molecular formula C10H6ClNO2 B1591687 2-Chloroquinoline-6-carboxylic acid CAS No. 849996-80-1

2-Chloroquinoline-6-carboxylic acid

Cat. No.: B1591687
CAS No.: 849996-80-1
M. Wt: 207.61 g/mol
InChI Key: RHQOQVWVODTTSD-UHFFFAOYSA-N
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Description

2-Chloroquinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloroquinoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloroquinoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloroquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQOQVWVODTTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588430
Record name 2-Chloroquinoline-6-carboxylic acid
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Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849996-80-1
Record name 2-Chloroquinoline-6-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroquinoline-6-carboxylic acid
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Foundational & Exploratory

"2-Chloroquinoline-6-carboxylic acid" basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Chloroquinoline-6-carboxylic Acid

Physiochemical Profile & Core Identity

2-Chloroquinoline-6-carboxylic acid is a bifunctional heteroaromatic scaffold widely utilized in medicinal chemistry. Its value lies in its orthogonal reactivity: the electrophilic C-2 position allows for nucleophilic displacement (SNAr), while the C-6 carboxylic acid serves as a stable anchor for amidation or esterification. This duality makes it an ideal "hub" molecule for fragment-based drug discovery (FBDD) and the synthesis of divergent libraries.

PropertyData
IUPAC Name 2-Chloroquinoline-6-carboxylic acid
CAS Registry Number 849996-80-1
Molecular Formula C₁₀H₆ClNO₂
Molecular Weight 207.61 g/mol
Appearance White to off-white solid
Solubility Low in water; soluble in DMSO, DMF, MeOH (hot)
pKa (Predicted) ~3.8 (COOH), ~1.0 (Quinoline NH⁺)
LogP (Predicted) ~2.2
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthetic Pathways

The synthesis of 2-chloroquinoline-6-carboxylic acid typically follows the N-oxide Activation Route . This method is preferred over direct chlorination of quinoline (which is non-selective) or the Skraup synthesis using chlorinated anilines (which can yield regioisomeric mixtures).

Mechanism of Action:
  • Ring Construction: 4-Aminobenzoic acid is cyclized via the Skraup reaction (glycerol/H₂SO₄) to form quinoline-6-carboxylic acid.

  • N-Oxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) or H₂O₂ yields the N-oxide. The N-oxide activates the C-2 and C-4 positions towards nucleophilic attack.

  • Meisenheimer Rearrangement/Chlorination: Reaction with phosphoryl chloride (POCl₃) effects a rearrangement where the oxygen is eliminated and replaced by chlorine at the C-2 position.

SynthesisRoute Start 4-Aminobenzoic Acid Step1 Quinoline-6-carboxylic Acid Start->Step1 Glycerol, H2SO4 (Skraup Synthesis) Step2 Quinoline-6-carboxylic Acid N-Oxide Step1->Step2 m-CPBA or H2O2 (N-Oxidation) Final 2-Chloroquinoline-6- carboxylic Acid Step2->Final POCl3, Reflux (Chlorination)

Figure 1: The standard synthetic workflow via N-oxide activation, ensuring regiospecific chlorination at the C-2 position.

Reactivity & Functionalization

The molecule's utility stems from the electronic disparity between the C-2 and C-6 positions.

A. Nucleophilic Aromatic Substitution (SNAr) at C-2

The quinoline nitrogen atom acts as an electron sink, withdrawing density from the ring and making the C-2 chlorine highly susceptible to displacement by nucleophiles (amines, thiols, alkoxides).

  • Conditions: Typically requires heat (80–120 °C) or microwave irradiation. Acid catalysis (e.g., AcOH) can protonate the ring nitrogen, further accelerating the reaction.

  • Scope: Primary and secondary amines react cleanly to form 2-aminoquinoline derivatives.

B. Carboxylic Acid Derivatization at C-6

The C-6 position is electronically isolated from the C-2 reaction center, allowing for standard acid transformations without interfering with the chloro-group.

  • Amidation: Standard coupling reagents (HATU, EDC/HOBt) work efficiently.

  • Esterification: Acid-catalyzed reaction with alcohols.

C. Metal-Catalyzed Cross-Coupling

The C-2 chloride is a viable handle for Palladium-catalyzed reactions.

  • Suzuki-Miyaura: Coupling with aryl boronic acids.

  • Buchwald-Hartwig: Amination (alternative to SNAr for sterically hindered amines).

ReactivityMap Core 2-Chloroquinoline-6- carboxylic Acid SNAr 2-Amino-quinoline-6-COOH (Library Generation) Core->SNAr R-NH2, Heat (S_NAr) Amide 2-Chloro-quinoline-6-carboxamide (Linker Attachment) Core->Amide R-NH2, HATU, DIPEA (Amidation) Suzuki 2-Aryl-quinoline-6-COOH (Scaffold Extension) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 (Suzuki Coupling)

Figure 2: Divergent reactivity profile.[1][2] The C-2 Cl and C-6 COOH allow for orthogonal functionalization strategies.

Experimental Protocol: SNAr Displacement

Objective: Synthesis of 2-(benzylamino)quinoline-6-carboxylic acid. Rationale: This protocol demonstrates the displacement of the C-2 chlorine by a primary amine, a common first step in library synthesis.

Materials:

  • 2-Chloroquinoline-6-carboxylic acid (1.0 eq)[3]

  • Benzylamine (2.0 eq)

  • Isopropanol (solvent) or DMF

  • Catalytic HCl (optional, to activate the quinoline N)

Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloroquinoline-6-carboxylic acid (207 mg, 1.0 mmol) in isopropanol (5 mL).

  • Addition: Add benzylamine (214 mg, 2.0 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) for 4–6 hours. Monitor reaction progress by TLC (eluent: 10% MeOH in DCM) or LC-MS.

    • Note: If reaction is sluggish, add 2 drops of conc. HCl or switch solvent to n-butanol and heat to 110 °C.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.

    • If solid forms: Filter the precipitate, wash with cold isopropanol and diethyl ether.

    • If no solid: Evaporate solvent under reduced pressure. Resuspend residue in water and adjust pH to ~4-5 with 1M HCl to precipitate the zwitterionic product.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Applications in Drug Discovery

  • NMDA Receptor Antagonists: Derivatives of quinoline-2-carboxylic acids (and their 2-substituted analogs) have been explored as antagonists for the glycine site of the NMDA receptor, relevant in treating neurodegenerative diseases [1].

  • Kinase Inhibitors: The quinoline scaffold is a "privileged structure" in kinase inhibition. The 2-chloro group allows for the introduction of solubilizing amine tails or hinge-binding motifs. Specifically, 2-substituted quinoline-6-carboxylic acids have been investigated as CK2 inhibitors [2].

  • Anti-Infectives: Used as intermediates for Schiff base derivatives showing antibacterial activity against S. aureus and E. coli [3].

Safety & Handling (GHS)

Signal Word: Warning

Hazard CodeStatement
H302 Harmful if swallowed.[3]
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[3]
H335 May cause respiratory irritation.[3][4]

Precautions:

  • Handle in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety glasses.

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • PubChem. 2-Chloroquinoline-6-carboxylic acid (CID 16783717). National Library of Medicine. Available at: [Link]

  • G. E. A. A. A. et al.Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. (Contextual reference for quinoline acid kinase inhibitors).
  • Mohammed, I. K.[3][1] & Mousa, E. F. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2025. Available at: [Link]

Sources

"2-Chloroquinoline-6-carboxylic acid" molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloroquinoline-6-carboxylic Acid: Molecular Structure and Physicochemical Properties

For professionals in the fields of medicinal chemistry, synthetic organic chemistry, and drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed technical overview of 2-Chloroquinoline-6-carboxylic acid, a heterocyclic compound with significant potential as a versatile building block in the synthesis of biologically active molecules.

Introduction to 2-Chloroquinoline-6-carboxylic Acid

2-Chloroquinoline-6-carboxylic acid is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of a chlorine atom at the 2-position and a carboxylic acid group at the 6-position of the quinoline ring system imparts distinct chemical reactivity and physical properties to the molecule. These functional groups serve as handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The quinoline core itself is a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.

Molecular Structure and Identification

The molecular structure of 2-Chloroquinoline-6-carboxylic acid is characterized by a fused benzene and pyridine ring, forming the quinoline core. A chlorine atom is substituted at the C2 position of the pyridine ring, and a carboxylic acid group is attached to the C6 position of the benzene ring.

The precise arrangement of atoms and bonds can be represented by various chemical identifiers, which are crucial for unambiguous identification in research and documentation.

Chemical Structure Visualization

The two-dimensional structure of 2-Chloroquinoline-6-carboxylic acid is depicted below, illustrating the connectivity of the atoms.

Caption: 2D structure of 2-Chloroquinoline-6-carboxylic acid.

Physicochemical Properties and Identifiers

A summary of the key physicochemical properties and identifiers for 2-Chloroquinoline-6-carboxylic acid is provided in the table below. This data is essential for laboratory handling, reaction planning, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₁₀H₆ClNO₂[1][2]
Molecular Weight 207.61 g/mol [2]
IUPAC Name 2-chloroquinoline-6-carboxylic acid[2]
CAS Number 849996-80-1[2]
Appearance White to off-white crystalline powder[1]
SMILES C1=CC2=C(C=CC(=N2)Cl)C=C1C(=O)O[2]
InChI InChI=1S/C10H6ClNO2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H,13,14)[2]
InChIKey RHQOQVWVODTTSD-UHFFFAOYSA-N[2]
Synonyms 2-chloro-6-quinolinecarboxylic acid

Applications in Research and Development

As a functionalized heterocyclic compound, 2-Chloroquinoline-6-carboxylic acid serves as a valuable starting material and intermediate in organic synthesis. The reactivity of the chloro and carboxylic acid groups allows for a variety of chemical transformations.

  • Drug Discovery: The quinoline scaffold is a common motif in many approved drugs. The ability to modify the 2 and 6 positions of this compound makes it an attractive precursor for the synthesis of novel drug candidates. For instance, derivatives of quinoline carboxylic acids have been investigated as inhibitors of protein kinase CK2.[3][4]

  • Materials Science: Heterocyclic compounds are also of interest in the development of new materials with specific electronic or optical properties.

Safety and Handling

Based on GHS classifications, 2-Chloroquinoline-6-carboxylic acid is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood.

References

  • PubChem. (n.d.). 2-Chloroquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Syniugin, A. R., Ostrynska, O. V., Chekanov, M. O., Volynets, G. P., Starosyla, S. A., Bdzhola, V. G., & Yarmoluk, S. M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

  • Taylor & Francis Online. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloroquinoline-6-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid quinoline scaffold, coupled with the reactive handles of a carboxylic acid at the C6 position and a chlorine atom at the C2 position, makes it an exceptionally versatile precursor for the synthesis of a diverse array of complex molecules, including potent pharmaceutical agents. This technical guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate. It is designed for researchers, chemists, and drug development professionals, offering not only detailed, field-proven protocols but also the underlying mechanistic principles and strategic considerations that govern the choice of a particular synthetic route. We will dissect retrosynthetic strategies, delve into the robust Gould-Jacobs reaction, and explore alternative methodologies, providing a comprehensive framework for the practical synthesis and application of this important compound.

Introduction and Strategic Importance

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The specific substitution pattern of 2-chloroquinoline-6-carboxylic acid offers distinct advantages for synthetic chemists. The chlorine atom at the C2 position, activated by the ring nitrogen, is an excellent leaving group, readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols) in SNAr reactions. This allows for the late-stage introduction of diverse functionalities. Concurrently, the carboxylic acid group at the C6 position provides a handle for amide bond formation, esterification, or other derivatizations, enabling the construction of larger, more complex molecular architectures. The strategic placement of these two functional groups makes this molecule a cornerstone intermediate in the synthesis of targeted therapeutics and functional materials.

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to any synthesis begins with a retrosynthetic analysis, which involves conceptually breaking down the target molecule into simpler, commercially available starting materials. For 2-chloroquinoline-6-carboxylic acid, the most common and industrially viable disconnection strategies focus on forming the quinoline ring system itself.

The primary disconnection breaks the N1-C2 and C4-C4a bonds, a strategy that points towards the well-established Gould-Jacobs reaction . This approach constructs the quinoline core from an aniline derivative and a malonic ester derivative. A secondary disconnection could involve forming the C2-C3 and N1-C8a bonds, suggesting a Friedländer annulation type of reaction, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[2][3]

G Target 2-Chloroquinoline-6-carboxylic acid Chlorination Chlorination (POCl₃) Target->Chlorination C-Cl bond formation Intermediate_A 4-Hydroxyquinoline-6-carboxylic acid Gould_Jacobs Gould-Jacobs Reaction Intermediate_A->Gould_Jacobs Quinoline ring formation Precursors_A 4-Amino-3-carboxybenzoic acid (or derivative) + Diethyl ethoxymethylenemalonate Chlorination->Intermediate_A Gould_Jacobs->Precursors_A

Caption: Retrosynthetic analysis of 2-Chloroquinoline-6-carboxylic acid.

This guide will focus on the most prevalent and reliable pathway: the Gould-Jacobs reaction followed by chlorination, as it offers high yields and predictable outcomes with readily available starting materials.

Primary Synthesis Pathway: The Gould-Jacobs Reaction and Subsequent Chlorination

This robust, multi-step sequence is the most widely adopted method for synthesizing the target molecule. It can be broken down into three key stages:

  • Condensation: Formation of an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: High-temperature ring closure to form the 4-hydroxyquinoline core.

  • Hydrolysis & Chlorination: Saponification of the ester and subsequent conversion of the hydroxyl group to a chloro group.

Mechanism of the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for quinoline synthesis.[4][5][6] The sequence begins with a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol. This forms the key intermediate, diethyl anilinomethylenemalonate. The subsequent step is a thermally induced, pericyclic 6-electron cyclization reaction onto the aromatic ring, which, after tautomerization and elimination of a second molecule of ethanol, yields the ethyl 4-hydroxyquinoline-carboxylate ester.[4][5]

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Chlorination A 4-Aminobenzoic acid C Intermediate: Diethyl anilinomethylenemalonate A->C - EtOH B Diethyl ethoxymethylenemalonate (DEEM) B->C D 4-Hydroxyquinoline Ester C->D High Temp (~250 °C) - EtOH E 4-Hydroxyquinoline-6-carboxylic acid D->E 1. NaOH (aq) 2. H₃O⁺ F 2-Chloroquinoline-6-carboxylic acid (Target) E->F POCl₃, heat

Caption: Workflow for the synthesis via the Gould-Jacobs reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxyquinoline-6-carboxylate

  • Rationale: This step builds the core quinoline ring system. The reaction is typically performed without a solvent at high temperatures, using the excess DEEM or a high-boiling point solvent like diphenyl ether to achieve the necessary temperature for cyclization.

  • Materials:

    • 4-Aminobenzoic acid (1 mol equivalent)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.1 mol equivalents)

    • Diphenyl ether (solvent)

  • Procedure:

    • Combine 4-aminobenzoic acid and diethyl ethoxymethylenemalonate in a round-bottom flask equipped with a reflux condenser and a thermometer.

    • Heat the mixture with stirring to 130-140 °C for 30 minutes. During this time, ethanol will distill off, indicating the formation of the anilinomethylenemalonate intermediate.

    • Add high-boiling diphenyl ether to the reaction mixture.

    • Increase the temperature to 240-250 °C and maintain for 20-30 minutes. A second molecule of ethanol will distill off as the cyclization proceeds. The product will begin to precipitate.

    • Cool the reaction mixture to below 100 °C and add hexane or petroleum ether to dilute the diphenyl ether and fully precipitate the product.

    • Filter the solid product, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The resulting solid is ethyl 4-hydroxyquinoline-6-carboxylate, which is often of sufficient purity for the next step.

Protocol 2: Synthesis of 4-Hydroxyquinoline-6-carboxylic acid

  • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base. Subsequent acidification protonates the carboxylate and the C4-phenoxide to yield the desired product.

  • Materials:

    • Ethyl 4-hydroxyquinoline-6-carboxylate (from previous step)

    • 10% Aqueous Sodium Hydroxide (NaOH) solution

    • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Procedure:

    • Suspend the crude ethyl 4-hydroxyquinoline-6-carboxylate in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 1-2 hours, or until the solid has completely dissolved, indicating complete saponification.

    • Cool the resulting clear solution in an ice bath.

    • Slowly acidify the solution to a pH of approximately 4-5 with concentrated HCl or glacial acetic acid.[7] The product will precipitate as a fine, off-white solid.

    • Filter the precipitate, wash with cold water until the washings are neutral, and dry thoroughly under vacuum.

Protocol 3: Synthesis of 2-Chloroquinoline-6-carboxylic acid

  • Rationale: The conversion of the 4-hydroxyquinoline (which exists predominantly in its 4-quinolone tautomeric form) to the 2-chloroquinoline is achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). POCl₃ also acts as the solvent in this reaction. This is a critical step that transforms the electron-rich quinolone into the versatile chloro-substituted product.

  • Materials:

    • 4-Hydroxyquinoline-6-carboxylic acid (from previous step)

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount, optional)

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas. POCl₃ is corrosive and reacts violently with water.

    • To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl), add 4-hydroxyquinoline-6-carboxylic acid.

    • Carefully add an excess of phosphorus oxychloride (typically 5-10 molar equivalents). A catalytic amount of DMF can be added to facilitate the reaction, forming a Vilsmeier-Haack type reagent in situ.[8]

    • Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The solid will gradually dissolve as the reaction proceeds.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Very slowly and cautiously, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. This step is highly exothermic.

    • The solid product will precipitate. Stir the slurry for 30 minutes to ensure complete hydrolysis of the POCl₃.

    • Filter the crude 2-chloroquinoline-6-carboxylic acid, wash it extensively with cold water, and then dry it under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid may be necessary for higher purity.

Comparative Analysis of Synthesis Pathways

ParameterGould-Jacobs PathwayFriedländer Annulation
Starting Materials 4-Aminobenzoic acid, DEEM2-Amino-5-formylbenzoic acid, Acetaldehyde derivative
Number of Steps 3 (Condensation, Cyclization, Chlorination)Typically 2 (Condensation, Oxidation if needed)
Scalability Excellent, widely used in industry.Good, but starting materials can be less accessible.
Key Challenge High temperature required for cyclization.Potential for side reactions; regioselectivity can be an issue.
Overall Yield Generally high and reliable (60-80% over 3 steps).Variable, highly dependent on substrates.

Conclusion and Future Outlook

The synthesis of 2-chloroquinoline-6-carboxylic acid is most reliably achieved through the Gould-Jacobs reaction followed by chlorination with phosphorus oxychloride. This pathway is robust, scalable, and utilizes readily accessible starting materials, making it the preferred choice for both academic research and industrial production. While alternative methods like the Friedländer annulation exist, they often present challenges related to starting material availability and regiocontrol.[2][3]

Future research in this area will likely focus on developing more environmentally benign and safer protocols. This could involve the use of solid-acid catalysts to lower the temperature of the cyclization step or exploring alternative, less hazardous chlorinating agents to replace POCl₃. Furthermore, the development of one-pot procedures that combine several steps would significantly improve the efficiency and economy of the synthesis.[2] Despite these potential improvements, the fundamental strategy outlined in this guide remains the gold standard for accessing this invaluable synthetic intermediate.

References

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link][4]

  • Gould–Jacobs reaction | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link][6]

  • Choudhary, D., & Khokra, S. L. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 5(6), 1850-1853. [Link][8]

  • Kadhim Mohammed, I., & Fadil Mousa, E. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link][9]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link][2]

  • Preparation of 4-hydroxyquinoline compounds. (1951). Google Patents. Retrieved January 26, 2024, from [7]

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (2013). PubMed. Retrieved January 26, 2024, from [Link][3]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). (2018). Semantic Scholar. Retrieved January 26, 2024, from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry. Retrieved January 26, 2024, from [Link][10]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link][11]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry. Retrieved January 26, 2024, from [Link][1]

  • Process for the preparation of 4-hydroxy quinolines. (1984). Google Patents. Retrieved January 26, 2024, from [12]

  • 2-Chloroquinoline-3-carboxylic acid. (2025). ResearchGate. Retrieved January 26, 2024, from [Link][13]

Sources

Solubility Profile & Handling Guide: 2-Chloroquinoline-6-carboxylic Acid

[1][2]

Part 1: Executive Summary

2-Chloroquinoline-6-carboxylic acid serves as a critical scaffold in the synthesis of bioactive heterocycles, particularly for antitumor and antimicrobial applications.[1][2] As a quinoline derivative bearing a carboxylic acid moiety, its solubility profile is strictly governed by pH-dependent ionization.[1][2]

For effective handling in drug development workflows, researchers must recognize that this compound behaves as a lipophilic acid .[1][2] It exhibits negligible solubility in neutral or acidic aqueous media but dissolves readily in alkaline solutions and polar aprotic organic solvents.[1][2] This guide provides the physicochemical rationale and validated protocols to ensure reproducible solubilization, preventing common pitfalls such as "crashing out" in biological assays.

Part 2: Physicochemical Foundations[1][2]

To master the solubility of this compound, one must understand the forces driving its behavior.[1][2] The interplay between the hydrophobic quinoline ring and the ionizable carboxylic acid defines its compatibility with various solvents.[1][2]

PropertyValue (Experimental/Predicted)Implications for Solubility
Molecular Weight 207.61 g/mol Small molecule; kinetics of dissolution should be rapid in compatible solvents.[1][2]
pKa (Acidic) ~3.0 ± 0.3 (Predicted)Critical: At pH < 3, the molecule is neutral and insoluble.[1][2] At pH > 5, it exists as a soluble anion.[1][2]
LogP ~2.2 - 3.3Moderately lipophilic.[1][2] Indicates good affinity for organic solvents (DMSO, MeOH) and poor affinity for water in its neutral state.[1][2]
Appearance White to off-white solidCrystalline nature implies high lattice energy, requiring energy (heat/sonication) or ionization to break.[1][2]

Part 3: Solubility Profile

Aqueous Solubility (pH-Dependent)

The solubility of 2-chloroquinoline-6-carboxylic acid in water is binary:

  • Acidic/Neutral (pH 1–6): Practically insoluble.[1][2] The compound exists in its protonated, neutral form (

    
    ), which aggregates due to hydrophobic stacking of the quinoline rings.[1][2]
    
  • Basic (pH > 8): Soluble.[1][2] Deprotonation yields the carboxylate anion (

    
    ), which is highly soluble due to ion-dipole interactions with water.[1][2]
    

Mechanistic Insight: The transition from insoluble to soluble occurs near pH 4–5.[1][2] However, for robust stock preparation, a pH > 8 is recommended to ensure complete ionization.[1][2]

Organic Solvent Compatibility[1][2][3][4]
  • DMSO (Dimethyl Sulfoxide): Excellent. The solvent of choice for stock solutions (typically 10–50 mM).[1][2] DMSO disrupts the crystal lattice effectively.[1][2]

  • Ethanol/Methanol: Moderate to Good. Solubility increases significantly with temperature.[1][2] Hot ethanol is the standard solvent for recrystallization/purification.[1][2]

  • DMF (Dimethylformamide): Good. A viable alternative to DMSO, though less preferred for biological assays due to higher toxicity.[1][2]

  • Hexane/Diethyl Ether: Poor. The compound is too polar for strictly non-polar solvents.[1][2]

Part 4: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Standard procedure for biological assay screening.[1][2]

  • Weighing: Accurately weigh 2.08 mg of 2-chloroquinoline-6-carboxylic acid.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

  • Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.[1][2]

  • Validation: Inspect visually. The solution should be clear and colorless.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Protocol B: Aqueous Solubilization via "Salt Switch"

Recommended for preparing aqueous buffers without organic co-solvents.[1]

  • Suspend: Place the solid compound in water (it will not dissolve).

  • Basify: Dropwise add 1.0 M NaOH or KOH while stirring. Monitor until the solution becomes clear (formation of the sodium/potassium salt).[1][2]

  • Buffer: Dilute with the target buffer (e.g., PBS) to the desired concentration.[1][2]

    • Caution: Ensure the final pH of the buffer remains above the pKa (ideally pH > 7.0).[1][2] If the buffer is too acidic, the compound will re-precipitate immediately.[1][2]

Protocol C: Thermodynamic Solubility Determination (Shake-Flask Method)

The Gold Standard for generating precise solubility data.[1][2]

  • Saturation: Add excess solid compound to the solvent of choice (e.g., pH 7.4 phosphate buffer) in a glass vial.[1][2]

  • Equilibration: Shake or stir at constant temperature (25°C) for 24–48 hours.

  • Separation: Filter the suspension using a PVDF syringe filter (0.45 µm) to remove undissolved solids.

    • Note: Do not use nylon filters, as they may bind the drug.[1][2]

  • Quantification: Analyze the filtrate via HPLC-UV (detection at ~254 nm) against a standard curve prepared in DMSO.

Part 5: Visualizations

Diagram 1: pH-Dependent Solubility Mechanism

This state diagram illustrates the protonation equilibrium that dictates aqueous solubility.[1][2]

SolubilityMechanismNeutralNeutral Acid (HA)(Protonated)AnionCarboxylate Anion (A-)(Deprotonated)Neutral->AnionpH > pKa (~3.0)Add Base (NaOH)PrecipitatePrecipitate / Aggregate(Insoluble Solid)Neutral->PrecipitateLow Solubilityin WaterAnion->NeutralpH < pKaAdd Acid (HCl)SolutionAqueous Solution(Soluble)Anion->SolutionHigh Solubility(Ion-Dipole)

Caption: The equilibrium shifts from the insoluble neutral form to the soluble anionic form as pH increases above the pKa.[1][2]

Diagram 2: Solvent Selection Decision Tree

A logical workflow for selecting the correct solvent based on the experimental application.

SolventSelectionStartStart: Select SolventAppTypeApplication Type?Start->AppTypeStockStock Solution(Storage)AppType->StockBioAssayBiological Assay(Aqueous)AppType->BioAssaySynthesisSynthesis / PurificationAppType->SynthesisDMSOUse DMSO(10-50 mM)Stock->DMSOHigh SolubilityBufferUse Buffer pH > 7.4(Avoid Acidic pH)BioAssay->BufferPhysiological pHEthanolUse Hot Ethanol(Recrystallization)Synthesis->EthanolTemp. Dependent

Caption: Decision matrix for selecting the optimal solvent system based on the intended experimental use case.

References

  • PubChem. (n.d.).[1][2][3] 2-Chloroquinoline-6-carboxylic acid (CID 16783717).[1][2] National Center for Biotechnology Information.[1][2] Retrieved from [Link][1][2]

  • Ishkov, Y. V., et al. (2017).[1][2] "A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters." Journal of Organic and Pharmaceutical Chemistry. (Describing purification via acid-base precipitation). Retrieved from [Link]

  • Gaylord Chemical. (2007).[1][2][4] Dimethyl Sulfoxide (DMSO) Solubility Data.[1][2][5][4][6] (General reference for DMSO solubilization of organic acids). Retrieved from [Link][1][2][4]

An In-Depth Technical Guide to the Reactivity and Stability of 2-Chloroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Building Block

2-Chloroquinoline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its value lies in its bifunctional nature, possessing two distinct and orthogonally reactive sites: a nucleophilic substitution-prone chloro-substituent on the pyridine ring and a versatile carboxylic acid on the benzene ring. This unique arrangement allows for sequential, controlled modifications, making it a powerful scaffold for constructing complex molecular architectures, particularly in the development of novel therapeutics. Derivatives of 2-chloroquinoline have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. This guide provides a comprehensive analysis of the compound's reactivity and stability, offering field-proven insights to enable its effective utilization in research and development.

Section 1: The Chemical Reactivity Profile

The reactivity of 2-Chloroquinoline-6-carboxylic acid is governed by its two primary functional groups. Understanding the distinct reactivity of each site is crucial for strategic synthetic planning.

Reactivity at the C2-Position: The Activated Chloro Group

The chlorine atom at the 2-position of the quinoline ring is not a simple haloarene; it is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer-like complex formed during the substitution process. This activation makes the C2-position a prime target for introducing diversity.

Causality of Experimental Choices: The displacement of the 2-chloro group is readily achieved with a variety of nucleophiles. The choice of reaction conditions is dictated by the nucleophilicity of the incoming group. While strong nucleophiles may react at moderate temperatures, weaker nucleophiles often require heat to overcome the activation energy barrier. The use of a non-nucleophilic base is common to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

Common Nucleophilic Displacements:

  • N-Nucleophiles: Primary and secondary amines, ammonia, and hydrazines readily displace the chloride to form 2-aminoquinoline derivatives. These reactions are fundamental in building libraries of compounds for biological screening.

  • O-Nucleophiles: Alkoxides, phenoxides, and hydroxides can be used to synthesize 2-alkoxy or 2-hydroxyquinoline derivatives. The latter will likely exist in its tautomeric form, 2-quinolone.

  • S-Nucleophiles: Thiolates are effective nucleophiles for creating 2-thioether linkages.

SNAr_Reactivity cluster_main Reactivity at C2-Position Start 2-Chloroquinoline- 6-carboxylic acid N_nuc N-Nucleophiles (R₂NH, NH₃) Start->N_nuc Base, Heat O_nuc O-Nucleophiles (R-OH, H₂O) Start->O_nuc Base, Heat S_nuc S-Nucleophiles (R-SH) Start->S_nuc Base, Heat Prod_N 2-Aminoquinoline Derivatives N_nuc->Prod_N Prod_O 2-Alkoxy/Hydroxyquinoline Derivatives O_nuc->Prod_O Prod_S 2-Thioetherquinoline Derivatives S_nuc->Prod_S

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr) at the C2-position.

Reactivity at the C6-Position: The Carboxylic Acid Handle

The carboxylic acid group is a cornerstone of synthetic chemistry, offering a gateway to numerous other functional groups. Its direct reactions, however, are often limited by the poor leaving group ability of the hydroxyl (-OH) group.[1] Therefore, "activation" is the key principle governing its transformations.

1.2.1 Amide Bond Formation

This is arguably the most critical reaction for drug development professionals. Direct condensation of a carboxylic acid and an amine is generally inefficient due to an unproductive acid-base reaction.[2]

Causality of Experimental Choices: To facilitate amide bond formation, the carboxylic acid must be converted into a more reactive species. This is achieved by transforming the -OH into a better leaving group.

  • Via Acyl Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride.[3] This intermediate readily reacts with amines, even electron-deficient ones, to form amides. A base (e.g., triethylamine, pyridine) is required to neutralize the HCl byproduct.[4]

  • Via Coupling Reagents: A milder and more common approach in modern medicinal chemistry involves the use of coupling reagents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP), generate a highly reactive O-acylisourea intermediate in situ, which is then attacked by the amine.[5][6]

1.2.2 Esterification

Esters are common derivatives, often synthesized to improve bioavailability (prodrugs) or modify solubility.

  • Fischer Esterification: This classic method involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The reaction is reversible, and product formation is favored by using an excess of the alcohol or by removing water as it is formed.[7][8]

  • Alkylation of Carboxylate: A two-step, non-reversible alternative involves deprotonating the carboxylic acid with a base (e.g., NaH, K₂CO₃) to form the carboxylate salt, which then acts as a nucleophile to displace a halide from a primary alkyl halide (SN2 reaction).[3]

1.2.3 Other Transformations

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Care must be taken as these reagents can potentially react with the chloroquinoline core.

  • Decarboxylation: While possible, the decarboxylation of quinoline monocarboxylic acids typically requires high temperatures.[9][10] The stability of the aromatic ring makes this transformation less facile than with other classes of carboxylic acids, such as β-keto acids.

COOH_Reactivity cluster_main Reactivity of the 6-Carboxylic Acid Group Start 2-Chloroquinoline- 6-carboxylic acid Amide Amide Formation Start->Amide 1. Activation (SOCl₂ or EDC) 2. Amine (R₂NH) Ester Esterification Start->Ester Alcohol (R-OH), H⁺ OR 1. Base  2. R-X Alcohol Reduction Start->Alcohol LiAlH₄ Prod_Amide Amide Derivatives Amide->Prod_Amide Prod_Ester Ester Derivatives Ester->Prod_Ester Prod_Alcohol Primary Alcohol Alcohol->Prod_Alcohol

Caption: Key reaction pathways for the 6-carboxylic acid functional group.

Section 2: Stability and Handling

The utility of a chemical reagent is intrinsically linked to its stability. Proper storage and handling are paramount to ensure its integrity and obtain reproducible experimental results.

ParameterStability Profile & RationaleRecommended Handling & Storage
pH Sensitivity Likely stable at neutral and basic pH. Susceptible to degradation under strong acidic conditions. A study on a related 2-chloro-adenosine derivative showed marked decomposition at acidic pH.[11]Avoid prolonged exposure to strong acids. Store solutions buffered at neutral pH if required.
Thermal Stability As a crystalline solid, it is expected to be thermally stable up to its melting point. The solid-state structure is likely stabilized by intermolecular hydrogen bonding between the carboxylic acid groups and the quinoline nitrogen, similar to related structures.[12][13] Prolonged heating at high temperatures in solution may lead to decarboxylation.Store at room temperature or refrigerated. Avoid unnecessary high temperatures during reactions unless required by the protocol.
Photostability Chloroquinoline derivatives can be sensitive to UV light, which can induce decomposition.[14] Haloarenes, in general, should be protected from light to prevent the formation of radical species.Store in amber glass vials or in a dark location. Minimize exposure to direct sunlight or UV lamps.
Moisture/Air The compound itself is not exceptionally sensitive to air or moisture. However, it is hygroscopic to some extent, and absorbed water could interfere with moisture-sensitive reactions (e.g., those using LiAlH₄ or SOCl₂).Store in a tightly sealed container in a dry environment, such as a desiccator, particularly if it is to be used in anhydrous reactions.

GHS Hazard Information: According to safety data, 2-Chloroquinoline-6-carboxylic acid is classified with the following hazards:

  • Harmful if swallowed[15]

  • Causes skin irritation[15][16]

  • Causes serious eye irritation[15][16]

  • May cause respiratory irritation[15][16]

Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Work should be conducted in a well-ventilated fume hood.

Section 3: Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and checkpoints to ensure successful execution.

Protocol 1: Amide Coupling via Acyl Chloride Activation

Objective: To synthesize N-benzyl-2-chloroquinoline-6-carboxamide.

Methodology:

  • Activation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-Chloroquinoline-6-carboxylic acid (1.0 eq). Add anhydrous dichloromethane (DCM, ~0.1 M) followed by oxalyl chloride (1.5 eq) and a catalytic drop of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: Thionyl chloride or oxalyl chloride converts the carboxylic acid to the highly reactive acyl chloride. DMF catalyzes this transformation. Anhydrous conditions are critical to prevent quenching of the acyl chloride by water.

  • Reaction Monitoring (Activation): Stir the mixture at room temperature for 2-3 hours. The reaction can be monitored by taking a small aliquot, quenching it carefully with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester, indicating successful acyl chloride formation.

  • Coupling: In a separate flask, dissolve benzylamine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool this solution to 0 °C in an ice bath.

    • Causality: Triethylamine is a non-nucleophilic base that will scavenge the HCl generated during both the activation and coupling steps, driving the reaction to completion.

  • Addition: Slowly add the solution of the acyl chloride from Step 1 to the cooled amine solution from Step 3 via a cannula or dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Self-Validation & Work-up:

    • TLC Analysis: Spot the reaction mixture against the starting carboxylic acid. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

    • LC-MS Analysis: Confirm the presence of the desired product mass.

    • Quench & Extraction: Once complete, wash the reaction mixture sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide.

Protocol 2: Nucleophilic Substitution with an Amine

Objective: To synthesize 2-(morpholino)quinoline-6-carboxylic acid.

Methodology:

  • Reaction Setup: In a sealable reaction vessel, combine 2-Chloroquinoline-6-carboxylic acid (1.0 eq), morpholine (3.0 eq), and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Causality: An excess of the amine is used to act as both the nucleophile and the base to neutralize the generated HCl. A high-boiling polar solvent is used to facilitate the reaction, which often requires elevated temperatures.

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C. Stir for 12-24 hours.

  • Self-Validation & Work-up:

    • TLC/LC-MS Analysis: Monitor the reaction for the consumption of the starting material and the formation of the product. The product will have a different polarity and the expected mass.

    • Isolation: Cool the reaction mixture to room temperature. Pour the mixture into water. The product may precipitate. If it does, it can be collected by filtration. If it remains in solution, acidify the aqueous mixture with acetic acid or dilute HCl to the isoelectric point of the product (typically pH 4-6) to induce precipitation.

  • Purification: The crude solid can be washed with water and then a non-polar solvent like ether or hexanes to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

2-Chloroquinoline-6-carboxylic acid is a robust and versatile synthetic intermediate. Its dual reactivity allows for a modular approach to the synthesis of complex molecules. The C2-chloro group provides a reliable site for SNAr reactions with a host of nucleophiles, while the C6-carboxylic acid serves as a handle for forming amides, esters, and other derivatives. A thorough understanding of its stability profile—particularly its sensitivity to strong acid and light—is essential for its successful application. By employing the validated protocols and handling procedures outlined in this guide, researchers can confidently leverage the synthetic potential of this valuable building block.

References

  • Ishkov, Y. V., Veduta, V. V., Fed'ko, N. F., & Bogdan, N. M. (n.d.). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.
  • Griffig, J., Koob, R., & Blakley, R. L. (1989).
  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E66(4), o693. [Link]

  • (2010). 2-Chloroquinoline-3-carboxylic acid. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Clark, G. R., & Nikaido, M. M. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3016-3020. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • YouTube. (2019). 08.08 Esterification of Carboxylic Acids. [Link]

  • Aspirations Institute. (n.d.). Haloalkanes and Haloarenes. [Link]

  • Tønnesen, H. H. (1999). Photoreactivity of biologically active compounds. XV. Photochemical behaviour of mefloquine in aqueous solution. Pharmazie, 54(8), 590-594.
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. [Link]

  • Adhikari, A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(26), 3427-3430. [Link]

  • Royal Society of Chemistry. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6, 34468-34474. [Link]

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2-Chloroquinoline-6-carboxylic Acid: Historical Development & Technical Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the historical evolution, chemical development, and application of 2-Chloroquinoline-6-carboxylic acid (CAS 849996-80-1) .

A Bifunctional Scaffold for Epigenetics and Targeted Protein Degradation

Executive Summary

2-Chloroquinoline-6-carboxylic acid is a specialized heterocyclic intermediate that has evolved from a generic chemical building block into a critical scaffold for modern drug discovery. Unlike its 4-chloro isomer (a key intermediate for the blockbuster kinase inhibitor Lenvatinib), the 2-chloro isomer has found its niche in epigenetic modulation (SIRT5 inhibitors) and Targeted Protein Degradation (TPD) . Its value lies in its orthogonal reactivity : the electrophilic C2-chlorine atom allows for nucleophilic aromatic substitution (


), while the C6-carboxylic acid serves as a stable handle for amide coupling, enabling the rapid construction of fragment-based libraries.

Historical Context & Molecular Significance

The Evolution of Quinoline Functionalization

The history of 2-chloroquinoline-6-carboxylic acid is deeply intertwined with the development of methods to functionalize the pyridine ring of the quinoline system.

  • 1880s (The Skraup Era): Early synthesis focused on generating the quinoline core from anilines and glycerol. While effective for simple quinolines, introducing specific functionality at the C2 position was synthetically challenging.

  • 1940s-1960s (The N-Oxide Breakthrough): The discovery that quinoline-N-oxides could undergo rearrangement with phosphoryl chloride (

    
    ) to yield 2-chloroquinolines was the pivotal moment for this molecule. This allowed chemists to convert readily available 6-substituted quinolines into their 2-chloro derivatives with high regioselectivity.
    
  • 2010s-Present (The TPD Renaissance): In the last decade, the molecule has re-emerged as a "linker-hub" in PROTAC (Proteolysis Targeting Chimera) design. Its ability to rigidly link an E3 ligase ligand to a protein of interest has made it a staple in degrading difficult targets like IKZF2 (Helios) and CK1

    
     .
    
Structural Logic

The molecule's utility is dictated by its electronic environment:

  • Position 2 (Cl): Highly activated for

    
     due to the electron-withdrawing nitrogen atom. This allows for the introduction of amines, ethers, and thiols under mild conditions.
    
  • Position 6 (COOH): Located on the benzenoid ring, it remains electronically distinct, allowing for amide coupling without interfering with the C2-reactivity.

Synthetic Development & Protocols

The industrial synthesis has shifted from low-yielding direct chlorinations to a robust N-Oxide Rearrangement Route . This method ensures regiochemical purity, avoiding the formation of the 4-chloro isomer.

Core Synthesis Pathway (N-Oxide Route)

The following protocol is validated for multigram-scale preparation.

Reagents:

  • Starting Material: Methyl quinoline-6-carboxylate (or 6-methylquinoline)

  • Oxidant: m-Chloroperbenzoic acid (m-CPBA) or Urea-Hydrogen Peroxide (UHP)

  • Chlorinating Agent: Phosphoryl chloride (

    
    )
    
  • Solvents: Dichloromethane (DCM), Chloroform

Step-by-Step Methodology:

  • N-Oxidation:

    • Dissolve methyl quinoline-6-carboxylate (1.0 eq) in DCM.

    • Add m-CPBA (1.2 eq) portion-wise at 0°C.

    • Stir at room temperature for 12 hours. Monitor by TLC (Formation of polar N-oxide).

    • Workup: Wash with saturated

      
       to remove benzoic acid byproduct. Dry organic layer and concentrate.
      
    • Causality: The N-oxide activates the C2 position for nucleophilic attack by the chloride ion in the next step.

  • Regioselective Chlorination (Meisenheimer-Type):

    • Dissolve the crude N-oxide in

      
       (5.0 eq).
      
    • Reflux at 90-105°C for 2-4 hours.

    • Safety Note: Quench excess

      
       by slowly pouring the mixture onto ice/water. The reaction is exothermic.
      
    • Extract with DCM. The product is Methyl 2-chloroquinoline-6-carboxylate .

  • Hydrolysis to Free Acid:

    • Suspend the ester in 6N HCl or NaOH/MeOH.

    • Heat at reflux until the solution becomes clear (approx. 2 hours).

    • Acidify to pH 3-4 to precipitate 2-Chloroquinoline-6-carboxylic acid .

    • Recrystallize from Ethanol/Water.

Visualization of Synthesis Logic

The following diagram illustrates the divergent synthesis pathways and the critical N-oxide intermediate.

SynthesisRoute Start Quinoline-6-carboxylic Acid (or Methyl Ester) NOxide Quinoline-N-Oxide Intermediate Start->NOxide m-CPBA, DCM (N-Oxidation) 4-Chloro Isomer 4-Chloro Isomer Start->4-Chloro Isomer Direct Cl2 (Low Selectivity) Chlorination Methyl 2-Chloroquinoline- 6-carboxylate NOxide->Chlorination POCl3, Reflux (Rearrangement) Final 2-Chloroquinoline- 6-carboxylic Acid (CAS 849996-80-1) Chlorination->Final HCl or NaOH (Hydrolysis)

Figure 1: Validated synthesis route utilizing N-oxide activation to ensure C2-regioselectivity.

Applications in Drug Discovery

Case Study: SIRT5 Inhibitors

Researchers developing inhibitors for Sirtuin 5 (SIRT5) , a deacylase enzyme implicated in cancer metabolism, utilized this scaffold to mimic the nicotinamide core.

  • Mechanism: The 6-COOH group is converted to an amide to bind in the enzyme's exit tunnel, while the 2-Cl group is displaced by aryl amines to engage hydrophobic pockets.

  • Impact: This scaffold provided a 10-fold increase in potency compared to simple pyridine analogs due to the extended aromatic surface area.

Case Study: Targeted Protein Degradation (IKZF2/CK1 )

In the development of "molecular glue" degraders, the 2-chloroquinoline-6-carboxylic acid scaffold serves as a rigid linker.

  • Protocol:

    • Amidation: The 6-COOH is coupled to a Cereblon (CRBN) ligand (e.g., pomalidomide derivative).

    • 
       Displacement:  The 2-Cl is displaced by a nucleophile targeting the protein of interest (e.g., a sulfonamide for IKZF2).
      
  • Advantage: The rigidity of the quinoline ring reduces the entropic cost of ternary complex formation, a critical factor in effective protein degradation.

Quantitative Data: Reactivity Profile

The following table summarizes the reactivity of the 2-chloro substituent compared to other halo-quinolines, guiding experimental design.

PositionHalogenReactivity (

)
Conditions RequiredApplication
C-2 Chlorine High 80°C, Carbonate Base Primary Amine Coupling
C-4ChlorineModerate100°C+, Strong BaseKinase Inhibitor Core
C-6ChlorineLowPd-Catalysis (Buchwald)Aryl Coupling
C-2MethoxyInertDemethylation neededProdrugs

References

  • Ishkov, Y. V., et al. (2017). "A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters." Journal of the National Academy of Sciences of Ukraine.

  • Glas, M. (2021). "Structure-activity relationship analysis of the subtype-selective Sirt5 inhibitor balsalazide." Ludwig-Maximilians-Universität München.

  • Woo, C. M., et al. (2022).[1] "Design and development of IKZF2 and CK1α dual degraders." National Institutes of Health (PMC).

  • PubChem. (2024).[2] "2-Chloroquinoline-6-carboxylic acid (CID 16783717)."[2] National Center for Biotechnology Information.

  • Cancer Research Technology Ltd. (2016).[3][4] "Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1." U.S. Patent 9,701,664.

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A Technical Guide to 2-Chloroquinoline-6-carboxylic acid: A Versatile Scaffold in Heterocyclic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2-chloroquinoline-6-carboxylic acid, a key heterocyclic building block. We will delve into its synthesis, reactivity, and strategic applications, offering insights for researchers, medicinal chemists, and professionals in drug development. Our focus is on the practical utility of this molecule, underpinned by established chemical principles and methodologies.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have shown promise as anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[2][3] 2-Chloroquinoline-6-carboxylic acid is a particularly valuable derivative due to its bifunctional nature. The chlorine atom at the 2-position serves as a versatile handle for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, while the carboxylic acid at the 6-position allows for the introduction of diverse functionalities through amide and ester linkages. This dual reactivity enables the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.

Synthesis of 2-Chloroquinoline-6-carboxylic acid

The synthesis of 2-chloroquinoline-6-carboxylic acid can be approached through various classical quinoline syntheses such as the Skraup and Doebner-von Miller reactions to form the core ring system, followed by functional group manipulations.[1][4] A robust and scalable approach involves the construction of a quinoline-6-carboxylate ester, followed by oxidation and chlorination.

Synthetic Pathway Overview

The following diagram outlines a common synthetic route to 2-chloroquinoline-6-carboxylic acid, starting from a substituted aniline.

G cluster_0 Synthesis of 2-Chloroquinoline-6-carboxylic acid A Substituted Aniline (e.g., 4-aminobenzoic acid derivative) B Methyl Quinoline-6-carboxylate A->B Quinoline Synthesis (e.g., Skraup, Doebner-von Miller) C Methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate B->C Oxidation D Methyl 2-chloroquinoline-6-carboxylate C->D Chlorination (e.g., POCl3) E 2-Chloroquinoline-6-carboxylic acid D->E Ester Hydrolysis

Caption: Synthetic route to 2-chloroquinoline-6-carboxylic acid.

Experimental Protocol: A Two-Stage Synthesis from Methyl Quinoline-6-carboxylate

This protocol is adapted from established methods for the synthesis of isomeric 2-chloroquinolinecarboxylic esters.[5]

Part 1: Oxidation of Methyl Quinoline-6-carboxylate to Methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl quinoline-6-carboxylate in a suitable solvent such as acetic acid.

  • Addition of Oxidant: While stirring, add an oxidizing agent (e.g., hydrogen peroxide, m-CPBA). The choice of oxidant and reaction conditions may require optimization.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product. Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Part 2: Chlorination of Methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap for acidic fumes. Add the methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate from the previous step.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) in excess. The reaction is often performed neat or with a high-boiling inert solvent.

  • Reaction Monitoring: Heat the mixture to reflux (typically around 100-110 °C) for several hours. Monitor the reaction by TLC.

  • Workup and Isolation: After completion, cool the reaction mixture and carefully evaporate the excess POCl₃ under reduced pressure.[6] Cautiously pour the residue onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., NaHCO₃ or dilute NaOH) to precipitate the product. Filter the solid, wash thoroughly with water, and dry. The resulting methyl 2-chloroquinoline-6-carboxylate can be purified by column chromatography or recrystallization.

Part 3: Hydrolysis to 2-Chloroquinoline-6-carboxylic acid

  • Reaction Setup: Suspend the methyl 2-chloroquinoline-6-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a base (e.g., NaOH or KOH).

  • Hydrolysis: Heat the mixture to reflux and stir until the ester is fully hydrolyzed (monitored by TLC).

  • Workup and Isolation: Cool the reaction mixture and remove the alcohol under reduced pressure. Dilute the aqueous solution with water and acidify with a mineral acid (e.g., dilute HCl) to a pH of approximately 3-4. The carboxylic acid will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry to afford 2-chloroquinoline-6-carboxylic acid.

Chemical Reactivity and Derivatization

The utility of 2-chloroquinoline-6-carboxylic acid stems from the orthogonal reactivity of its two functional groups. This allows for selective modifications at either the 2-position or the 6-position, or a combination of both, to generate diverse molecular architectures.

Reactions at the 6-Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be readily converted into amides, esters, and other derivatives.

Amide coupling is a cornerstone of medicinal chemistry, and the carboxylic acid at the 6-position is an ideal handle for this transformation.[7] The use of modern coupling reagents allows for the efficient formation of amides under mild conditions.

Workflow for Amide Coupling:

G cluster_0 Amide Coupling Workflow A 2-Chloroquinoline-6-carboxylic acid F 2-Chloroquinoline-6-carboxamide Derivative A->F Amide Bond Formation B Primary or Secondary Amine (R1R2NH) B->F Amide Bond Formation C Coupling Reagent (e.g., HATU, EDC) C->F Amide Bond Formation D Base (e.g., DIPEA) D->F Amide Bond Formation E Solvent (e.g., DMF, DCM) E->F Amide Bond Formation

Caption: General workflow for the synthesis of 2-chloroquinoline-6-carboxamides.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Reaction Setup: To a solution of 2-chloroquinoline-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add the desired primary or secondary amine (1.1 eq).

  • Addition of Reagents: Add a base, typically N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), followed by the coupling reagent HATU (1.2 eq).[8][9]

  • Reaction: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

Esterification can be achieved through Fischer esterification under acidic conditions or by using coupling reagents with alcohols.

Experimental Protocol: Conversion to Acid Chloride and Subsequent Esterification

  • Acid Chloride Formation: In a fume hood, reflux a solution of 2-chloroquinoline-6-carboxylic acid in thionyl chloride (SOCl₂) or treat with oxalyl chloride in an inert solvent like DCM with a catalytic amount of DMF. After the reaction is complete, remove the excess reagent by distillation or under vacuum.

  • Esterification: Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM or THF) and add the desired alcohol (1.0-1.2 eq) followed by a non-nucleophilic base such as triethylamine or pyridine to scavenge the HCl byproduct.

  • Workup and Purification: Stir the reaction at room temperature until completion. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate. Purify the resulting ester by column chromatography.

Reactions at the 2-Chloro Position

The electron-withdrawing nature of the quinoline nitrogen makes the 2-position susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

These reactions are powerful tools for forming C-C and C-N bonds, enabling the introduction of a wide array of substituents at the 2-position.

Common Cross-Coupling Reactions:

Reaction NameCoupling PartnerBond FormedTypical Catalyst/Ligand
Suzuki-Miyaura Boronic acid/esterC-C (Aryl, Heteroaryl)Pd(PPh₃)₄, Pd(dppf)Cl₂
Buchwald-Hartwig AmineC-NPd₂(dba)₃ / XPhos, RuPhos
Sonogashira Terminal alkyneC-C (Alkynyl)Pd(PPh₃)₂Cl₂ / CuI
Heck AlkeneC-C (Alkenyl)Pd(OAc)₂

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine 2-chloroquinoline-6-carboxylic acid (or its ester/amide derivative) (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

  • Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.[2] Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water and an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Mechanism of Suzuki-Miyaura Coupling:

G A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-Cl(Ln) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(Ln) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G Product H R-B(OH)2 + Base -> [R-B(OH)3]- H->D I 2-Cl-Quinoline-6-COOH I->B Substrate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery

The derivatization of the 2-chloroquinoline-6-carboxylic acid scaffold has led to the discovery of potent bioactive molecules.

  • Anticancer Agents: Quinoline carboxamides have been extensively studied for their anticancer properties.[7] The ability to introduce diverse substituents at both the 2- and 6-positions allows for the fine-tuning of interactions with biological targets such as protein kinases and topoisomerases.

  • mGluR1 Antagonists: 2-Amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized and evaluated as metabotropic glutamate receptor type 1 (mGluR1) antagonists, which are potential therapeutics for neuropathic pain.[10]

  • Antimalarial Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine. Novel quinoline-4-carboxamides have shown multistage antimalarial activity through novel mechanisms of action.[11] While this is a different isomer, it highlights the potential of the quinoline carboxamide scaffold in infectious disease research.

Conclusion

2-Chloroquinoline-6-carboxylic acid is a high-value intermediate in heterocyclic chemistry and drug discovery. Its dual functionality provides a platform for the creation of diverse chemical libraries through well-established and robust synthetic methodologies. The strategic application of amide coupling, esterification, and palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships, making this scaffold a cornerstone in the development of novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of versatile building blocks like 2-chloroquinoline-6-carboxylic acid will only increase.

References

  • Chakraborty, P., Brandaõ, N. D., & Paul, J. (2019). An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid permits the direct synthesis of 2-substituted quinolines. The Journal of Organic Chemistry, 84(15), 10160-10171.
  • Deshmukh, R., & Maurya, R. A. (2021). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Effenberger, F., Konig, G., & Klenk, H. (1981). Mixed Carboxylic-Dichlorophosphoric Anhydrides—Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Angewandte Chemie International Edition in English, 20(3), 268-269.
  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). 5-methoxy-2-iodophenylboronic acid (MIBA) is kinetically very active in a catalytic, direct amidation employing free carboxylic acids and amines providing high yields of amide products in short reaction times under mild conditions at ambient temperature in the presence of molecular sieves. The Journal of Organic Chemistry, 77(18), 8386-8400.
  • Jadhav, S. D., & Sharma, N. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20815-20843.
  • Kim, Y., Lee, J., Pyeon, H. B., Lee, J., Lee, J., Cheon, H. G., ... & Keum, G. (2015). Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. Bioorganic & medicinal chemistry letters, 25(16), 3223-3227.
  • Kumar, A., & Kumar, A. (2018). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
  • Li, J., Zhang, J., Yang, H., & Jiang, G. (2017). Pd (OAc) 2/2, 4, 6-Collidine/Brønsted acid catalyze an aerobic oxidative aromatization of simple aliphatic alcohols and anilines to provide diverse substituted quinoline derivatives in high yields with wide functional group tolerance. The Journal of Organic Chemistry, 82(6), 3245-3251.
  • Latta, R., Springsteen, G., & Wang, B. (2001).
  • Magesh, C. I., Nagarajan, G., & Kumar, D. S. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 235-242.
  • Martin, L. (2014). How should I proceed in Chlorination using POCl3?.
  • Patel, K., & Das, A. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
  • PubChem. (n.d.). Methyl quinoline-6-carboxylate. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. Retrieved January 30, 2026, from [Link]

  • Shevchenko, N. O., Ishkov, Y. V., Veduta, V. V., Fedko, N. A., & Bogdan, N. M. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry, 21(4), 11-18.
  • Singh, R. P., & Singh, V. K. (2021). Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. RSC Advances, 11(43), 26569-26576.
  • Smith, A. C., & Szostak, M. (2022). A Pd-catalyzed decarbonylative Suzuki cross-coupling of widely available heterocyclic carboxylic acids with arylboronic acids enabled the straightforward preparation of> 45 heterobiaryl products using pyridines, pyrimidines, pyrazines, and quinolines in very good yields. Organic letters, 24(9), 1662-1667.
  • Sreedharan, S., & Janardhanan, J. (2024). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 33(2), 209-246.
  • Thansandote, P., & Chong, J. M. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. The Journal of organic chemistry, 72(5), 1917-1925.
  • Wang, X., & Ganesan, A. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 51(26), 3423-3426.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 30, 2026, from [Link]

  • YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 3. Retrieved from [Link]

  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Zaira, M., O'Neill, P. M., & Stocks, P. A. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(1), 246-261.

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2-Chloroquinoline-6-carboxylic Acid: A Strategic Scaffold for Kinase Inhibition and Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "2-Chloroquinoline-6-carboxylic acid" potential biological activities Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, 2-chloroquinoline-6-carboxylic acid (CAS: 205055-63-6) is not merely an intermediate; it is a "privileged structure." Its bifunctional nature—possessing an electrophilic "warhead" at the C2 position and a hydrophilic "anchor" at the C6 position—allows for the rapid generation of diverse chemical libraries. This guide explores its utility as a precursor for Type I and Type II kinase inhibitors (targeting DYRK1A, ATM, c-Met) and GPCR/Ion Channel modulators (P2X7 antagonists), detailing the synthetic logic and biological mechanisms driving its application.

Chemical Profile & Reactivity Landscape

The pharmacological value of this scaffold stems from its orthogonal reactivity. The quinoline ring serves as a planar, hydrophobic core capable of


-

stacking within protein active sites, while its substituents define specificity.
Structural Reactivity Map
  • Position C2 (Chlorine): Highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) . The electron-deficient pyridine ring facilitates the displacement of chlorine by amines, thiols, or alkoxides. In kinase inhibitors, substituents here often form hydrogen bonds with the hinge region of the ATP-binding pocket.

  • Position C6 (Carboxylic Acid): A solvent-exposed vector. It is typically derivatized via amide coupling to fine-tune solubility (LogD) , permeability, and interactions with the ribose-binding pocket or allosteric sites (e.g., the DFG-out pocket in Type II inhibitors).

Biological Applications & Pharmacological Targets[1][2][3][4][5]

A. Kinase Inhibition (Oncology & Neurodegeneration)

The 2-aminoquinoline scaffold, derived directly from the 2-chloro precursor, is a bioisostere of the adenine ring of ATP.

  • DYRK1A Inhibitors (Neurodegeneration/Down Syndrome):

    • Mechanism: Derivatives of quinoline-6-carboxylic acid (specifically fused systems like 11H-indolo[3,2-c]quinoline-6-carboxylic acids) act as potent ATP-competitive inhibitors.[1]

    • SAR Insight: Substitution at the C2/N1 region mimics the hydrogen bonding of adenine. The C6-carboxylate often interacts with conserved lysine residues (e.g., Lys188 in DYRK1A) to enforce orientation.

    • Data Point: Optimized derivatives exhibit IC50 values < 10 nM against DYRK1A with high selectivity over closely related CLK kinases.[1]

  • ATM Kinase Inhibitors (DNA Damage Response):

    • Target: Ataxia Telangiectasia Mutated (ATM) kinase.[2]

    • Relevance: Inhibiting ATM sensitizes cancer cells to radiation and DNA-damaging chemotherapy (e.g., irinotecan).

    • Compound Example: AZD0156 (a related imidazo[5,4-c]quinolin-2-one) evolved from quinoline-6-carboxamide leads. The C6-amide tail is critical for solubility and binding affinity within the PIKK family active sites.

  • c-Met & VEGFR Inhibitors (Angiogenesis):

    • Mechanism: 2-alkoxy or 2-amino quinoline-6-carboxamides bind to the ATP pocket of receptor tyrosine kinases.

    • SAR Insight: The "tail" extending from C6 often occupies the hydrophobic back-pocket, conferring selectivity for c-Met over other kinases.

B. Receptor Antagonism (Immunology)
  • P2X7 Receptor Antagonists:

    • Indication: Inflammatory diseases and cancer (specifically breast cancer metastasis).

    • Activity: Amide derivatives of quinoline-6-carboxylic acid have shown nanomolar affinity for the P2X7 receptor.

    • Mechanism: These compounds block ATP-induced calcium influx and IL-1

      
       release. The quinoline core provides a rigid spacer that positions the C6-amide pharmacophore to interact with the receptor's allosteric site.
      
C. Antimicrobial Agents[1][4][8][9][10]
  • Target: Bacterial DNA Gyrase / Topoisomerase IV.

  • Activity: While distinct from fluoroquinolones (which are 4-oxo-3-carboxylic acids), 2-aminoquinoline-6-carboxamides have demonstrated bacteriostatic activity against S. aureus (MRSA) and E. coli.

  • Mechanism: They likely bind to the ATP-binding subunit (ParE/GyrB) rather than the DNA-cleavage core targeted by ciprofloxacin.

Data Summary: Structure-Activity Relationships (SAR)

Target FamilyC2-Substituent (Warhead)C6-Substituent (Anchor)Primary EffectReference
DYRK1A Indole fusion / AmineCarboxylic Acid / EsterNeuroprotection, Kinase Inhibition[1]
P2X7 Receptor Chlorine / AlkoxyHydrophobic AmideAnti-inflammatory, Ca2+ blockade[2]
ATM Kinase Cyclic AmineSolubilizing AmideRadiosensitization[3]
Bacteria (MRSA) Primary/Secondary AmineAmino Acid EsterBacterial Growth Inhibition[4]

Experimental Protocols

Protocol A: Synthesis of 2-Chloroquinoline-6-carboxylic Acid

Context: If starting from the methyl ester precursor.

  • Hydrolysis: Dissolve methyl 2-chloroquinoline-6-carboxylate (1.0 eq) in THF/MeOH (1:1). Add LiOH (2.0 eq) as a 1M aqueous solution.

  • Reaction: Stir at room temperature for 4 hours. Monitor by LC-MS (Expect M-H peak at 206.0).

  • Workup: Acidify to pH 3 with 1N HCl. The product precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

    • Critical Control: Do not heat >50°C during hydrolysis to avoid nucleophilic attack of hydroxide at the C2-Cl position.

Protocol B: S_NAr Displacement at C2 (General Amination)

Context: Installing the kinase "hinge binder".

  • Setup: In a microwave vial, combine 2-chloroquinoline-6-carboxylic acid (1.0 eq) with the desired amine (e.g., aniline or piperazine, 1.2 eq).

  • Solvent: Use n-Butanol or DMA (Dimethylacetamide). Add DIPEA (2.0 eq) or catalytic p-TsOH (for anilines).

  • Conditions: Heat to 120°C (microwave) for 30–60 minutes.

  • Purification: The product often precipitates upon cooling or adding water. Recrystallize from EtOH.

    • Why this works: The carboxylic acid at C6 is electron-withdrawing, further activating the C2 position for nucleophilic attack.

Protocol C: Amide Coupling at C6

Context: Attaching the solubilizing tail.

  • Activation: Dissolve the C2-substituted quinoline-6-carboxylic acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins.

  • Coupling: Add the amine partner (1.1 eq). Stir at RT for 12 hours.[3][4][5]

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 and brine. Dry over MgSO4.

    • Self-Validating Step: If the reaction is sluggish, check for internal salt formation (zwitterion) between the C2-amine and C6-acid. Protecting the C2-amine (e.g., Boc) may be required if it is a primary aliphatic amine.

Visualization: SAR & Synthetic Logic

Diagram 1: Pharmacophore & Reactivity Map

SAR_Map Core 2-Chloroquinoline-6-carboxylic Acid (The Scaffold) C2_Node C2 Position (Chlorine) Electrophilic Center Core->C2_Node C6_Node C6 Position (COOH) Solvent Exposed Vector Core->C6_Node C2_Action S_NAr Displacement (Amines, Alkoxides) C2_Node->C2_Action C2_Bio Biological Role: Hinge Binding (Kinases) Specificity Determinant C2_Action->C2_Bio C6_Action Amide Coupling / Esterification C6_Node->C6_Action C6_Bio Biological Role: Solubility (LogD) Allosteric Reach (P2X7, ATM) C6_Action->C6_Bio

Caption: Orthogonal reactivity map of the scaffold. The C2 position targets the active site core, while C6 modulates physicochemical properties and allosteric interactions.

Diagram 2: Synthetic Workflow for Kinase Inhibitor Generation

Synthesis_Flow Start Start: 2-Chloroquinoline-6-carboxylic Acid Step1 Step 1: C6 Derivatization (Amide Coupling with R1-NH2) Start->Step1 HATU, DIPEA, DMF Intermed Intermediate: 2-Chloro-N-alkyl-quinoline-6-carboxamide Step1->Intermed Note Note: Order is reversible. C2 displacement can precede C6 coupling depending on substrate tolerance. Step1->Note Step2 Step 2: C2 Functionalization (S_NAr with R2-NH2 / Pd-Catalysis) Intermed->Step2 Heat or Buchwald-Hartwig Final Final Product: 2-Amino-quinoline-6-carboxamide (Kinase Inhibitor Candidate) Step2->Final

Caption: Step-wise synthetic pathway. Functionalizing C6 first is often preferred to avoid side reactions at the nucleophilic C2-amine during amide coupling.

References

  • 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. Journal of Medicinal Chemistry. Link

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. Link

  • Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. Journal of Medicinal Chemistry. Link

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules. Link

  • Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development. Link

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"2-Chloroquinoline-6-carboxylic acid" safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-Chloroquinoline-6-carboxylic Acid

This guide provides a comprehensive overview of the safety and handling precautions for 2-Chloroquinoline-6-carboxylic acid, a key intermediate in pharmaceutical research and development. As a Senior Application Scientist, the protocols and insights presented herein are synthesized from authoritative safety data and field-proven laboratory practices. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to manage the risks associated with this compound, ensuring both personal safety and experimental integrity.

Compound Profile and Hazard Identification

2-Chloroquinoline-6-carboxylic acid (C₁₀H₆ClNO₂) is a heterocyclic aromatic compound. Derivatives of 2-chloroquinoline are utilized for their potential antimicrobial, anti-inflammatory, and antitumor activities. The reactivity of the chlorine atom at the 2-position makes it a versatile building block, but also necessitates careful handling.

A thorough risk assessment begins with understanding the compound's inherent hazards as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 1: GHS Hazard Classification for 2-Chloroquinoline-6-carboxylic acid

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed[1][2]
Skin Corrosion/Irritation 2 H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation 2A H319: Causes serious eye irritation[1][2]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1][2] |

Source: European Chemicals Agency (ECHA) C&L Inventory.[1]

The primary risks associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. The causality is rooted in its chemical structure; as a chlorinated heterocyclic acid, it can react with biological macromolecules, leading to irritation and toxic effects.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This begins with robust engineering controls, supplemented by meticulous work practices and appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of solid 2-Chloroquinoline-6-carboxylic acid, as well as any procedures involving its solutions, must be conducted within a certified chemical fume hood. This is a non-negotiable control to mitigate the risk of inhaling the fine powder, which can cause respiratory irritation.[1][3]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[4][5]

Personal Protective Equipment (PPE)

PPE provides a direct barrier between the researcher and the chemical. The selection of PPE must be based on the identified hazards.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile or Neoprene Gloves Provides a chemical barrier to prevent skin contact and subsequent irritation.[3][6] Inspect gloves for tears or punctures before each use. Remove and replace gloves immediately if contamination occurs.
Eye Protection Chemical Splash Goggles Protects eyes from irritation caused by accidental splashes of solutions or contact with airborne powder.[6][7]
Body Protection Laboratory Coat Protects skin and personal clothing from contamination.[3] A chemical-resistant apron is recommended when handling larger quantities.
Respiratory Protection N95 Particulate Respirator Required when handling the solid powder outside of a fume hood (not recommended) or during spill cleanup to prevent inhalation and respiratory irritation.[8]

| Face Protection | Face Shield | To be worn over chemical splash goggles during procedures with a high risk of splashing, such as when handling bulk quantities or during vigorous reactions.[9] |

Safe Handling and Storage Protocols

Adherence to standardized protocols is the cornerstone of a self-validating safety system. The following workflows are designed to minimize risk during routine handling and storage.

Step-by-Step Safe Handling Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational. Don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.[3]

  • Weighing: Conduct all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust.

  • Dissolving: When preparing solutions, slowly add the solid 2-Chloroquinoline-6-carboxylic acid to the solvent to prevent splashing.[3]

  • Reaction Setup: Maintain reactions at a safe distance and use appropriate shielding if necessary. Ensure all glassware is properly secured.

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water, even if no direct contact is suspected.[6] Decontaminate all work surfaces and equipment.[3]

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal prep1 Verify Fume Hood Functionality prep2 Don Required PPE (Lab Coat, Goggles, Gloves) prep1->prep2 weigh Weigh Solid Compound prep2->weigh dissolve Prepare Solution (Add solid to solvent) weigh->dissolve react Conduct Experiment dissolve->react decon Decontaminate Surfaces & Glassware react->decon waste Dispose of Waste in Labeled Hazardous Container decon->waste wash Remove PPE & Wash Hands Thoroughly waste->wash

Caption: Safe Handling Workflow for 2-Chloroquinoline-6-carboxylic acid.

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and dark place.[6][10] Recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[11]

  • Incompatibilities: Store away from strong oxidizing agents.[6][12] The compound may also be sensitive to strong acids and bases.[4]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing.[13] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][14][15] If skin irritation occurs, seek medical attention.[6]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6][16] If the person feels unwell or breathing is difficult, seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or seek immediate medical attention.

Spill and Leak Protocol
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne.

  • Assess: From a safe distance, assess the size and nature of the spill. Do not attempt cleanup if you are not trained or equipped to do so.

  • Contain (for solid spills): Carefully cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.

  • Cleanup: Wearing appropriate PPE (including an N95 respirator), gently sweep or scoop the material into a suitable, labeled container for hazardous waste.[4]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[6]

G cluster_response start Spill Occurs is_major Is the spill large or unmanageable? start->is_major alert Alert Personnel Evacuate Area ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert->ppe contain Cover with Inert Absorbent Material ppe->contain collect Sweep into Labeled Hazardous Waste Container contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of All Materials as Hazardous Waste decon->dispose is_major->alert No contact_ehs Contact Emergency/ EH&S Personnel is_major->contact_ehs Yes

Caption: Emergency Response Decision Tree for a Chemical Spill.

Toxicological and Reactivity Profile

Toxicological Summary
Chemical Reactivity and Stability
  • Stability: The compound is stable under recommended storage conditions.[12] Exposure to light, heat, and moisture should be avoided to prevent degradation.[12]

  • Reactivity: The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, making it reactive with various nucleophiles.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[6][12]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[12]

Waste Disposal

All waste containing 2-Chloroquinoline-6-carboxylic acid, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Disposal: Disposal must be carried out by a licensed waste disposal contractor.[6] Methods may include incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] Always comply with all federal, state, and local environmental regulations.[6]

References

  • TCI Chemicals. (2023, March 5). Safety Data Sheet: 2-Methylquinoline-6-carboxylic Acid.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Pyridine-2-carboxylic acid.
  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: quinoline.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid.
  • PubChem. 2-Chloroquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Chloroquinoline.
  • PubChem. 2-Chloroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Coast2Coast. (2024, August 14). First Aid for Chemical Inhalation Incidents.
  • BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid. National Institutes of Health. Retrieved from [Link]

  • Safeopedia. (2024, July 13). First Aid for Chemical Exposure Incidents.
  • Chemistry LibreTexts. (2021, October 28). Relative Reactivities of Carboxylic Acids and Derivatives.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet: 3-Quinolinecarboxylic acid.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • Hesperian Health Guides. First aid for chemicals.
  • Coast2Coast. (2024, January 31). First Aid for Chemical Exposure.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • American Chemistry Council. Protective Equipment.
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
  • Chemical Safety Facts. Personal Protective Equipment and Chemistry.
  • BenchChem. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.
  • Ishkov, Y. V., et al. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Nucleic Acids.

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Methodological & Application

Synthesis of 2-Chloroquinoline-6-carboxylic Acid Derivatives: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of 2-chloroquinoline-6-carboxylic acid, a versatile scaffold for the discovery of novel therapeutic agents. This guide emphasizes not only the procedural steps but also the underlying chemical principles and strategic considerations essential for successful drug discovery campaigns.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals with diverse biological activities.[1][2] This privileged heterocyclic system is present in drugs exhibiting antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The versatility of the quinoline ring allows for fine-tuning of its physicochemical and pharmacological properties through substitution, making it an attractive starting point for the development of new chemical entities.

The 2-chloroquinoline-6-carboxylic acid scaffold, in particular, offers two key points for chemical modification: the reactive 2-chloro position, which is susceptible to nucleophilic substitution, and the 6-carboxylic acid group, which can be readily converted into a variety of functional groups, most notably amides. This dual functionality allows for the systematic exploration of chemical space and the optimization of biological activity, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold: 2-Chloroquinoline-6-carboxylic Acid

The efficient and scalable synthesis of the 2-chloroquinoline-6-carboxylic acid core is paramount for any drug discovery program. Two primary synthetic routes are commonly employed, each with its own advantages and considerations.

Route A: From Methyl Quinoline-6-carboxylate

A well-established method begins with the commercially available methyl quinoline-6-carboxylate. This two-step process involves hydrolysis of the ester followed by chlorination.

Workflow for Synthesis of 2-Chloroquinoline-6-carboxylic Acid (Route A)

Synthesis_Route_A cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Chlorination A Methyl Quinoline-6-carboxylate B Quinoline-6-carboxylic acid A->B   NaOH, H₂O/EtOH, Reflux    C Quinoline-6-carboxylic acid D 2-Chloroquinoline-6-carboxylic acid C->D   POCl₃, PCl₅, Reflux   

Caption: Synthetic workflow for 2-Chloroquinoline-6-carboxylic acid starting from Methyl Quinoline-6-carboxylate.

Protocol 1: Synthesis of 2-Chloroquinoline-6-carboxylic Acid (Route A)

Step 1: Hydrolysis of Methyl Quinoline-6-carboxylate

  • To a solution of methyl quinoline-6-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v), add sodium hydroxide (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with a suitable acid (e.g., 1M HCl).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford quinoline-6-carboxylic acid.

Step 2: Chlorination of Quinoline-6-carboxylic acid

  • In a round-bottom flask equipped with a reflux condenser, combine quinoline-6-carboxylic acid (1.0 eq), phosphorus oxychloride (POCl₃, excess, e.g., 5-10 eq), and a catalytic amount of phosphorus pentachloride (PCl₅, e.g., 0.1-0.2 eq).

  • Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC.

  • After completion, carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base (e.g., saturated NaHCO₃ solution) until the product precipitates.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) may be necessary for further purification.

Route B: From 6-Methylquinoline

An alternative approach starts with 6-methylquinoline and involves oxidation of the methyl group followed by chlorination.

Protocol 2: Synthesis of 2-Chloroquinoline-6-carboxylic Acid (Route B)

Step 1: Oxidation of 6-Methylquinoline

  • A variety of oxidizing agents can be used for this transformation, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).

  • For example, to a solution of 6-methylquinoline (1.0 eq) in a suitable solvent (e.g., pyridine/water), add KMnO₄ (excess) portion-wise while maintaining the temperature.

  • Heat the reaction mixture and monitor by TLC.

  • Upon completion, cool the mixture and quench the excess KMnO₄ with a reducing agent (e.g., sodium bisulfite).

  • Filter the mixture to remove manganese dioxide and acidify the filtrate to precipitate quinoline-6-carboxylic acid.

Step 2: Chlorination of Quinoline-6-carboxylic acid

  • Follow the chlorination procedure as described in Protocol 1, Step 2.

Derivatization Strategies for Drug Discovery

The 2-chloroquinoline-6-carboxylic acid scaffold provides two primary handles for derivatization, enabling the generation of diverse chemical libraries for biological screening.

Amide Bond Formation at the 6-Carboxylic Acid

Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[5] The carboxylic acid at the 6-position can be readily coupled with a wide range of primary and secondary amines to generate a library of amides.

Workflow for Amide Library Synthesis

Amide_Synthesis cluster_0 Amide Coupling A 2-Chloroquinoline-6-carboxylic acid C 2-Chloroquinoline-6-carboxamide Derivative A->C Coupling Reagent (e.g., HATU, EDC/HOBt), Base, Solvent B Amine (R-NH₂ or R₂NH)

Caption: General workflow for the synthesis of 2-chloroquinoline-6-carboxamide derivatives.

Protocol 3: General Procedure for Amide Coupling

  • To a solution of 2-chloroquinoline-6-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM), add a coupling reagent (e.g., HATU, HBTU, or EDC/HOBt; 1.1-1.5 eq) and a non-nucleophilic base (e.g., DIPEA, Et₃N; 2.0-3.0 eq).

  • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up the reaction by diluting with an organic solvent and washing with aqueous solutions (e.g., water, brine, and a mild acid or base if necessary).

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

A series of 2-amino and 2-methoxy quinoline-6-carboxamide derivatives have been synthesized and evaluated as metabotropic glutamate receptor type 1 (mGluR1) antagonists.[5] For instance, certain derivatives showed IC₅₀ values in the low micromolar range, highlighting the potential of this scaffold in targeting neurological disorders.[5]

Nucleophilic Substitution at the 2-Chloro Position

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of substituents, including amines, alcohols, and thiols. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly effective for the amination of 2-chloroquinolines.[6][7]

Workflow for Nucleophilic Substitution

SNAr_Reaction cluster_0 Nucleophilic Aromatic Substitution A 2-Chloroquinoline-6-carboxylic acid Derivative C 2-Substituted-quinoline-6-carboxylic acid Derivative A->C   Base, Solvent, Heat (or Pd catalyst for amination)    B Nucleophile (e.g., R-NH₂, R-OH, R-SH)

Sources

Application Notes and Protocols: 2-Chloroquinoline-6-carboxylic Acid in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Antimicrobial Drug Discovery

The quinoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Historically, quinoline derivatives have been pivotal in the fight against infectious diseases, most notably as antimalarial drugs like chloroquine.[3] The evolution of this scaffold has led to the development of the highly successful fluoroquinolone class of antibiotics, which exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[3][4] The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties and the expansion of its antimicrobial spectrum.[3]

This guide focuses on the strategic utilization of a key intermediate, 2-Chloroquinoline-6-carboxylic acid , in the synthesis of novel antimicrobial agents. The presence of two distinct reactive sites—the chloro group at the C-2 position and the carboxylic acid at the C-6 position—makes this molecule a versatile starting material for creating diverse chemical libraries for antimicrobial screening.

Strategic Importance of 2-Chloroquinoline-6-carboxylic Acid

The 2-chloro substituent on the quinoline ring is highly susceptible to nucleophilic aromatic substitution, providing a convenient handle for introducing a wide array of functional groups.[5][6] This reactivity is crucial for building molecular diversity and exploring the structure-activity relationships (SAR) of novel quinoline-based compounds. Concurrently, the carboxylic acid at the C-6 position offers another point for modification, often converted into amides or esters.[7] The resulting carboxamides, in particular, have been shown to contribute significantly to the antimicrobial and other biological activities of quinoline derivatives.[1][8]

The dual functionality of 2-Chloroquinoline-6-carboxylic acid allows for a modular approach to drug design, where different amines can be appended at the C-6 position via an amide linkage, and various nucleophiles can be introduced at the C-2 position. This combinatorial approach facilitates the rapid generation of a library of compounds for biological evaluation.

Synthetic Pathways and Protocols

The synthesis of antimicrobial agents from 2-Chloroquinoline-6-carboxylic acid typically involves a two-stage process:

  • Amidation of the 6-Carboxylic Acid: The carboxylic acid is first activated and then reacted with a desired amine to form a stable amide bond.

  • Nucleophilic Substitution of the 2-Chloro Group: The chloro substituent is subsequently displaced by a suitable nucleophile to introduce further diversity.

The following sections provide detailed protocols for these key transformations.

Protocol 1: Synthesis of N-Substituted-2-chloroquinoline-6-carboxamides

This protocol details the conversion of the carboxylic acid functionality of 2-Chloroquinoline-6-carboxylic acid into a carboxamide. The direct reaction between a carboxylic acid and an amine is often inefficient. Therefore, the carboxylic acid is typically activated, for instance, by converting it into an acid chloride.

Reaction Scheme:

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-Chloroquinoline-6-carboxylic acid (1.0 eq) in dry toluene.

    • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).[7]

    • After completion, allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2-chloroquinoline-6-carbonyl chloride. This intermediate is often used in the next step without further purification.

  • Amide Bond Formation:

    • In a separate flask, dissolve the desired amine (R-NH₂) (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) (1.5 eq) in a dry aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

    • Cool the amine solution in an ice bath.

    • Dissolve the crude 2-chloroquinoline-6-carbonyl chloride in a minimal amount of dry DCM and add it dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford the pure N-substituted-2-chloroquinoline-6-carboxamide.

Causality Behind Experimental Choices:

  • Thionyl Chloride: This reagent is a common and effective choice for converting carboxylic acids to acid chlorides, which are much more reactive towards nucleophilic attack by amines.

  • Dry Solvents and Inert Atmosphere: The use of dry solvents and, if necessary, an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acid chloride intermediate back to the carboxylic acid.

  • Triethylamine (TEA): This tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

Diagram of Synthetic Workflow for Amide Formation

G start 2-Chloroquinoline-6-carboxylic acid reagent1 SOCl₂, Toluene Reflux (100-110°C) start->reagent1 intermediate1 2-Chloroquinoline-6-carbonyl chloride reagent2 R-NH₂, TEA DCM, 0°C to RT intermediate1->reagent2 reagent1->intermediate1 product N-R-2-chloroquinoline-6-carboxamide reagent2->product

Caption: Workflow for the synthesis of N-substituted-2-chloroquinoline-6-carboxamides.

Protocol 2: Nucleophilic Substitution at the C-2 Position

The 2-chloroquinoline-6-carboxamide intermediate can be further diversified by substituting the chloro group with various nucleophiles, such as amines, thiols, or alcohols. This protocol provides a general method for the reaction with amines.

Reaction Scheme:

(where Nu-H is a nucleophile, e.g., a primary or secondary amine)

Step-by-Step Protocol:

  • In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the N-substituted-2-chloroquinoline-6-carboxamide (1.0 eq) in a suitable solvent such as ethanol, n-butanol, or DMF.

  • Add the desired nucleophile (e.g., a primary or secondary amine) (1.5-2.0 eq) to the solution.

  • Add a base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Heat the mixture at a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the nucleophile and the solvent used.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration and washed with a suitable solvent.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate or DCM) and water.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted-2-(substituted)-quinoline-6-carboxamide.

Causality Behind Experimental Choices:

  • High Temperature: Nucleophilic aromatic substitution on the electron-rich quinoline ring often requires elevated temperatures to proceed at a reasonable rate.

  • Base: The base is necessary to neutralize the HCl formed during the reaction and to deprotonate the nucleophile, increasing its nucleophilicity.

  • Solvent Choice: The choice of solvent depends on the solubility of the reactants and the required reaction temperature. Higher boiling point solvents like n-butanol or DMF are often used for less reactive nucleophiles.

Diagram of Nucleophilic Substitution Workflow

G start N-R-2-chloroquinoline-6-carboxamide reagent Nucleophile (e.g., R'-NH₂) Base (e.g., K₂CO₃) Solvent (e.g., Ethanol), Heat start->reagent product N-R-2-(R'-amino)-quinoline-6-carboxamide reagent->product

Caption: General workflow for nucleophilic substitution at the C-2 position.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of quinoline derivatives is highly dependent on the nature and position of the substituents on the quinoline ring.[3]

  • C-2 Position: The introduction of various amino groups at this position can significantly modulate the antibacterial and antifungal activity. The nature of the substituent on the amino group can influence the lipophilicity and hydrogen bonding capacity of the molecule, which are critical for interaction with biological targets.

  • C-6 Position: The carboxamide moiety at this position is a key feature. The substituent on the amide nitrogen can be varied to optimize properties such as solubility, cell permeability, and target binding. For instance, the introduction of amino acid residues can lead to compounds with improved biological activity and reduced toxicity.[9]

Data Presentation: Antimicrobial Activity

The synthesized compounds should be evaluated for their in vitro antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a standard parameter used to quantify the antimicrobial potency.

Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

CompoundR (on Carboxamide)Nu (at C-2)S. aureusE. coliC. albicans
1a -CH₂CH₃-Cl>128>128>128
2a -CH₂CH₃-NHCH₃64128>128
2b -CH₂CH₃-NH(CH₂)₂OH3264128
3a -(CH₂)₃CH₃-Cl>128>128>128
4a -(CH₂)₃CH₃-NHCH₃3264>128
4b -(CH₂)₃CH₃-NH(CH₂)₂OH163264
Ciprofloxacin (Reference)0.50.25NA
Fluconazole (Reference)NANA2

Data are hypothetical and for illustrative purposes only.

Conclusion

2-Chloroquinoline-6-carboxylic acid is a highly valuable and versatile starting material for the synthesis of novel antimicrobial agents. Its dual reactivity allows for the systematic exploration of chemical space through the modification of both the C-2 and C-6 positions. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to design and synthesize new quinoline-based compounds with the potential to address the growing challenge of antimicrobial resistance. Careful consideration of the structure-activity relationships will be paramount in guiding the selection of substituents to achieve potent and selective antimicrobial activity.

References

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PMC - PubMed Central. Available at: [Link][7]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link][10]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. NIH. Available at: [Link][11]

  • Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. PMC - PubMed Central. Available at: [Link][4]

  • Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. Available at: [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. NIH. Available at: [Link][12]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. Available at: [Link][1][3]

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC - NIH. Available at: [Link][1]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. SciSpace. Available at: [Link][8]

  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI. Available at: [Link][9]

  • (PDF) Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. Available at: [Link][13]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publications. Available at: [Link][5][6]

  • Synthesis and evaluation of quinoline-derived antibiotics. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. Available at: [Link][14]

  • Three-component reaction of 2-chloro-quinoline-3-carbaldehydes,... ResearchGate. Available at: [Link][15]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. Available at: [Link][2]

  • Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link][16]

  • (PDF) Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ResearchGate. Available at: [Link][17]

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Application Note: Divergent Synthesis of Anticancer Kinase Inhibitors Using 2-Chloroquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes field of anticancer drug discovery, the quinoline scaffold remains a "privileged structure" due to its ability to mimic the purine ring of ATP, allowing it to bind effectively within the kinase hinge region. 2-Chloroquinoline-6-carboxylic acid represents a high-value bifunctional intermediate that enables rapid divergent synthesis .

This guide details the application of this molecule as a core scaffold for generating libraries of Type I and Type II kinase inhibitors. Its unique substitution pattern allows researchers to independently modulate the Hinge Binding Region (via the C2-chloro group) and the Solvent Exposed Region (via the C6-carboxylic acid), facilitating precise tuning of potency and physicochemical properties (ADME).

Chemical Utility & Mechanistic Rationale[1][2][3][4][5]

The Bifunctional Advantage

The power of 2-Chloroquinoline-6-carboxylic acid lies in its orthogonal reactivity. It allows for a "Plug-and-Play" approach to lead optimization:

  • C2 Position (Electrophilic Handle): The chlorine atom at position 2 is activated by the adjacent ring nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) or Palladium-catalyzed cross-coupling (Buchwald-Hartwig). This site typically engages the ATP-binding hinge region  of the kinase.
    
  • C6 Position (Nucleophilic/Acyl Handle): The carboxylic acid can be converted into amides or esters. This position projects towards the solvent front , where modifications can drastically improve water solubility, reduce plasma protein binding, and introduce secondary binding interactions.

Validated Signaling Pathways

Derivatives synthesized from this scaffold have shown efficacy in targeting:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor): Inhibition of angiogenesis.[1]

  • c-Met (Hepatocyte Growth Factor Receptor): Blocking metastasis and invasion.

  • PI3K/Akt/mTOR: Modulating cell survival and proliferation.

Experimental Protocols

Protocol A: C6-Amidation (Solvent Front Optimization)

Objective: To attach a solubilizing group (e.g., N-methylpiperazine) or a specific pharmacophore to the C6 position before modifying the sensitive C2 position.

Reagents:

  • 2-Chloroquinoline-6-carboxylic acid (1.0 equiv)

  • Amine partner (e.g., 1-methylpiperazine, Morpholine) (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 2-Chloroquinoline-6-carboxylic acid in anhydrous DMF (0.1 M concentration). Add DIPEA and stir at room temperature (RT) for 10 minutes.

  • Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

  • Addition: Dropwise add the amine partner.

  • Reaction: Stir the mixture at RT for 4–6 hours. Monitor by LC-MS (Target mass = M+H).

  • Work-up: Dilute the reaction mixture with EtOAc and wash with saturated

    
     (3x) and Brine (1x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Column Chromatography (DCM/MeOH gradient).
    

Critical Note: Avoid using thionyl chloride (


) if your amine partner is sensitive. HATU provides milder conditions that preserve the C2-Chloro integrity.
Protocol B: C2-Amination ( for Hinge Binding)

Objective: To introduce the primary aryl-amine "head group" that interacts with the kinase hinge.

Reagents:

  • C6-Modified 2-Chloroquinoline intermediate (from Protocol A) (1.0 equiv)

  • Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.2 equiv)

  • Solvent: 2-Ethoxyethanol or Isopropanol

  • Catalyst: Conc. HCl (catalytic drops) or p-TsOH

Step-by-Step Methodology:

  • Setup: Dissolve the quinoline intermediate in 2-Ethoxyethanol (0.2 M).

  • Acid Catalysis: Add the aniline derivative followed by 2-3 drops of conc. HCl. The acid protonates the quinoline nitrogen, increasing the electrophilicity at C2.

  • Reflux: Heat the reaction to 120°C (reflux) for 12–16 hours.

  • Precipitation: Cool the mixture to RT. The product often precipitates as the hydrochloride salt.

  • Filtration: Filter the solid and wash with cold diethyl ether to remove unreacted aniline.

  • Free Base Generation: Suspend the solid in EtOAc and wash with 1M

    
     to obtain the free base.
    

Self-Validating Check: The disappearance of the characteristic C-Cl isotopic pattern (3:1 ratio of M:M+2) in LC-MS confirms the substitution.

Data Visualization & Workflow

Figure 1: Divergent Synthesis Workflow

This diagram illustrates the parallel synthesis strategy to generate a library of inhibitors from the single core scaffold.

G cluster_0 SAR Optimization Cycle Start 2-Chloroquinoline- 6-carboxylic acid Step1 Step 1: C6 Amidation (HATU, Amine, DMF) Start->Step1 Solubility Optimization Intermed Intermediate: 2-Chloro-6-carboxamide Step1->Intermed Step2 Step 2: C2 Substitution (Aniline, H+, Reflux) Intermed->Step2 Hinge Binder Install Final Final Lead Compound (Dual Functionalized) Step2->Final Lead Candidate

Caption: Divergent synthetic pathway utilizing the orthogonal reactivity of the C2 and C6 positions.

Figure 2: Mechanism of Action (Kinase Binding)

The logical interaction map between the synthesized molecule and the target kinase domain.

KinaseBinding Quinoline Quinoline Core (Scaffold) Pocket Hydrophobic Pocket Quinoline->Pocket Van der Waals C2_Group C2-Aniline (Hinge Binder) C2_Group->Quinoline Hinge Kinase Hinge Region (ATP Site) C2_Group->Hinge H-Bonding (Donor/Acceptor) C6_Group C6-Amide (Solvent Tail) C6_Group->Quinoline Solvent Solvent Front (Hydrophilic) C6_Group->Solvent Solubility / Selectivity

Caption: Pharmacophore mapping of the 2,6-disubstituted quinoline inhibitor within the kinase active site.

Quantitative Data Summary: Optimization Metrics

The following table summarizes the impact of C6 modifications on physicochemical properties, a critical step often overlooked in early discovery.

C6 Substituent (R)LogP (Calc)Solubility (µM)Kinase IC50 (nM)Notes
-OH (Acid) 2.1>500>10,000Poor cell permeability (charged).
-NH-Ph (Aniline) 4.5<1050Potent but insoluble.
-N(Me)-Piperazine 2.8250120Optimal Balance (Good ADME).
-Morpholine 3.1150150Good metabolic stability.

Data simulated based on typical SAR trends for quinoline kinase inhibitors.

References

  • Musumeci, F., et al. (2012). "Synthesis and biological evaluation of new quinoline derivatives as inhibitors of the enzyme CK2." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Lelièvre, P., et al. (2020). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Frontiers in Pharmacology. Link

  • Solomon, V.R., et al. (2019). "Exploration of quinolone and quinoline derivatives as potential anticancer agents."[1][2][3][4] Beni-Suef University Journal of Basic and Applied Sciences. Link

  • Zhang, S., et al. (2018). "Structure-Activity Relationship of Quinoline Derivatives as Kinase Inhibitors." European Journal of Medicinal Chemistry. Link

  • Massoud, M., et al. (2018). "2-Chloroquinoline-3-carbaldehydes: synthesis and reactions." Arkivoc. Link

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Arylquinoline-6-carboxylic Acids

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The targeted functionalization of this heterocycle allows for the fine-tuning of its pharmacological profile. Specifically, the introduction of aryl groups at the 2-position of a quinoline ring system can significantly influence its interaction with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, offering a versatile and highly efficient method for the synthesis of biaryl and heterobiaryl compounds.[4][5]

This guide provides a comprehensive overview and detailed protocols for the Suzuki coupling of 2-Chloroquinoline-6-carboxylic acid. This particular substrate is of significant interest as the resulting 2-arylquinoline-6-carboxylic acid derivatives are valuable building blocks in drug discovery programs.[2][6] The presence of both a relatively unreactive chloro-substituent and a carboxylic acid moiety presents unique challenges and considerations for reaction optimization, which will be addressed in detail.

Reaction Principle: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a transition metal-catalyzed reaction that involves the cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4][7] The catalytic cycle, a cornerstone of modern organic synthesis, is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9]

The Catalytic Cycle

The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-limiting step, particularly with less reactive chlorides.[10][11] The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][12] Finally, reductive elimination from the palladium(II) complex yields the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5][7]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide Ar-Pd(II)Ln-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal Ar'B(OH)2 Base PdII_biaryl Ar-Pd(II)Ln-Ar' Transmetal->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Ar-Ar' Product 2-Arylquinoline-6-carboxylic acid (Ar-Ar') ArylHalide 2-Chloroquinoline-6-carboxylic acid (Ar-X) BoronicAcid Arylboronic Acid (Ar'B(OH)2) caption Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Methodology and Experimental Protocols

The successful Suzuki coupling of 2-Chloroquinoline-6-carboxylic acid requires careful consideration of the catalyst system, base, solvent, and reaction temperature. Due to the electron-deficient nature of the quinoline ring and the presence of the deactivating carboxylic acid group, more forcing conditions or highly active catalyst systems are often necessary compared to simple aryl chlorides.

General Considerations
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.

  • Reagent Purity: The purity of the boronic acid is crucial, as impurities can lead to side reactions such as protodeborylation.[9] Boronic acids can dehydrate to form cyclic boroxines, which are also competent coupling partners.[13]

  • Solvent Degassing: Solvents should be degassed prior to use to remove dissolved oxygen.

Recommended Protocol 1: Standard Conditions with Phosphine Ligands

This protocol utilizes a common palladium precursor and a phosphine ligand, which is a robust starting point for optimization.

Materials:

  • 2-Chloroquinoline-6-carboxylic acid

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2-5 mol%)

  • Triphenylphosphine (PPh3) or a bulky, electron-rich phosphine like SPhos (4-10 mol%)[14]

  • Potassium carbonate (K2CO3) or potassium phosphate (K3PO4) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/water (4:1) or DME/water (4:1)

Procedure:

  • To a dry reaction vessel, add 2-Chloroquinoline-6-carboxylic acid, the arylboronic acid, palladium(II) acetate, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Recommended Protocol 2: Ligandless or Heterogeneous Catalysis

For simplified workup and catalyst removal, a ligandless or heterogeneous palladium source can be employed.

Materials:

  • 2-Chloroquinoline-6-carboxylic acid

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium on carbon (Pd/C, 5-10 mol%) or Palladium(II) chloride (PdCl2) (2-5 mol%)

  • Potassium carbonate (K2CO3) (2-3 equivalents)

  • Solvent: DMF or DMA

Procedure:

  • Combine 2-Chloroquinoline-6-carboxylic acid, the arylboronic acid, the palladium catalyst, and the base in a reaction vessel.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent.

  • Heat the mixture to 100-120 °C.

  • Monitor the reaction as described in Protocol 1.

  • After completion, cool the reaction and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Proceed with an aqueous workup and product isolation as in Protocol 1.

Data Presentation: Optimization of Reaction Conditions

The choice of reaction parameters can significantly impact the yield and purity of the desired 2-arylquinoline-6-carboxylic acid. The following table provides a summary of typical conditions and expected outcomes based on analogous systems in the literature.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield RangeNotes
Pd(OAc)2PPh3K2CO3Dioxane/H2O10060-80%A standard, cost-effective starting point.
Pd2(dba)3SPhosK3PO4Toluene/H2O90-11075-95%Highly active for challenging substrates.[14]
PdCl2(PPh3)2-Na2CO3DME/H2O8565-85%A common and effective pre-catalyst.[15]
Pd/C-K2CO3DMF12050-75%Facilitates easier catalyst removal.[16]

Troubleshooting and Key Considerations

Low Yields:

  • Catalyst Deactivation: Ensure a strictly inert atmosphere and use degassed solvents.

  • Inefficient Oxidative Addition: For the chloro-substituent, higher temperatures or more electron-rich and bulky ligands (e.g., SPhos, RuPhos) may be required to facilitate this step.[11][14]

  • Protodeborylation of Boronic Acid: This side reaction can be prevalent with heteroaryl boronic acids or under prolonged heating. Using a slight excess of the boronic acid or shorter reaction times can mitigate this.

Side Reactions:

  • Homocoupling of Boronic Acid: This can occur at high temperatures or with excess palladium.

  • Decarboxylation: While less common under these conditions, the carboxylic acid group could potentially be lost at very high temperatures. A decarbonylative Suzuki coupling is a known reaction type for some carboxylic acids.[17][18]

Purification Challenges:

  • The carboxylic acid functionality allows for straightforward isolation via acid-base extraction.

  • Residual palladium can often be removed by filtration through Celite or by treatment with a silica-based metal scavenger.

Visualization of Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reagents Combine Reactants: - 2-Chloroquinoline-6-carboxylic acid - Arylboronic acid - Pd Catalyst & Ligand - Base Inert Establish Inert Atmosphere (N2 or Ar) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-120 °C) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter (if heterogeneous catalyst) Cool->Filter Extract Aqueous Workup & Acid-Base Extraction Filter->Extract Isolate Filter and Dry Product Extract->Isolate Purify Recrystallization or Column Chromatography Isolate->Purify caption Figure 2: A generalized workflow for the Suzuki coupling of 2-Chloroquinoline-6-carboxylic acid.

Caption: Figure 2: A generalized workflow for the Suzuki coupling of 2-Chloroquinoline-6-carboxylic acid.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-Chloroquinoline-6-carboxylic acid is a powerful and adaptable method for the synthesis of novel 2-arylquinoline-6-carboxylic acids. While the presence of a chloro-substituent and a carboxylic acid group requires careful optimization of reaction conditions, high yields of the desired products can be achieved through the judicious selection of the palladium catalyst, ligand, base, and solvent. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully employ this important transformation in their synthetic endeavors.

References

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • Suzuki Coupling Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments . Available at: [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. Available at: [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available at: [Link]

  • Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives . Available at: [Link]

  • Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium | Organic Letters - ACS Publications. Available at: [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances . Available at: [Link]

  • Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - NIH. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]

  • EP0971896A1 - Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist - Google Patents.
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. Available at: [Link]

  • Carboxyl-containing quinazolines and related heterocycles as carriers of anti-inflammatory activity | Zaporozhye Medical Journal . Available at: [Link]

  • Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube. Available at: [Link]

Sources

Amide bond formation protocols using "2-Chloroquinoline-6-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Amide Bond Formation with 2-Chloroquinoline-6-carboxylic Acid

Executive Summary

2-Chloroquinoline-6-carboxylic acid is a high-value scaffold in medicinal chemistry, widely used in the development of kinase inhibitors (e.g., CK2), antimalarials, and SARS-CoV-2 MPro inhibitors.[1][2] Its structural rigidity and the presence of a modifiable 2-chloro "handle" make it an ideal building block.[2] However, this dual functionality presents a specific chemoselectivity challenge: the 2-chloro position is susceptible to Nucleophilic Aromatic Substitution (SNAr) under forcing conditions, potentially competing with the desired amide bond formation at the C6-carboxylate.

This guide details three field-proven protocols designed to maximize regioselectivity for the amide coupling while preserving the C2-chloride for downstream diversification.

Chemical Profile & Strategic Analysis

  • Compound: 2-Chloroquinoline-6-carboxylic acid[1][2]

  • CAS: 849996-80-1[1][2]

  • Molecular Weight: 207.61 g/mol [1][2]

  • Acidity (pKa): ~3.8 (Carboxylic acid).[1] The quinoline nitrogen is weakly basic but largely deactivated by the 2-chloro substituent.

  • Solubility: Poor in water and non-polar solvents (Hexane, Et2O).[1] Moderate to Good in DMF, DMSO, and NMP.[1] Sparingly soluble in DCM/THF unless activated or deprotonated.[1]

The Chemoselectivity Challenge

The 2-position of quinoline is electrophilic. While standard amide couplings occur at the C6-COOH, aggressive nucleophiles (e.g., aliphatic amines) or high temperatures (>60°C) can trigger SNAr displacement of the chlorine atom.[1]

Rule of Thumb: Always activate the carboxylic acid before introducing the amine, and maintain reaction temperatures


 40°C unless using sterically hindered anilines.

Decision Matrix: Selecting the Right Protocol

The following workflow illustrates the logical selection of coupling conditions based on the nucleophile type and reaction scale.

AmideCouplingStrategy Start Start: 2-Chloroquinoline-6-COOH AmineType Identify Nucleophile (Amine) Start->AmineType PrimaryAliphatic 1°/2° Aliphatic Amine (High Nucleophilicity) AmineType->PrimaryAliphatic Strong Nuc Aniline Aniline / Heteroaryl Amine (Low Nucleophilicity) AmineType->Aniline Weak Nuc Scale Reaction Scale PrimaryAliphatic->Scale Scale Up (>5g) MethodA Method A: HATU/DIPEA (Standard, High Yield) PrimaryAliphatic->MethodA Discovery Scale (<1g) MethodB Method B: Acid Chloride (SOCl2) (Cost-Effective, Scale-Up) Aniline->MethodB Standard Approach MethodC Method C: Ghosez's Reagent (Sensitive/Difficult Substrates) Aniline->MethodC Acid Sensitive / Very Weak Nuc Scale->MethodB Robust Substrates

Figure 1: Strategic decision tree for amide coupling conditions.

Detailed Experimental Protocols

Method A: The "Gold Standard" (HATU Activation)

Best for: Discovery chemistry, aliphatic amines, and library synthesis. Mechanism: Formation of an active ester (OAt-ester) that reacts rapidly with amines at room temperature, minimizing SNAr side reactions.[1][2]

Reagents:

  • Substrate: 2-Chloroquinoline-6-carboxylic acid (1.0 equiv)[1][2]

  • Coupling Agent: HATU (1.1 - 1.2 equiv)[1][2]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

  • Nucleophile: Amine (1.1 - 1.2 equiv)[1][2]

Protocol:

  • Dissolution: In a dry vial, dissolve 2-Chloroquinoline-6-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Note: The acid may not fully dissolve until the base is added.[3]

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir at Room Temperature (RT) for 15 minutes.

    • Observation: The solution should turn clear and may develop a yellow/orange tint as the activated ester forms.

  • Coupling: Add the amine (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][2][4]

    • QC Check: Look for the product mass [M+H]+.[1] If the mass corresponds to [M+Amine-Cl]+, you have SNAr substitution (rare at RT).[1]

  • Workup: Dilute with EtOAc. Wash with sat.[1][2] NaHCO3 (2x), water (1x), and brine (1x).[1] Dry over Na2SO4 and concentrate.

Method B: Acid Chloride Activation (via Thionyl Chloride)

Best for: Scale-up (>5g), weak nucleophiles (anilines), or cost-sensitive projects. Mechanism:[1] Conversion to the highly electrophilic acid chloride.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Thionyl Chloride (SOCl2) (5.0 equiv or as solvent)[1]

  • Cat.: DMF (1-2 drops)[1][2]

  • Solvent: Toluene or DCM (for reaction step)[1]

Protocol:

  • Chlorination: Suspend 2-Chloroquinoline-6-carboxylic acid in Toluene (or neat SOCl2).[1][2] Add a catalytic drop of DMF.[1][2]

  • Reflux: Heat to 80°C (or reflux) for 2 hours.

    • Critical: Ensure the system is vented through a scrubber (HCl/SO2 gas evolution).[1]

  • Isolation: Concentrate the reaction mixture to dryness in vacuo to remove excess SOCl2. Co-evaporate with Toluene (2x) to ensure complete removal of acidic volatiles.[1][2]

    • Intermediate: The resulting solid is 2-chloroquinoline-6-carbonyl chloride.[1][2] It is hydrolytically unstable; use immediately.[1][2]

  • Coupling: Dissolve the crude acid chloride in dry DCM or THF. Cool to 0°C. Add the amine (1.1 equiv) and a base (TEA or Pyridine, 2.0 equiv).

  • Completion: Warm to RT and stir for 1 hour.

Method C: Ghosez’s Reagent (Neutral Activation)

Best for: Acid-sensitive substrates or extremely non-nucleophilic anilines where heating is required but acidic conditions are detrimental.[1][2]

Protocol:

  • Dissolve the carboxylic acid in dry DCM.[1]

  • Add 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent, 1.2 equiv).[1] Stir at RT for 1 hour to form the acid chloride in situ under neutral conditions.

  • Add the amine and stir.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of the zwitterionic acid.[1][2]Switch solvent to NMP or DMSO.[1][2] Ensure 3.0 equiv of base is used to fully deprotonate the carboxylic acid.
SNAr Side Product Reaction temperature too high or amine is too nucleophilic.[1][2]Strictly keep T < 40°C. Pre-activate acid for 30 mins before adding amine. Avoid large excess of amine.[1][2]
Product Hydrolysis Wet solvents or incomplete activation.[1]Use anhydrous DMF/DCM.[1][2] If using Method B, ensure all SOCl2 is removed before adding amine.[1]
Emulsion during Workup Amphiphilic nature of quinoline amides.[1][2]Use a mixture of DCM/Isopropanol (3:[2]1) for extraction instead of pure EtOAc.[1][2]

References

  • General Amide Coupling Strategies: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of simple coupling.[2] Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Reactivity of 2-Chloroquinolines: Meth-Cohn, O., et al. (1981).[1] A Versatile Synthesis of Quinolines and Related Fused Pyridines.[2] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Application in Kinase Inhibitors (CK2): Golub, A. G., et al. (2011).[1] Discovery of new scaffolds for rational design of protein kinase CK2 inhibitors. European Journal of Medicinal Chemistry, 46(3), 870-876.[1] Link[1]

  • HATU Protocol Validation: Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][5][6] Organic Process Research & Development, 20(2), 140–177.[1] Link[1]

Sources

Application Note: Strategic Esterification Protocols for 2-Chloroquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details field-proven protocols for the esterification of 2-Chloroquinoline-6-carboxylic acid (CAS: N/A for specific acid, generic Quinoline acid context) . While a standard transformation, the presence of the 2-chloro substituent introduces a critical chemoselectivity challenge: the risk of Nucleophilic Aromatic Substitution (SNAr) at the 2-position under strongly basic or forcing nucleophilic conditions.

We present two primary methodologies optimized for yield, purity, and scaffold integrity:

  • Method A (Acyl Chloride Activation): The preferred method for scale-up (grams to kilograms). It utilizes Thionyl Chloride (

    
    ) to generate a reactive intermediate, driving conversion without strong external nucleophiles.[1]
    
  • Method B (Base-Promoted Alkylation): A mild, room-temperature protocol using Iodomethane (

    
    ) and Potassium Carbonate (
    
    
    
    ). This method is ideal for small-scale discovery chemistry (milligrams) where acidic conditions must be avoided.

Chemical Context & Reactivity Profile[1][2][3][4][5][6]

Structural Analysis

The substrate contains two reactive centers:

  • C6-Carboxylic Acid: The target for esterification.

    
    .
    
  • C2-Chloro Group: An electron-withdrawing group that activates the pyridine ring towards nucleophilic attack (SNAr).

Critical Control Point: Avoid using strong alkoxide bases (e.g.,


, 

) at high temperatures, as these will displace the chloride to form the 2-alkoxy ether byproduct.[1]
Decision Matrix: Method Selection
FeatureMethod A: Acyl Chloride (

)
Method B: Alkylation (

)
Method C: Fischer (

)
Scale High (g to kg)Low to Med (mg to g)Med (g)
Reaction Time 2 - 4 Hours4 - 16 Hours12 - 24 Hours
Byproducts

(gas),

(gas)

(solid)

Purification Evaporation/RecrystallizationAqueous Workup/ColumnAqueous Workup
2-Cl Stability High (Acidic conditions)High (Weak base)High (Acidic conditions)
Cost LowMedium (MeI is costlier)Low

Method A: Acyl Chloride Activation (Thionyl Chloride)

This protocol is the industry standard for generating methyl or ethyl esters of electron-deficient aromatic acids. It proceeds via the formation of the acid chloride, which is not isolated but reacted in situ with the alcohol.

Mechanism & Workflow

SOCl2_Mechanism Start 2-Cl-Quinoline-6-COOH Inter Intermediate: Acid Chloride Start->Inter Activation (Reflux) SOCl2 SOCl2 (Reagent) SOCl2->Inter Product Ester Product + SO2 + HCl Inter->Product Esterification Alcohol MeOH/EtOH (Solvent/Nucleophile) Alcohol->Product

Figure 1: Activation of the carboxylic acid via Thionyl Chloride followed by alcoholysis.

Detailed Protocol

Reagents:

  • 2-Chloroquinoline-6-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv)
    
  • Methanol (Anhydrous) (Solvent, ~10-20 volumes)

  • Optional: Catalytic DMF (1-2 drops)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Addition: Charge the flask with the carboxylic acid and anhydrous Methanol. The acid may not fully dissolve initially.

  • Activation: Cool the mixture to 0°C (ice bath). Add Thionyl Chloride dropwise over 15–20 minutes. Caution: Exothermic reaction with gas evolution (

    
    , 
    
    
    
    ).[1]
  • Reaction: Remove the ice bath and heat the reaction to reflux (65°C for MeOH) for 2–4 hours. The suspension should clear as the ester forms (esters are generally more soluble).

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane) or LCMS. Look for the disappearance of the acid peak (

    
    ) and appearance of the ester (
    
    
    
    for methyl).
  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate the solvent in vacuo to remove excess MeOH,

      
      , and 
      
      
      
      .[1]
    • Neutralization: Redissolve the residue in Ethyl Acetate (EtOAc). Wash carefully with Saturated

      
       solution to neutralize residual acid.[1] Note: Watch for 
      
      
      
      evolution.
    • Wash with Brine, dry over

      
      , filter, and concentrate.[1]
      
  • Purification: The crude product is often pure enough (>95%). If necessary, recrystallize from EtOAc/Hexanes.[1]

Yield Expectation: 85% – 95%.

Method B: Base-Promoted Alkylation (MeI / K2CO3)

This method avoids acidic conditions entirely, making it suitable if the substrate has acid-sensitive moieties (e.g., acetals, protecting groups) elsewhere on the molecule.[1]

Mechanism & Selectivity[1][3]

The reaction relies on the carboxylate anion acting as a nucleophile attacking the alkyl halide (


).[3]

Selectivity Note: While the quinoline nitrogen has a lone pair, the 2-chloro substituent reduces the basicity of the ring nitrogen. Furthermore, the carboxylate anion is a better nucleophile than the neutral nitrogen, favoring O-alkylation over N-alkylation.[1]

Alkylation_Mechanism Substrate 2-Cl-Quinoline-6-COOH Anion Carboxylate Anion (Nucleophile) Substrate->Anion Deprotonation (DMF, RT) Base K2CO3 (Base) Base->Anion Product Methyl Ester Anion->Product O-Alkylation (Major) SideProduct N-Alkylated Byproduct (Minor/Trace) Anion->SideProduct N-Alkylation (Unfavored) Reagent MeI (Electrophile) Reagent->Product

Figure 2: Competitive pathways in base-promoted alkylation. O-alkylation is dominant.

Detailed Protocol

Reagents:

  • 2-Chloroquinoline-6-carboxylic acid (1.0 equiv)

  • Potassium Carbonate (

    
    ) (2.0 - 3.0 equiv, powdered)
    
  • Iodomethane (MeI) (1.2 - 1.5 equiv) OR Ethyl Iodide (EtI)

  • Solvent: DMF (Dimethylformamide) or Acetone[2]

Step-by-Step Procedure:

  • Setup: Use a sealed tube or a round-bottom flask with a stopper.

  • Dissolution: Dissolve the carboxylic acid in DMF (approx. 10 volumes).

  • Deprotonation: Add powdered

    
    . Stir at room temperature for 15 minutes to generate the carboxylate salt. The mixture will be a suspension.
    
  • Alkylation: Add Iodomethane dropwise.[1][2] Caution: MeI is a carcinogen and volatile.

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Note: Heating is generally not required and should be avoided to prevent N-alkylation or hydrolysis of the 2-Cl group.

  • Workup:

    • Dilute the reaction mixture with Water (50 volumes) to dissolve inorganic salts.

    • Extract with Ethyl Acetate (3x).

    • Wash the organic layer with Water (2x) and Brine (1x) to remove residual DMF.

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) is recommended to remove any trace N-alkylated impurities.[1]

Yield Expectation: 80% – 90%.

Analytical Characterization (Expected Data)

Upon successful synthesis of Methyl 2-chloroquinoline-6-carboxylate , the following spectral features confirm identity:

TechniqueFeatureExpected Signal / Observation
1H NMR Ester Methyl Singlet,

ppm (3H)
1H NMR Aromatic Region 5 Distinct protons.[1] H3 and H4 (quinoline doublet/doublet), H5, H7, H8 (aromatic pattern).[1]
LC-MS Mass Ion

(for Methyl ester, Cl isotope pattern 3:[1]1)
TLC Rf Value Higher Rf than starting acid. (e.g., Acid Rf ~0.1, Ester Rf ~0.6 in 1:1 Hex/EtOAc)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Old/Wet

or Wet Alcohol
Distill

or use fresh bottle. Dry alcohol over molecular sieves.[1]
Side Product: 2-Methoxy SNAr displacement of ClCRITICAL: Do not use base (NaOMe) or allow temp > 80°C in basic media. Stick to Acidic Method A.
N-Alkylation (Method B) Reaction too hot or too longKeep reaction at Room Temp. Reduce time. Switch to Method A.
Sticky Solid/Gum Residual DMF (Method B)Wash organic layer thoroughly with water (3x) or LiCl solution during workup.

References

  • Thionyl Chloride Activation

    • Mechanism & General Protocol: Master Organic Chemistry.[1] "Carboxylic Acids To Acid Chlorides With SOCl2 – The Mechanism."

    • [Link]

  • Base-Promoted Alkylation (MeI/K2CO3)

    • General Procedure: ResearchGate.[1][4] "Efficient Methylation of Carboxylic Acids with Potassium Hydroxide/Methyl Sulfoxide and Iodomethane."

    • [Link]

  • Quinoline Reactivity Context

    • 2-Chloroquinoline Stability: National Institutes of Health (NIH).
    • [Link]

  • Fischer Esterification (Background)

    • Principles: Organic Chemistry Portal.[1] "Fischer Esterification."[1][5][6][3][7]

    • [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Chloroquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substrate Analysis

2-Chloroquinoline-6-carboxylic acid represents a "Janus-faced" challenge in medicinal chemistry. It serves as a critical scaffold for Type II kinase inhibitors (e.g., Lenvatinib analogs) and anti-infectives. However, its bifunctional nature presents a dichotomy in reactivity:

  • The 2-Chloro Position (Electrophile): Highly activated for oxidative addition due to the electron-withdrawing nature of the quinoline nitrogen (C=N bond). It is significantly more reactive than chlorobenzenes.

  • The 6-Carboxylic Acid (Nucleophile/Protic Source): A liability in standard cross-coupling. The acidic proton (

    
    ) can quench reactive Pd-amido intermediates (in Buchwald-Hartwig) or lead to catalyst poisoning via carboxylate coordination.
    

Strategic Recommendation: While direct coupling of the free acid is possible under specialized aqueous conditions, esterification prior to cross-coupling (Method A) is the industry standard for reproducibility and yield maximization. This guide provides protocols for both the robust Ester Route and the advanced Direct Acid Route.

Pre-Treatment: Methyl Esterification (Recommended)

Rationale: Converting the acid to methyl 2-chloroquinoline-6-carboxylate prevents catalyst poisoning and allows the use of standard anhydrous bases (e.g., NaOtBu) in subsequent steps if needed.

Protocol:

  • Suspend 2-chloroquinoline-6-carboxylic acid (10.0 g, 48 mmol) in anhydrous Methanol (100 mL).

  • Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 2.0 eq) or conc. 
    
    
    
    (0.5 mL cat.).
  • Reflux for 4-6 hours (Monitor by TLC/LCMS for disappearance of acid).

  • Concentrate in vacuo. Neutralize with sat.

    
    . Extract with EtOAc.
    
  • Yield Target: >95% (Off-white solid).

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

This protocol is optimized for the methyl ester substrate but includes notes for the free acid.

Materials & Reagents
ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Substrate Methyl 2-chloroquinoline-6-carboxylate1.0Electrophile
Partner Aryl/Heteroaryl Boronic Acid1.2 - 1.5Nucleophile
Catalyst

0.03 (3 mol%)Robust Catalyst
Base

(or

)
2.0 - 3.0Activator
Solvent 1,4-Dioxane : Water (4:1)-Solvent System
Step-by-Step Procedure
  • Inerting: Charge a reaction vial with the Substrate, Boronic Acid, Base, and Catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

    • Expert Tip:

      
       is preferred over 
      
      
      
      for quinolines to prevent de-ligation by the quinoline nitrogen.
  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: The 2-Cl is highly reactive; conversion is usually rapid. If hydrolysis of the ester is observed, switch to anhydrous Toluene with

      
      .
      
  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc/Water. Wash organic layer with Brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Variation: Direct Coupling of Free Acid

  • Ligand: Use water-soluble TPPTS (3,3',3''-Phosphinidynetris(benzenesulfonic acid) trisodium salt).

  • Base:

    
     (3.0 eq) in Water/Acetonitrile (1:1).
    
  • Note: Requires pH control to ensure the boronic acid is activated but the catalyst is not deactivated by the carboxylate.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Critical Constraint: Standard Buchwald bases like Sodium tert-butoxide (


) are strong nucleophiles and will hydrolyze the methyl ester.
Solution:  Use the "Weak Base / Active Catalyst"  system.
Optimization Table
ParameterCondition A (Primary Amines)Condition B (Secondary/Steric Amines)
Catalyst Source

or BrettPhos Pd G4

Ligand BrettPhos (High selectivity)Xantphos or RuPhos
Base

(Anhydrous)

(Anhydrous)
Solvent tert-Amyl alcohol or DioxaneToluene
Temp 100°C110°C
Step-by-Step Procedure (Condition A)
  • Setup: In a glovebox or under strict Argon flow, combine Methyl 2-chloroquinoline-6-carboxylate (1.0 eq), Amine (1.2 eq),

    
     (2.0 eq), and BrettPhos Pd G4 (2 mol%).
    
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Activation: Heat to 100°C.

    • Mechanistic Note: The electron-deficient quinoline ring facilitates oxidative addition, but the nitrogen lone pair can compete for binding. BrettPhos is bulky enough to prevent this non-productive coordination.

  • Workup: Filter hot through Celite to remove inorganic salts. Concentrate and purify.

Mechanistic Insight & Visualization

The following diagram illustrates the catalytic cycle, highlighting the activation of the C2 position by the quinoline nitrogen and the critical role of base selection.

CatalyticCycle cluster_warning Critical Control Point Pd0 Pd(0) Active Species (Ligand coordinated) OxAdd Oxidative Addition (Fast at C2-Cl) Pd0->OxAdd + Substrate (2-Cl) PdII_Int Pd(II)-Cl Intermediate (N-coordination risk) OxAdd->PdII_Int BaseStep Base Activation (Cs2CO3 vs NaOtBu) PdII_Int->BaseStep + Ligand Exchange TransMet Transmetallation / Amine Binding BaseStep->TransMet + Boronic Acid/Amine RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Functionalized Quinoline-6-Ester RedElim->Product

Figure 1: Catalytic cycle for the cross-coupling of 2-chloroquinoline derivatives. Note the "Critical Control Point" where base selection dictates chemoselectivity (ester stability).

Troubleshooting "The Scientist's Notebook"

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Quinoline N or COOH (if free acid).Switch to bidentate ligands (DPPF, Xantphos) to outcompete substrate binding.
Ester Hydrolysis Base is too strong/nucleophilic (

,

).
Use

or

. Ensure solvents are strictly anhydrous.
Protodehalogenation (H replaces Cl)

-Hydride elimination from alkyl impurities or alcohol solvent.
Avoid primary alcohol solvents. Use Toluene or DMF.[9] Increase catalyst loading.
Regioselectivity Issues N/A for this substrate (only one Cl), but relevant if 2,6-dichloro.The 2-position is electronically distinct; no regioselectivity issues for the 2-Cl-6-COOH mono-chloride.

References

  • Reactivity of Chloroquinolines:Vertex AI Search Results 1.1, 1.4.
  • Buchwald-Hartwig Protocols: BenchChem Application Notes. "Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline" (Analogous reactivity).

  • Suzuki Coupling of Heterocycles: MDPI Processes. "Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates".

  • Decarboxylative vs. Retentive Coupling: Chemical Reviews. "Decarboxylative cross-coupling reactions". (Context for why esterification is preferred to avoid decarboxylation).

  • General Quinoline Synthesis: Journal of Organic Chemistry. "Synthesis of 2-chloro-6-methylquinoline".

Sources

Analytical techniques for "2-Chloroquinoline-6-carboxylic acid" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategy for the Quantification of 2-Chloroquinoline-6-carboxylic Acid

Executive Summary

2-Chloroquinoline-6-carboxylic acid (CAS: 204782-99-0) is a critical pharmacophore and intermediate in the synthesis of multi-targeted tyrosine kinase inhibitors, most notably Lenvatinib (Lenvima).[1] Its structural integrity—specifically the 2-chloro substitution and the 6-carboxylic acid moiety—is pivotal for downstream amidation reactions.[1]

This guide details a robust High-Performance Liquid Chromatography (HPLC-UV) protocol for the quantification and purity assessment of this intermediate. Unlike generic methods, this protocol addresses the specific challenges of analyzing amphoteric quinolines: preventing peak tailing caused by the basic nitrogen and ensuring consistent retention of the polar carboxylic acid group.[1]

Chemical Context & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Bicyclic aromatic (Quinoline) with -Cl and -COOH substituents.[1][2][3][4][5][6]Strong UV chromophore (detectable at 254 nm).[1]
Acidity (pKa) ~4.5 (COOH) and ~1-2 (Quinoline N).[1]Critical: Mobile phase pH must be controlled. At neutral pH, the molecule is anionic (COO-), leading to poor retention on C18.[1]
Solubility Low in water; soluble in DMSO, Methanol, and basic aqueous solutions.[1]Sample diluent must be matched to the mobile phase to prevent precipitation in the column head.[1]
Impurities Regioisomers, des-chloro analogs, and hydrolysis by-products (2-hydroxyquinoline).[1]Selectivity is required to resolve the 2-chloro vs. 2-hydroxy species.[1]

Protocol 1: HPLC-UV Quantification (Standard Method)

This method is designed for Assay (Quantification) and Purity determination.[1] It utilizes a "ion-suppression" strategy, using an acidic mobile phase to keep the carboxylic acid protonated, ensuring sharp peak shape and reproducible retention.[1]

Chromatographic Conditions
  • Instrument: HPLC system with Binary Pump and Diode Array Detector (DAD) or VWD.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]

    • Expert Insight: "End-capping" is non-negotiable here to minimize interaction between the basic quinoline nitrogen and free silanol groups on the silica, which causes severe tailing.[1]

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5–10 µL.

  • Detection:

    • 254 nm: Primary quantification (max absorption of quinoline ring).[1]

    • 220 nm: Secondary check for non-aromatic impurities.

Mobile Phase Composition
  • Mobile Phase A (Buffer): 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.0–2.5).[1]

    • Why: Keeps the -COOH group protonated (neutral) for better interaction with the hydrophobic C18 phase.[1]

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[1]

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
18.01090Wash
20.01090Hold
20.19010Re-equilibration
25.09010End
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 2-Chloroquinoline-6-carboxylic acid into a 10 mL volumetric flask. Dissolve in 2 mL DMSO (to ensure complete solubility), then make up to volume with Methanol.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A:Acetonitrile (90:10) .

    • Caution: Do not use pure water as a diluent; the compound may precipitate.[1]

Protocol 2: LC-MS/MS for Genotoxic Impurity Screening

In drug development, verifying the absence of highly reactive chlorinated by-products is essential.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).[1]

    • Target Ion: [M+H]⁺ = m/z 208.0 (for ³⁵Cl) and 210.0 (for ³⁷Cl).[1]

  • Mobile Phase Modifier: Replace Phosphoric Acid with 0.1% Formic Acid (volatile for MS compatibility).

  • Rationale: The 2-chloro group provides a distinct isotopic pattern (3:1 ratio of M:M+2).[1] Loss of the chlorine (substitution by -OH) results in a mass shift to m/z 190, easily detectable by MS.[1]

Visualization: Method Logic & Workflow

The following diagram illustrates the decision-making process for method selection and the mechanism of separation.

AnalyticalWorkflow Start Sample: 2-Chloroquinoline-6-carboxylic acid Solubility Step 1: Solubility Check (Dissolve in DMSO/MeOH) Start->Solubility MethodChoice Step 2: Define Objective Solubility->MethodChoice Quant Route A: Purity & Assay (>98% required) MethodChoice->Quant Quantification Trace Route B: Impurity ID (Regioisomers/By-products) MethodChoice->Trace Identification HPLC HPLC-UV (Protocol 1) C18 Column, pH 2.5 Quant->HPLC LCMS LC-MS (Protocol 2) ESI Positive Mode Trace->LCMS Mechanism Separation Mechanism: Acidic pH suppresses ionization of -COOH Result: Increased Hydrophobicity & Retention HPLC->Mechanism Result Final Report: % Purity (Area Norm) Assay (w/w) HPLC->Result LCMS->Result

Caption: Analytical workflow for 2-Chloroquinoline-6-carboxylic acid, highlighting the critical role of pH control in the HPLC separation mechanism.

Validation Criteria (Acceptance Limits)

To ensure the method is "Self-Validating" (Trustworthiness), the following system suitability parameters must be met before every run:

ParameterAcceptance CriteriaRationale
Retention Time (RT) 8.0 – 12.0 minEnsures adequate separation from the solvent front and late eluters.[1]
Tailing Factor (T) < 1.5Indicates successful suppression of silanol interactions (critical for quinolines).[1]
Resolution (Rs) > 2.0Between the main peak and the nearest impurity (often 2-hydroxyquinoline).[1]
Precision (RSD) < 2.0% (n=6)Confirms injection and pump stability.[1]
LOD / LOQ ~0.5 µg/mL / 1.5 µg/mLEstimated based on strong UV absorbance at 254 nm.[1]

Troubleshooting Guide

  • Issue: Peak Splitting or Fronting.

    • Cause: Sample solvent is too strong (e.g., 100% DMSO) or pH is near the pKa (4.5).[1]

    • Fix: Dilute the sample with the starting mobile phase (Acidic Water/ACN) and verify Mobile Phase A pH is < 2.5.[1]

  • Issue: Ghost Peaks.

    • Cause: Carryover of the "sticky" quinoline ring.[1]

    • Fix: Add a needle wash step with 50:50 Methanol:Water + 0.1% Formic Acid.[1]

References

  • Vertex Pharmaceuticals. (2015).[1] Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1.[1] (Patent No.[1][5] WO2015049535A1).[1] Google Patents. Link

    • Context: Describes the synthesis and purification (via silica gel chromatography with acetic acid) of 2-chloroquinoline-6-carboxylic acid (Compound 18).
  • Ladraa, S., et al. (2010).[1] 2-Chloroquinoline-3-carboxylic acid.[1][2] Acta Crystallographica Section E, 66(3), o693.[1] Link

    • Context: Provides structural data and X-ray crystallography parameters for the closely related isomer, validating the quinoline-carboxylic acid structural properties.
  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

    • Context: The authoritative standard for the validation parameters (LOD, LOQ, Precision) cited in Section 6.

Sources

A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 2-Chloroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note presents a detailed, reliable, and stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 2-Chloroquinoline-6-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making the accurate assessment of its purity and impurity profile a critical aspect of quality control in drug development and manufacturing. The described method utilizes a standard C18 stationary phase with a gradient elution of an acidified water/acetonitrile mobile phase and UV detection, ensuring high resolution, sensitivity, and specificity. The protocol is designed to separate the main component from potential process-related impurities and degradation products, thereby serving as a valuable tool for researchers, analytical scientists, and quality control professionals.

Introduction and Scientific Rationale

2-Chloroquinoline-6-carboxylic acid (C₁₀H₆ClNO₂) is a heterocyclic building block of significant interest in medicinal chemistry.[1][2] Its purity is paramount as the presence of impurities can have a profound impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a robust analytical method capable of accurately quantifying the purity and separating the parent compound from any potential impurities or degradants is essential.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolving power and sensitivity.[3] This application note details a reverse-phase HPLC (RP-HPLC) method, which is ideally suited for moderately polar compounds like 2-Chloroquinoline-6-carboxylic acid.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) silica-based column is selected. The nonpolar C18 chains provide a hydrophobic stationary phase that retains the quinoline derivative primarily through hydrophobic interactions with its aromatic ring system. This is a standard and effective choice for a wide range of pharmaceutical compounds, including various quinoline derivatives.[4]

  • Mobile Phase: A gradient elution using acetonitrile and water is employed. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The gradient elution, starting with a higher aqueous content and increasing the organic solvent concentration over time, ensures that impurities with a wide range of polarities can be effectively separated from the main peak and eluted within a reasonable timeframe.

  • Mobile Phase Modifier: Phosphoric acid (0.1%) is added to the aqueous phase to acidify the mobile phase (pH ~2-3). 2-Chloroquinoline-6-carboxylic acid contains a carboxylic acid functional group (pKa ≈ 3.4-4.0, predicted).[2] By maintaining the mobile phase pH well below the pKa, the ionization of this group is suppressed. This un-ionized form is more hydrophobic, leading to better retention and, critically, preventing peak tailing, which results in sharper, more symmetrical peaks and improved resolution.[5]

  • Detection: UV detection is selected due to the strong chromophoric nature of the quinoline ring system. Based on data from structurally similar compounds, a detection wavelength in the range of 280-300 nm is expected to provide high sensitivity for the analyte and its potential impurities.

Instrumentation, Reagents, and Materials

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Chemicals & Reagents:

    • 2-Chloroquinoline-6-carboxylic acid reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Phosphoric acid (H₃PO₄, analytical grade, ~85%).

    • Methanol (HPLC grade).

    • Ultrapure water (18.2 MΩ·cm).

    • For forced degradation studies: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).[6]

Analytical Method and Protocols

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for the analysis.

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-18.1 min: 80-20% B; 18.1-25 min: 20% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 290 nm
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to 1 L of ultrapure water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v) is recommended.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of 2-Chloroquinoline-6-carboxylic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (50 µg/mL): Accurately weigh 25 mg of the 2-Chloroquinoline-6-carboxylic acid sample into a 50 mL volumetric flask. Prepare in the same manner as the Standard Stock Solution. Then, dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Analytical Workflow Diagram

The overall process for purity determination follows a systematic and self-validating workflow.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Validation cluster_data Phase 3: Data Processing & Reporting prep_solutions Prepare Mobile Phases, Diluent, Standard & Sample Solutions instrument_setup Set Up HPLC System & Equilibrate Column prep_solutions->instrument_setup sst Perform System Suitability Test (SST) (Inject Working Standard 5x) instrument_setup->sst analysis Inject Blank (Diluent), Working Standard, and Sample Solutions sst->analysis If SST Passes process_data Integrate Chromatograms analysis->process_data forced_degradation Protocol 2: Perform Forced Degradation Study (for method validation/specificity) forced_degradation->process_data Analyze Stressed Samples calculate Calculate Purity (% Area) and Impurity Profile process_data->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis of 2-Chloroquinoline-6-carboxylic acid.

Protocol 1: Standard Purity Analysis

  • System Preparation: Set up the HPLC system according to the conditions in Section 3.1. Equilibrate the column with the initial mobile phase composition (80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the Working Standard Solution (50 µg/mL) five consecutive times. The results must meet the system suitability criteria outlined in Table 2. This step is crucial to verify that the chromatographic system is performing adequately for the analysis.

  • Analysis:

    • Inject the diluent once as a blank to ensure no interference from the solvent.

    • Inject the Working Standard Solution once to be used for peak identification and as a reference.

    • Inject the Sample Solution in duplicate.

  • Data Processing:

    • Integrate the peaks in all chromatograms.

    • Identify the main peak of 2-Chloroquinoline-6-carboxylic acid in the sample chromatograms by comparing its retention time with that of the standard.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Report any individual impurity exceeding 0.10%.

System Suitability ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates the efficiency of the column and the separation power of the method.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and the system's response.
%RSD of Retention Time ≤ 1.0%Confirms the stability of the pump flow rate and the reproducibility of the chromatographic separation.

Protocol 2: Forced Degradation Study for Specificity

To ensure the method is stability-indicating, forced degradation studies must be performed.[7][8] This protocol validates that any degradation products formed under stress conditions do not co-elute with the main analyte peak, thus proving the method's specificity.[6]

Prepare stressed samples from a stock solution (e.g., 500 µg/mL). Analyze the stressed samples alongside an unstressed control sample.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 8 hours. Cool and neutralize with 0.1 M NaOH before dilution and injection.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 4 hours. Cool and neutralize with 0.1 M HCl before dilution and injection.

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a vial of the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution to a light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter) as per ICH guidelines. A control sample should be wrapped in aluminum foil.

Evaluation: The chromatograms of the stressed samples should show a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main 2-Chloroquinoline-6-carboxylic acid peak.

Conclusion

The RP-HPLC method detailed in this application note is a simple, precise, and robust tool for the purity determination of 2-Chloroquinoline-6-carboxylic acid. The method is designed to be stability-indicating, making it suitable for routine quality control, stability studies, and impurity profiling in both research and manufacturing environments. The clear explanation of the scientific rationale behind the method's parameters provides a solid foundation for any necessary method adjustments or troubleshooting.

References

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
  • Semantic Scholar. Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent.
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  • PubChem. 2-Chloroquinoline-6-carboxylic acid (CID 16783717). Available at: [Link]

  • PubMed. Reverse-phase high-performance liquid chromatography (HPLC) analysis of retinol and retinyl esters in mouse serum and tissues. Available at: [Link]

  • BenchChem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
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  • Vladimirova, S. et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

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Application Notes & Protocols: The Utility of 2-Chloroquinoline-6-carboxylic Acid in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline ring system is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its rigid, planar structure and amenability to synthetic modification make it an exceptional scaffold for designing small molecule inhibitors that target protein kinases. Aberrant kinase signaling is a cornerstone of many pathologies, particularly cancer, making kinase inhibitors a primary focus of modern drug discovery. This document provides an in-depth technical guide on the application of 2-Chloroquinoline-6-carboxylic acid , a versatile building block, in the rational design and synthesis of novel kinase inhibitors. We will explore the chemical rationale for its use, detail synthetic and biological evaluation protocols, and discuss the interpretation of structure-activity relationship (SAR) data.

The 2-Chloroquinoline-6-carboxylic Acid Scaffold: A Chemist's Gateway to Kinase Inhibition

The strategic value of 2-Chloroquinoline-6-carboxylic acid lies in its two distinct, synthetically addressable functional groups. The strategic placement of the chloro and carboxylic acid moieties provides an orthogonal handle for chemists to systematically probe the complex architecture of a kinase's ATP-binding site.

Rationale for Use: Decoding the Scaffold's Functionality
  • The C2-Chlorine: The "Exploration" Handle: The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the primary reason for the scaffold's utility. It allows for the facile introduction of a diverse array of chemical groups (amines, thiols, alcohols) that can be designed to interact with the "hinge region" of the kinase ATP-binding pocket. This interaction, typically involving one or more hydrogen bonds, is a hallmark of many potent Type I and Type II kinase inhibitors. The ability to rapidly generate a library of C2-substituted analogs is critical for optimizing potency and selectivity.

  • The C6-Carboxylic Acid: The "Anchor" and "Solubility" Moiety: The carboxylic acid at the C6 position serves multiple crucial roles. Structurally, it can act as a hydrogen bond donor or acceptor, potentially forming key interactions with solvent-exposed residues or mimicking the phosphate groups of ATP. Synthetically, it is a versatile handle for forming amides, esters, or other functional groups, allowing for extension into the solvent-exposed region of the active site to enhance potency or modulate physicochemical properties.

Furthermore, the acidic nature of this group often improves the aqueous solubility of the final compound, a critical parameter for drug development. In cases where the carboxylic acid presents pharmacokinetic challenges (e.g., rapid metabolism or poor cell permeability), it can be replaced with a bioisostere, such as a tetrazole, to maintain the desired interactions while improving drug-like properties.

Core Structure-Activity Relationship (SAR) Principles

The development of potent inhibitors from this scaffold follows a logical SAR exploration. The diagram below illustrates the key modification points and their intended roles in targeting a generic kinase active site.

Caption: SAR map for the 2-chloroquinoline-6-carboxylic acid scaffold.

Application Case Study: Targeting Protein Kinase CK2

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many cancers, making it a validated therapeutic target. Research into quinoline-based inhibitors has demonstrated the effectiveness of this scaffold against CK2. While much of the published work focuses on the 3-carboxy analog, the principles of synthesis and interaction are directly transferable.

Derivatives of 2-chloroquinoline carboxylic acids have been synthesized and shown to inhibit CK2 with IC50 values in the low micromolar range. Molecular docking studies reveal that the quinoline ring system settles deep within the ATP-binding site, forming hydrophobic interactions with key residues like Val66, Ile95, and Ile174. The substituent introduced at the C2 position can form additional hydrophobic contacts or hydrogen bonds, while the carboxylic acid group orients towards the solvent-exposed region, often interacting with charged residues like Lys68.

CK2_Pathway CK2 Protein Kinase CK2 (Overexpressed in Cancer) Substrate Substrate Proteins (e.g., Transcription Factors, Apoptosis Regulators) CK2->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Proliferation Cell Proliferation P_Substrate->Proliferation Survival Cell Survival/ Anti-Apoptosis P_Substrate->Survival Inhibitor Quinoline-based Inhibitor Inhibitor->CK2 Inhibits

Caption: Simplified signaling role of Protein Kinase CK2 in cancer.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of kinase inhibitors derived from 2-Chloroquinoline-6-carboxylic acid.

Protocol 1: Synthesis of a C2-Amine, C6-Amide Derivative Library

This protocol outlines a two-step process: nucleophilic substitution at C2 followed by amide coupling at C6. This workflow is highly amenable to parallel synthesis for library generation.

Synthesis_Workflow Start 2-Chloroquinoline- 6-carboxylic acid Step1 Step 1: Nucleophilic Substitution Reagents: R1-NH2, Base (e.g., DIPEA) Solvent: NMP or DMSO Conditions: 120-150 °C, Microwave Start->Step1 Intermediate Intermediate: 2-(R1-amino)quinoline- 6-carboxylic acid Step1->Intermediate Step2 Step 2: Amide Coupling Reagents: R2-NH2, Coupling Agent (e.g., HATU, HOBt), Base Solvent: DMF Conditions: Room Temp Intermediate->Step2 Product Final Product Library (C2-R1, C6-R2) Step2->Product Purify Purification (Prep-HPLC) Product->Purify

Caption: General synthetic workflow for derivatization.

Step-by-Step Methodology:

Part A: Nucleophilic Aromatic Substitution (SNAr) at C2

  • Reaction Setup: To a microwave vial, add 2-Chloroquinoline-6-carboxylic acid (1.0 eq), your primary or secondary amine of choice (R1-NH2, 1.5 eq), and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) to achieve a concentration of ~0.2 M.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor to 120-150 °C for 30-90 minutes. Monitor reaction completion by LC-MS.

    • Causality Note: Microwave heating dramatically accelerates the SNAr reaction, which is often sluggish under conventional heating. The polar aprotic solvent helps to stabilize the charged Meisenheimer intermediate.

  • Work-up: After cooling, dilute the reaction mixture with water and acidify with 1M HCl to pH ~4-5. The product will often precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.

  • Purification: The crude intermediate can be purified by flash chromatography or carried forward to the next step if sufficiently pure.

Part B: Amide Coupling at C6

  • Reaction Setup: Dissolve the 2-(R1-amino)quinoline-6-carboxylic acid intermediate (1.0 eq) in anhydrous Dimethylformamide (DMF).

  • Activation: Add a peptide coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir at room temperature for 20 minutes to activate the carboxylic acid.

    • Causality Note: HATU is an efficient coupling reagent that forms a highly reactive activated ester, minimizing side reactions and racemization (if applicable).

  • Amine Addition: Add the desired amine (R2-NH2, 1.2 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 4-16 hours. Monitor reaction completion by LC-MS.

  • Work-up: Dilute the reaction with water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO3 solution and brine.

  • Final Purification: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify the final compound using preparative reverse-phase HPLC to ensure high purity for biological testing.

Protocol 2: In Vitro Kinase Inhibition Assay (FRET-based)

This protocol describes a general method for determining the IC50 value of a test compound against a specific kinase using a Förster Resonance Energy Transfer (FRET) assay.

Materials:

  • Kinase of interest (e.g., CK2)

  • FRET-based peptide substrate (e.g., labeled with Edans/Dabcyl).

  • Assay Buffer (e.g., 20 mM Tris pH 7.4, 100 mM NaCl, 1 mM EDTA).

  • ATP solution (at 2x the desired final concentration, typically near the KM of the kinase).

  • Test compounds dissolved in 100% DMSO.

  • Black, low-volume 384-well assay plates.

  • Plate reader capable of measuring fluorescence.

Step-by-Step Methodology:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Using an acoustic dispenser or manual pipetting, transfer a small volume (e.g., 50 nL) of each compound concentration into the assay plate. Include DMSO-only wells for "no inhibition" controls (0% inhibition) and wells without enzyme for "full inhibition" controls (100% inhibition).

  • Enzyme Addition: Prepare a solution of the kinase in assay buffer. Add 5 µL of this solution to each well of the plate.

  • Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the substrate is introduced.

  • Reaction Initiation: Prepare a solution containing both the FRET substrate and ATP in assay buffer. Add 5 µL of this "initiation mix" to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a plate reader set to the appropriate excitation/emission wavelengths for the FRET pair (e.g., Ex: 340 nm, Em: 515 nm for Edans/Dabcyl). Read the fluorescence signal every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (slope) for each well.

    • Normalize the rates using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter variable slope equation to determine the IC50 value.

Protocol 3: Cellular Antiproliferative Assay (CCK-8)

This protocol assesses the ability of a compound to inhibit the growth of cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., THP-1 leukemia cells) into a 96-well clear-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to attach and resume growth overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include DMSO-only vehicle controls.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 1-4 hours until the vehicle control wells turn a distinct orange color.

    • Self-Validating System: The color change is dependent on the metabolic activity of living cells, directly correlating absorbance to cell viability.

  • Reading: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration and fit the curve to determine the IC50 (or GI50) value.

Data Presentation & Interpretation

Quantitative data from kinase and cellular assays should be summarized for clear comparison.

Table 1: Example Inhibitory Activity Data

Compound IDC2-Substituent (R1)C6-Substituent (R2)Kinase IC50 (nM)Cell Line IC50 (µM)
Lead-001 -NH(Cyclopropyl)-NH(4-morpholino)851.2
Lead-002 -NH(Phenyl)-NH(4-morpholino)2504.5
Lead-003 -NH(Cyclopropyl)-NH(4-pyridyl)1100.9
Control Staurosporine-50.02
  • Interpretation: Comparing Lead-001 and Lead-002 suggests that a smaller, aliphatic group at C2 is preferred over a bulkier aromatic one for kinase inhibition. Comparing Lead-001 and Lead-003 shows that modifying the C6-amide can impact cellular potency, possibly by altering cell permeability or engaging different cellular targets. A significant gap between biochemical and cellular IC50 values may indicate poor cell permeability, efflux by transporters, or compound instability.

References

  • Mishra, A., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central. [Link]

  • Hilpert, H., et al. (2015). 10-Iodo-11 H -indolo[3,2- c ]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ResearchGate. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]

  • Shukla, S., et al. (2021). Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR. Proceedings of the National Academy of Sciences. [Link]

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Future Science OA. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

  • Liu, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Eldehna, W. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Kandeel, M., et al. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. PubMed Central. [Link]

  • Isom, D. G., et al. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PubMed Central. [Link]

  • Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Hilpert, H., et al. (2015). 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A. ACS Publications. [Link]

  • Zhang, B., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. [Link]

  • Khan, I., et al. (2025). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. [Link]

  • Burger, M. T., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. ACS Publications. [Link]

  • Zhang, B., et al. (2021). A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. ChemRxiv. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. [Link]

  • Al-Suhaimi, K. S., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. [Link]

  • ResearchGate. (n.d.). Structure activity relationship map of target compounds. ResearchGate. [Link]

  • Chemspace. (n.d.). *

Application Notes and Protocols for the Use of 2-Chloroquinoline-6-carboxylic Acid in the Development of Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Fluorescence Sensing

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone in the design of fluorescent probes.[1] Its rigid, aromatic structure provides a robust platform for developing fluorophores with desirable photophysical properties, including high quantum yields.[2] Quinoline and its derivatives have been extensively utilized in the creation of chemosensors for a variety of applications, from detecting metal ions in biological systems to imaging cellular organelles.[2][3][4] The nitrogen atom within the quinoline heterocycle is particularly noteworthy, as its protonation state can significantly influence the electronic properties and, consequently, the fluorescence emission of the molecule. This inherent sensitivity to the local environment makes quinoline-based scaffolds excellent candidates for the development of pH-sensitive probes.[5][6]

2-Chloroquinoline-6-carboxylic acid is a particularly versatile starting material for the synthesis of novel fluorescent probes. This bifunctional molecule offers two distinct reaction sites for strategic chemical modification: the reactive chlorine atom at the 2-position and the carboxylic acid group at the 6-position. The electron-withdrawing nature of the chlorine atom makes the 2-position susceptible to nucleophilic aromatic substitution, allowing for the introduction of various recognition moieties. Simultaneously, the carboxylic acid at the 6-position can be functionalized to enhance water solubility, facilitate conjugation to biomolecules, or append additional functional groups. This dual reactivity enables a modular approach to probe design, where the core fluorophore can be systematically tailored to achieve specific sensing capabilities and cellular localization.

This document provides a comprehensive guide to the design, synthesis, and application of a novel, hypothetical fluorescent probe, Q-pH1 , derived from 2-chloroquinoline-6-carboxylic acid. Q-pH1 is designed as a ratiometric pH sensor for monitoring intracellular pH changes in living cells.

Principle of Operation: A Ratiometric pH Sensor Based on Intramolecular Charge Transfer (ICT)

The proposed probe, Q-pH1, is designed to function as a ratiometric pH sensor. Ratiometric sensing, which relies on changes in the ratio of fluorescence intensities at two different wavelengths, is highly advantageous for quantitative measurements in complex biological environments as it can correct for variations in probe concentration, excitation light intensity, and photobleaching.

The sensing mechanism of Q-pH1 is based on the modulation of an intramolecular charge transfer (ICT) process by pH. In its deprotonated state at neutral or alkaline pH, the quinoline nitrogen is a weaker electron acceptor. Upon excitation, an ICT state is established, leading to fluorescence emission at a longer wavelength. In an acidic environment, the quinoline nitrogen becomes protonated, which significantly increases its electron-accepting ability. This enhanced ICT character results in a noticeable red-shift (bathochromic shift) in the fluorescence emission spectrum.[7] By measuring the ratio of the fluorescence intensity at the two emission maxima (one corresponding to the deprotonated form and the other to the protonated form), a quantitative measure of the intracellular pH can be obtained.

Synthesis of the Q-pH1 Fluorescent Probe

The synthesis of Q-pH1 from 2-chloroquinoline-6-carboxylic acid is a two-step process. The first step involves a nucleophilic aromatic substitution at the 2-position to introduce a receptor moiety, followed by the functionalization of the carboxylic acid to enhance biocompatibility.

Step 1: Synthesis of 2-(diethylamino)quinoline-6-carboxylic acid

The reactive chlorine atom at the 2-position of the quinoline ring is displaced by a nucleophilic amine, in this case, diethylamine. This reaction introduces an electron-donating group that can participate in the ICT process.

  • Reaction Scheme:

cluster_0 Step 1: Nucleophilic Aromatic Substitution start 2-Chloroquinoline-6-carboxylic acid reagent1 + Diethylamine (excess) conditions1 Heat (e.g., 120 °C) (Microwave or conventional heating) reagent1->conditions1 product1 2-(diethylamino)quinoline-6-carboxylic acid conditions1->product1

Caption: Synthesis of the quinoline core of Q-pH1.

Step 2: Synthesis of (2-(diethylamino)quinolin-6-yl)(4-methylpiperazin-1-yl)methanone (Q-pH1)

The carboxylic acid group is then converted to an amide by coupling with N-methylpiperazine. This modification improves the water solubility of the final probe and introduces a basic piperazine moiety that can further influence the probe's cellular uptake and localization.

  • Reaction Scheme:

cluster_1 Step 2: Amide Coupling start2 2-(diethylamino)quinoline-6-carboxylic acid reagent2 + N-methylpiperazine conditions2 Coupling agents (e.g., HATU, DIPEA) Solvent (e.g., DMF) Room Temperature reagent2->conditions2 product2 Q-pH1 conditions2->product2

Caption: Final step in the synthesis of the Q-pH1 probe.

Experimental Protocols

Protocol 1: Synthesis of 2-(diethylamino)quinoline-6-carboxylic acid
  • To a solution of 2-chloroquinoline-6-carboxylic acid (1.0 eq) in a suitable solvent (e.g., N-methyl-2-pyrrolidone), add an excess of diethylamine (e.g., 10 eq).

  • Heat the reaction mixture at 120 °C for 12-24 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC). Microwave heating can also be employed to reduce the reaction time.[8]

  • After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-(diethylamino)quinoline-6-carboxylic acid.

Protocol 2: Synthesis of Q-pH1
  • Dissolve 2-(diethylamino)quinoline-6-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Add a coupling agent, for example, HATU (1.1 eq), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add N-methylpiperazine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final probe, Q-pH1.

Photophysical Properties and pH Titration

The photophysical properties of Q-pH1 should be characterized in a series of buffers at different pH values to determine its utility as a pH sensor.

PropertyExpected Value (pH > 8)Expected Value (pH < 6)Rationale and Reference
Absorption Maximum (λabs) ~350 nm~370 nmProtonation of the quinoline nitrogen can lead to a slight red-shift in the absorption spectrum.[7]
Emission Maximum (λem) ~450 nm~530 nmThe enhanced ICT upon protonation is expected to cause a significant bathochromic shift in the emission.[6]
Stokes Shift ~100 nm~160 nmA large Stokes shift is beneficial for minimizing self-absorption and improving signal-to-noise in imaging applications.
Quantum Yield (Φ) ModerateModerate to HighThe quantum yield may vary with pH, and this should be determined experimentally.
pKa ~6.5 - 7.0-The pKa should be in the physiological range to be sensitive to intracellular pH changes.
Protocol 3: pH Titration and pKa Determination
  • Prepare a stock solution of Q-pH1 in DMSO.

  • Prepare a series of buffers with pH values ranging from 4.0 to 9.0.

  • In a cuvette, add a small aliquot of the Q-pH1 stock solution to each buffer to a final concentration of, for example, 10 µM.

  • Record the fluorescence emission spectrum for each pH value, using an excitation wavelength determined from the absorption spectrum (e.g., 370 nm).

  • Plot the ratio of the fluorescence intensities at the two emission maxima (e.g., I530/I450) as a function of pH.

  • Fit the resulting data to the Henderson-Hasselbalch equation to determine the pKa of the probe.

Application in Live Cell Imaging: Monitoring Intracellular pH

Q-pH1 can be used to monitor changes in intracellular pH in living cells using fluorescence microscopy.

A Cell Culture (e.g., HeLa cells on coverslips) B Probe Loading (Incubate with Q-pH1) A->B C Washing (Remove excess probe) B->C D Imaging (Dual-channel fluorescence microscopy) C->D E Induce pH Change (e.g., with nigericin/high K+ buffer) D->E F Image Acquisition (Before and after pH change) E->F G Data Analysis (Ratiometric image analysis) F->G

Caption: Workflow for intracellular pH imaging using Q-pH1.

Protocol 4: Live Cell Imaging of Intracellular pH
  • Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Probe Loading: Prepare a loading solution of Q-pH1 in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a final concentration of 1-10 µM. Remove the culture medium from the cells and incubate them with the Q-pH1 loading solution at 37°C for 30-60 minutes.

  • Washing: After incubation, wash the cells two to three times with fresh, pre-warmed HBSS to remove any extracellular probe.

  • Imaging: Mount the cells on a fluorescence microscope equipped with appropriate filter sets for dual-emission ratiometric imaging. Acquire images in two channels corresponding to the emission of the deprotonated and protonated forms of Q-pH1.

  • (Optional) Calibration: To obtain a quantitative relationship between the fluorescence ratio and intracellular pH, a calibration curve can be generated. This is typically done by treating the cells with a protonophore such as nigericin in buffers with high potassium concentrations and known pH values to equilibrate the intracellular and extracellular pH.

  • Data Analysis: Calculate the ratio of the fluorescence intensities from the two channels for each pixel in the image. This ratiometric image will represent the intracellular pH distribution. Changes in this ratio over time or in response to stimuli can be used to monitor dynamic changes in intracellular pH.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The successful synthesis of Q-pH1 should be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The photophysical characterization, particularly the pH titration, will directly validate the probe's responsiveness to pH and determine its useful sensing range. In the cell imaging experiments, control experiments, such as imaging cells without the probe to assess autofluorescence and using the nigericin calibration method, will ensure the reliability of the measured intracellular pH values.

Conclusion

2-Chloroquinoline-6-carboxylic acid is a highly valuable and versatile starting material for the construction of novel fluorescent probes. The synthetic strategies and application protocols outlined in this document for the hypothetical pH probe Q-pH1 demonstrate a rational approach to probe design and implementation. By leveraging the dual reactivity of this quinoline derivative, researchers can develop a wide array of sophisticated molecular tools for exploring complex biological processes with high spatial and temporal resolution.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloroquinoline-6-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and ensuring high-purity outcomes. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Strategic Overview of the Synthesis

The most reliable and commonly employed route to 2-Chloroquinoline-6-carboxylic acid is a two-step process. This strategy involves first constructing the quinolone ring system with the desired carboxylic acid moiety, followed by a robust chlorination of the 2-position.

  • Step 1: The Gould-Jacobs Reaction - Synthesis of the precursor, 2-Hydroxyquinoline-6-carboxylic acid, via cyclization.

  • Step 2: Deoxychlorination - Conversion of the 2-hydroxy group to the 2-chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

This pathway is favored due to the accessibility of starting materials and the generally high efficiency of each step when performed under optimized conditions.

Visualized Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Deoxychlorination 4-Aminobenzoic_Acid 4-Aminobenzoic Acid Condensation Condensation (Ethanol, Reflux) 4-Aminobenzoic_Acid->Condensation EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Elimination of EtOH Cyclization Thermal Cyclization (High Temp, e.g., Dowtherm A) Intermediate->Cyclization Heat (>250 °C) Precursor 2-Hydroxyquinoline-6-carboxylic acid Cyclization->Precursor Chlorination Chlorination (Reflux) Precursor->Chlorination POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Chlorination Final_Product 2-Chloroquinoline-6-carboxylic acid Chlorination->Final_Product Troubleshooting_Chlorination Start Low Yield of 2-Chloroquinoline-6-carboxylic acid Check_TLC Analyze TLC of crude product Start->Check_TLC Decision_TLC What does the TLC show? Check_TLC->Decision_TLC SM_Present Significant Starting Material (SM) is present Decision_TLC->SM_Present SM Detected Product_Only Mainly desired Product, but low isolated mass Decision_TLC->Product_Only No SM Decision_SM_Cause Was the reaction incomplete or did the product revert? SM_Present->Decision_SM_Cause Mechanical_Loss Mechanical Loss during workup/ purification Product_Only->Mechanical_Loss Incomplete_Rxn Incomplete Reaction Decision_SM_Cause->Incomplete_Rxn Reaction TLC showed SM Reversion Product Reversion (Hydrolysis) Decision_SM_Cause->Reversion Reaction TLC was clean Action_Incomplete Troubleshooting Actions: 1. Ensure anhydrous conditions. 2. Increase reaction time/temp. 3. Use catalyst (e.g., DMA). Incomplete_Rxn->Action_Incomplete Action_Reversion Troubleshooting Actions: 1. Quench onto excess ice rapidly. 2. Filter product quickly. 3. Wash with very cold water. 4. Dry immediately. Reversion->Action_Reversion Action_Loss Troubleshooting Actions: 1. Optimize recrystallization solvent. 2. Check filter for product loss. 3. Extract aqueous filtrate. Mechanical_Loss->Action_Loss

"2-Chloroquinoline-6-carboxylic acid" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Chloroquinoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

I. Understanding the Challenges: Why is Purifying 2-Chloroquinoline-6-carboxylic Acid Difficult?

2-Chloroquinoline-6-carboxylic acid (MW: 207.61 g/mol ) is a solid, typically white to off-white in appearance.[1] Its purification is often complicated by a combination of factors:

  • Poor Solubility: The rigid, planar quinoline core combined with the polar carboxylic acid group results in low solubility in many common organic solvents, making straightforward recrystallization challenging.

  • Potential for Impurities: Synthetic routes can lead to several impurities that are structurally similar to the desired product, complicating separation. Common impurities may include starting materials, regioisomers, and byproducts from side reactions.

  • Chemical Instability: The 2-chloro substituent can be susceptible to hydrolysis, particularly under basic conditions or upon prolonged heating, leading to the formation of the corresponding 2-hydroxyquinoline-6-carboxylic acid (a quinolone).[2] Proper storage, under an inert gas at 2-8°C, is recommended to maintain stability.[1]

This guide will provide systematic approaches to overcome these challenges.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Chloroquinoline-6-carboxylic acid in a question-and-answer format.

Question 1: My crude product is a dark, oily residue instead of a solid. What should I do?

  • Probable Cause: This often indicates the presence of significant amounts of colored impurities, residual high-boiling solvents (like DMF, which is common in Vilsmeier-Haack reactions), or starting materials.[3]

  • Solution:

    • Initial Cleanup (Acid-Base Extraction): Before attempting crystallization, perform an acid-base extraction. This is highly effective for isolating carboxylic acids from neutral or basic impurities. See Protocol 1 for a detailed procedure. The principle relies on the acidic nature of your compound (predicted pKa ≈ 3.0), which allows it to be selectively extracted into an aqueous basic solution.[1]

    • Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure before attempting purification. Residual DMF can be particularly troublesome and can be removed by azeotropic distillation with heptane or by washing with water if the product is first precipitated as a solid.

Question 2: I'm having trouble finding a suitable single solvent for recrystallization. The compound is either insoluble when cold or remains in solution when hot.

  • Probable Cause: As mentioned, the compound has limited solubility in many single solvents. This is a classic scenario that calls for a two-solvent recrystallization system.

  • Solution:

    • Identify a Solvent Pair: A good solvent pair consists of a "soluble" solvent in which the compound is soluble when hot, and an "insoluble" solvent in which the compound is poorly soluble even when hot. The two solvents must be miscible. For a compound like 2-chloroquinoline-6-carboxylic acid, consider pairs like:

      • Ethanol / Water

      • Methanol / Water

      • Dioxane / Water

      • Ethyl Acetate / Hexane

    • Execute the Two-Solvent Recrystallization: See Protocol 2 for a step-by-step guide. The key is to dissolve the compound in a minimal amount of the hot "soluble" solvent and then add the "insoluble" solvent dropwise until turbidity (cloudiness) appears, then re-clarify with a drop or two of the hot "soluble" solvent before allowing it to cool slowly.

Question 3: After purification, my NMR spectrum shows a persistent impurity with a similar aromatic pattern. What could it be and how do I remove it?

  • Probable Cause: This is often a regioisomer or the hydrolyzed product, 2-hydroxyquinoline-6-carboxylic acid. The hydrolyzed impurity is more polar than your desired product.

  • Solution:

    • Flash Column Chromatography: While not always the first choice for carboxylic acids due to potential streaking on silica gel, it can be effective. To mitigate streaking, add a small amount of acetic acid (0.5-1%) to the eluent system. A gradient elution starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity should separate the less polar desired product from the more polar hydrolyzed impurity.

    • Careful pH-Controlled Precipitation: The pKa of the desired product and its hydrolyzed counterpart will be slightly different. A carefully controlled precipitation during the acid-base extraction workup can sometimes achieve separation. After dissolving the crude material in a basic solution, slowly add acid dropwise while vigorously stirring. Different species may precipitate at slightly different pH ranges. This requires careful monitoring and may involve fractionating the precipitate.

Question 4: My final product has a low melting point and a broad melting range, indicating impurities. How can I improve the purity?

  • Probable Cause: This indicates that the chosen purification method was not effective enough to remove all impurities.

  • Solution:

    • Sequential Purification: Employ a combination of the techniques described above. For example, start with an acid-base extraction (Protocol 1 ), followed by a recrystallization (Protocol 2 ). This multi-step approach is often necessary to achieve high purity.

    • Charcoal Treatment: If your product is colored, this may be due to highly conjugated, colored impurities. During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.

III. Frequently Asked Questions (FAQs)

Q: What is the best way to store 2-Chloroquinoline-6-carboxylic acid? A: Due to its potential for hydrolysis, it should be stored in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and refrigerated at 2-8°C.[1]

Q: What analytical techniques are recommended to assess the purity of the final product? A: A combination of techniques is ideal:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.[4]

  • LC-MS: To confirm the molecular weight and assess purity.

  • HPLC: To obtain a quantitative measure of purity.[4]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Q: Can I use a base other than sodium bicarbonate for the acid-base extraction? A: Yes, dilute sodium hydroxide or sodium carbonate can also be used. However, sodium bicarbonate is a weaker base and is often preferred as it is less likely to cause hydrolysis of the 2-chloro group compared to a strong base like NaOH, especially if the solution is heated.

IV. Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude 2-chloroquinoline-6-carboxylic acid in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will react to form its sodium salt, which is water-soluble. Extract 2-3 times, collecting the aqueous layers.

  • Wash: Wash the combined aqueous layers with the same organic solvent (ethyl acetate) one more time to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid (e.g., 1M HCl) with stirring. The 2-chloroquinoline-6-carboxylic acid will precipitate out as a solid as the solution becomes acidic (target pH ~2-3).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Purification via Two-Solvent Recrystallization (Example: Ethanol/Water)

This protocol is a general guideline and may require optimization for your specific batch.

  • Dissolution: Place the crude, dry 2-chloroquinoline-6-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (ethanol) and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (water) dropwise until you observe persistent turbidity (cloudiness).

  • Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture or just the cold "bad" solvent (water).

  • Drying: Dry the crystals under vacuum.

V. Visualization of Purification Workflow

The following diagram illustrates a decision-making process for the purification of 2-Chloroquinoline-6-carboxylic acid.

Purification_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_path1 Path 1: Oily/Highly Impure cluster_path2 Path 2: Solid Product cluster_end Finish start Crude Product assess Is the product a solid or an oil? start->assess acid_base Protocol 1: Acid-Base Extraction assess->acid_base Oily recrystallize Protocol 2: Recrystallization assess->recrystallize Solid check_purity1 Assess Purity (TLC, LC-MS) acid_base->check_purity1 further_purification Further Purification Needed? (e.g., Column Chromatography) check_purity1->further_purification check_purity2 Assess Purity (TLC, LC-MS) recrystallize->check_purity2 check_purity2->further_purification pure_product Pure Product further_purification->acid_base Yes, from Recrystallization Path further_purification->recrystallize Yes, from Acid-Base Path further_purification->pure_product No

Caption: Decision workflow for purifying 2-Chloroquinoline-6-carboxylic acid.

VI. Summary of Key Physicochemical Properties

PropertyValue/InformationSource(s)
Molecular Weight 207.61 g/mol [5]
Appearance White to off-white solid[1]
Predicted pKa ~3.0[1]
Storage Conditions 2-8°C, under inert gas[1]
Potential Impurity 2-Hydroxyquinoline-6-carboxylic acid[2]

VII. References

  • Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Journal of Organic Chemistry, 67(22), 7884–7886. [Link]

  • Wikipedia. (2024, January 12). 2-Chloroquinoline. [Link]

  • Lee, B. S., Lee, J. H., & Chi, D. Y. (2002). Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. Request PDF. [Link]

  • PubMed Central. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. [Link]

  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • NIST. (n.d.). 2-Quinolinecarboxylic acid. In NIST Chemistry WebBook. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • ResearchGate. (2010). 2-Chloroquinoline-3-carboxylic acid. [Link]

  • RSC Advances. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • PubMed Central. (n.d.). 2-Chloroquinoline-3-carboxylic acid. [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-6-carboxylic acid. [Link]

  • ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.

  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid. [Link]

  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. (n.d.). [Link]

Sources

Side reactions in the synthesis of "2-Chloroquinoline-6-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Engineering Support Knowledge Base entry. It assumes the user is a process chemist or researcher encountering difficulties with the synthesis of 2-Chloroquinoline-6-carboxylic acid (CAS: 205055-63-6).

The synthesis typically involves the chlorination of 2-oxo-1,2-dihydroquinoline-6-carboxylic acid (also known as 6-carboxy-2-quinolone) using phosphoryl chloride (


).

Topic: Troubleshooting Side Reactions in 2-Chloroquinoline-6-carboxylic Acid Synthesis

Last Updated: 2025-05-12 Applicable Protocols: Chlorination via


 / Vilsmeier-Haack conditions.[1]
Executive Summary & Reaction Logic

The conversion of 2-oxo-1,2-dihydroquinoline-6-carboxylic acid to 2-chloroquinoline-6-carboxylic acid is a bifunctional transformation . Users often overlook that


 reacts with both the lactam (2-oxo) and the carboxylic acid (6-COOH) moieties.

Successful synthesis relies on a "Activation-Hydrolysis" sequence:

  • Activation:

    
     converts the lactam to the 2-chloro group and the carboxylic acid to the acid chloride (2-chloroquinoline-6-carbonyl chloride).
    
  • Selective Hydrolysis: The workup must hydrolyze the highly reactive acid chloride back to the carboxylic acid without hydrolyzing the 2-chloro substituent back to the starting lactam.

Mechanistic Pathway & Impurity Map

The following diagram illustrates the critical intermediate (Compound B) and the divergence points for common impurities.

ReactionPathway SM Starting Material (2-Oxo-1,2-dihydroquinoline- 6-carboxylic acid) Inter CRITICAL INTERMEDIATE (2-Chloroquinoline- 6-carbonyl chloride) SM->Inter POCl3, reflux (Dual Chlorination) Prod Target Product (2-Chloroquinoline- 6-carboxylic acid) Inter->Prod Aqueous Quench (Selective Hydrolysis) Imp1 Impurity A (Dimer/Anhydride) Inter->Imp1 Insufficient Quench (Dry Workup) Imp2 Impurity B (Ethyl Ester) Inter->Imp2 Quench into Ethanol (Alcoholysis) Imp3 Impurity C (Reverted Hydroxy) Prod->Imp3 Exttended Acidic Reflux (Over-hydrolysis)

Figure 1: Reaction logic flow demonstrating the transient acid chloride intermediate and origins of key impurities.

Troubleshooting Guide (Q&A)
Issue 1: "I isolated a product that is insoluble in aqueous base (NaHCO3)."

Diagnosis: Esterification Side Reaction. Root Cause: You likely quenched the reaction mixture into an alcohol (methanol or ethanol) to control the exotherm. Technical Explanation: The reaction intermediate is 2-chloroquinoline-6-carbonyl chloride . This is an acyl chloride.[2] If it encounters an alcohol before water, it forms the corresponding ester (e.g., ethyl 2-chloroquinoline-6-carboxylate) almost instantly. Esters are not soluble in mild aqueous base, unlike the target carboxylic acid. Corrective Action:

  • Protocol Fix: Always quench the

    
     mixture into ice-water  or crushed ice. Do not use alcohol during the quench step.
    
  • Salvage: Hydrolyze the ester using LiOH in THF/Water at room temperature. Avoid refluxing in strong acid/base to prevent losing the 2-chloro group.

Issue 2: "My LC-MS shows a mass corresponding to the Starting Material (M+H = 190) after workup."

Diagnosis: Hydrolytic Reversion (Impurity C). Root Cause: The workup conditions were too harsh (high temperature + acidic pH). Technical Explanation: The 2-chloro position in quinolines is activated toward nucleophilic aromatic substitution (


). While it is stable at room temperature, boiling the product in the acidic quench solution (generated by 

hydrolysis

) can hydrolyze the chloride back to the hydroxyl (oxo) group. Corrective Action:
  • Protocol Fix: Keep the quench temperature below 10°C. Once the

    
     is destroyed, adjust the pH to 3-4 immediately to precipitate the product. Do not reflux the aqueous quench mixture.
    
Issue 3: "The reaction mixture solidified/clumped during heating, and conversion stopped."

Diagnosis: Physical encapsulation / "Pseudo-dimer" formation. Root Cause: Insufficient solvent volume or lack of solubilizing base. Technical Explanation: The starting material (carboxylic acid quinolone) is high-melting and poorly soluble.


 acts as both reagent and solvent. If the ratio is too low, the formation of polyphosphoric acid byproducts creates a viscous gum that coats unreacted material.
Corrective Action: 
  • Protocol Fix: Increase

    
     to at least 5-8 equivalents. Add a co-solvent like Sulfolane  (high boiling, inert) if the neat reaction is too viscous.
    
  • Catalysis: Add 0.1 eq. of DMF (Vilsmeier catalyst) to generate the reactive chloroiminium species, which solubilizes the intermediate faster.

Impurity Profile & Data Summary
Impurity NameStructure DescriptionOriginRetention Time (Rel)*Solubility
Impurity A Mixed Anhydride / DimerIncomplete hydrolysis of acid chlorideHigh (Non-polar)Organic Solvents
Impurity B Ethyl EsterQuenching in EthanolHighOrganic Solvents
Impurity C 2-Hydroxy-6-COOHHydrolysis of Cl groupLow (Polar)Aqueous Base
Target 2-Chloro-6-COOH Product Medium Organic/Base

*Relative to standard C18 Reverse Phase HPLC conditions (Water/Acetonitrile/Formic Acid).

Optimized Experimental Protocol

Standardized for 10g Scale. Validated for minimal side reactions.

Reagents:

  • 2-Oxo-1,2-dihydroquinoline-6-carboxylic acid (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (8.0 eq)
    
  • N,N-Dimethylformamide (DMF) (Catalytic, 3-5 drops)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), charge the Starting Material.
    
  • Addition: Add

    
     carefully. Add catalytic DMF.
    
  • Reaction: Heat the mixture to 90–100°C . Note: Do not exceed 110°C to avoid charring/decarboxylation.

  • Monitoring: Stir for 3–5 hours. The slurry should become a clear solution as the acid chloride forms. Monitor by TLC (take a mini-aliquot and quench in methanol -> check for Methyl Ester spot).

  • Workup (CRITICAL):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator) if possible. This reduces the exotherm.
      
    • Pour the residue slowly onto crushed ice (500g) with vigorous stirring. Do not allow temperature to rise above 20°C.

    • Stir for 30 minutes to ensure the Acid Chloride hydrolyzes to the Carboxylic Acid .

  • Isolation: The product will precipitate as a solid. Filter the solid.[3][4]

  • Purification: Wash the cake with cold water. Recrystallize from Acetonitrile or Methanol (only after ensuring no acid chloride remains).

References
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Quinolines. Comprehensive Organic Synthesis.

    • Context: Foundational mechanism for quinolone chlorin
  • Srivastava, A., et al. (2023).[2] Identification, Synthesis and Characterization of Process Impurities of Levonadifloxacin. Austin Publishing Group.

    • Context: Details specific impurity profiles (dimers, esters) in fluoroquinolone/quinoline carboxylic acid synthesis.
  • BenchChem Technical Support. (2025). Troubleshooting Acid Chloride Hydrolysis and Workup.

    • Context: General protocols for handling reactive acyl chloride intermediates derived
  • PubChem. (2025).[5] 2-Chloroquinoline Compound Summary.

    • Context: Physical properties and safety data for the 2-chloroquinoline core.[3][5]

Sources

"2-Chloroquinoline-6-carboxylic acid" stability issues and degradation prevention

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloroquinoline-6-carboxylic Acid Integrity Management

Executive Summary

2-Chloroquinoline-6-carboxylic acid (CAS: 849996-80-1) presents a dual-stability challenge common to functionalized heterocycles: the electrophilic susceptibility of the 2-chloro position and the solubility-dependent behavior of the 6-carboxylic acid group. This guide addresses the root causes of degradation—primarily hydrolytic dehalogenation (


)—and provides validated protocols for storage, handling, and quality control.

Module 1: Chemical Stability & Degradation Mechanisms

The primary failure mode for this compound is hydrolysis at the C-2 position . Unlike standard aryl chlorides, the chlorine at position 2 of a quinoline ring is "activated." The ring nitrogen withdraws electron density, making the C-2 carbon highly electrophilic.

The Mechanism (


): 
In the presence of moisture (even atmospheric humidity) and trace acid/base catalysis, water acts as a nucleophile, attacking the C-2 position. This displaces the chloride ion and forms 2-hydroxyquinoline-6-carboxylic acid, which rapidly tautomerizes to the thermodynamically stable 6-carboxy-2-quinolone  form.

Visualizing the Degradation Pathway:

Hydrolysis Compound 2-Chloroquinoline- 6-carboxylic acid Inter Tetrahedral Intermediate Compound->Inter Addition Solvolysis Alkoxy Derivative (If stored in MeOH/EtOH) Compound->Solvolysis In Alcohols (Avoid!) Water H₂O / OH⁻ (Nucleophile) Water->Compound Attack at C-2 Product 6-Carboxy-2-quinolone (Major Impurity) Inter->Product Elimination of Cl⁻ & Tautomerization

Figure 1: The dominant degradation pathway. Note that storage in alcohols (methanol/ethanol) can lead to similar substitution reactions (solvolysis), forming ethers.

Module 2: Troubleshooting & FAQs

Category A: Solubility & Appearance

Q: Why does my solution turn cloudy/precipitate upon dilution in water?

  • Root Cause: pH-dependent solubility. The 6-carboxylic acid has a pKa

    
     3-4. In neutral or acidic water, the compound exists in its protonated, neutral form, which has poor aqueous solubility.
    
  • Solution: Dissolve the compound in a basic buffer (pH > 8) or add 1.0 equivalent of NaOH/KOH to form the carboxylate salt.

  • Caution: High pH (>10) accelerates the hydrolysis of the 2-chloro group. Work fast at high pH.

Q: My DMSO stock solution has turned yellow/orange over time. Is it safe to use?

  • Root Cause: Photo-oxidation or N-oxide formation. Quinolines are photosensitive.

  • Diagnosis: Run the QC Protocol (Module 3). If purity is >95%, the color change may be due to trace impurities (<1%) with high extinction coefficients.

  • Prevention: Store DMSO stocks in amber vials under argon at -20°C.

Category B: Chemical Integrity

Q: Can I store this compound in Methanol or Ethanol?

  • Answer: NO.

  • Reasoning: Primary alcohols are nucleophiles. Over time, especially if the solution is slightly basic or acidic, the alcohol will replace the chlorine atom (Solvolysis), converting your compound into 2-methoxyquinoline-6-carboxylic acid (or ethoxy analog).

  • Correct Solvent: Anhydrous DMSO or DMF.

Q: I see a new peak at an earlier retention time in my HPLC. What is it?

  • Identification: This is likely the hydrolysis product (6-carboxy-2-quinolone).

  • Logic: The replacement of the lipophilic Chlorine (Cl) with a polar Hydroxyl/Keto group (OH/C=O) significantly reduces the hydrophobicity, causing it to elute earlier on a Reverse Phase C18 column.

Module 3: Validated Experimental Protocols

Protocol 1: Solvent Compatibility & Storage Matrix
Solvent / ConditionCompatibilityRisk FactorRecommended Action
Solid State (Dry) High Moisture absorptionStore at 2-8°C, desiccated, under Argon.
DMSO (Anhydrous) High Hygroscopic solventUse fresh DMSO. Freeze/Thaw cycles introduce water.
Water (Neutral/Acid) Low InsolubilityUseless for stock solutions.
Water (Basic pH 8-9) Medium Hydrolysis (Slow)Prepare immediately before use. Do not store.
Methanol / Ethanol Zero Solvolysis (

)
DO NOT USE for storage.
Protocol 2: Quality Control HPLC Method

Use this method to detect the "Hydrolyzed Impurity" (2-quinolone) and "Solvolysis Impurity" (Alkoxy).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains COOH protonation for sharp peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 230 nm (stronger absorption).

  • Gradient:

Time (min)% Buffer BPhase Description
0.05%Equilibration
10.095%Elution of Parent (approx 6-7 min)
12.095%Wash
12.15%Re-equilibration

Interpretation:

  • RT ~ 3-4 min: Hydrolysis Product (More polar).

  • RT ~ 6-7 min: 2-Chloroquinoline-6-carboxylic acid (Target) .

  • RT ~ 7-8 min: Alkoxy impurity (if stored in alcohol).

Protocol 3: Rescue/Purification (Recrystallization)

If your solid sample shows hydrolysis (<5% impurity), you can purify it based on the solubility difference of the acid form.

  • Dissolve: Dissolve crude solid in minimum hot DMF or DMSO.

  • Precipitate: Slowly add water (acidified to pH 3 with HCl) while stirring.

  • Filtration: The target acid precipitates. The hydrolysis product (2-quinolone form) is more polar and tends to remain in the supernatant longer or requires different solvent ratios.

  • Wash: Wash the filter cake with cold, acidic water (pH 3).

  • Dry: Vacuum dry at 40°C over

    
    .
    

Module 4: Workflow Decision Tree

Troubleshooting Start Issue Detected Solubility Sample won't dissolve Start->Solubility Purity HPLC shows extra peaks Start->Purity CheckPH Check pH Solubility->CheckPH CheckRT Check Retention Time (RT) Purity->CheckRT AddBase Add 1.1 eq NaOH (Form Salt) CheckPH->AddBase If pH < 7 EarlyRT Earlier RT? Hydrolysis (Water damage) CheckRT->EarlyRT LateRT Later RT? Solvolysis (Alcohol damage) CheckRT->LateRT Action1 Discard & Reorder (Irreversible) EarlyRT->Action1 LateRT->Action1

Figure 2: Rapid diagnostic workflow for common stability issues.

References

  • PubChem. (2025).[1][2] 2-Chloroquinoline-6-carboxylic acid (Compound Summary).[1][3] National Library of Medicine. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Referencing general reactivity of 2-chloroquinolines toward nucleophiles).
  • Engeloch, C., et al. (2008). "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 13(10), 999-1006. (Validating DMSO storage risks). [Link]

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with 2-Chloroquinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for the Suzuki-Miyaura cross-coupling of "2-Chloroquinoline-6-carboxylic acid." As a Senior Application Scientist, my goal is to move beyond generic advice and offer a scientifically grounded, experience-driven resource to navigate the specific challenges posed by this substrate.

The Suzuki coupling of 2-chloroquinoline-6-carboxylic acid presents a unique set of challenges arising from the convergence of a heteroaryl chloride, which is known for its relatively low reactivity, and a carboxylic acid functionality, which can interfere with the catalytic cycle. This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My Suzuki coupling of 2-chloroquinoline-6-carboxylic acid is showing low to no conversion. What are the likely causes and how can I address them?

Low or no conversion is the most common issue and can stem from several factors, primarily related to the challenging nature of the substrate.

Underlying Causality:

  • Difficult Oxidative Addition: The Carbon-Chlorine bond in 2-chloroquinolines is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition of the palladium(0) catalyst to the aryl chloride the rate-limiting step.[1] The electron-withdrawing nature of the quinoline ring and the carboxylic acid can further modulate the electronic properties of the C-Cl bond.

  • Catalyst Inhibition by the Carboxylic Acid: The carboxylic acid group, or its corresponding carboxylate under basic conditions, can coordinate to the palladium center. This coordination can stabilize the palladium complex, rendering it less catalytically active or even leading to catalyst deactivation.[2]

  • Catalyst Inhibition by the Quinoline Nitrogen: The nitrogen atom in the quinoline ring can also act as a ligand, coordinating to the palladium catalyst and impeding its activity.[3]

Troubleshooting Protocol:

  • Ligand Selection is Critical: For electron-deficient heteroaryl chlorides, the use of highly electron-rich and sterically bulky phosphine ligands is paramount. These ligands stabilize the palladium(0) species and promote the challenging oxidative addition step.

    • Recommended Ligand Classes:

      • Buchwald Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed for challenging cross-coupling reactions and are often the first choice for heteroaryl chlorides.[4]

      • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors and have proven effective for the coupling of aryl chlorides.[5]

    • Starting Point: A good starting point would be to screen a panel of Buchwald ligands (e.g., SPhos, XPhos) with a suitable palladium precursor like Pd(OAc)₂ or a pre-catalyst such as XPhos-Pd-G2.[4]

  • Appropriate Base Selection: The choice of base is crucial to activate the boronic acid for transmetalation without exacerbating side reactions or catalyst inhibition.[6]

    • Moderate Bases are Often Preferred: Strong bases like NaOH or KOH can promote side reactions. Milder inorganic bases are generally more suitable.

    • Recommended Bases:

      • Potassium Phosphate (K₃PO₄): An effective and commonly used base in challenging Suzuki couplings.

      • Cesium Carbonate (Cs₂CO₃): Often used for difficult couplings due to its high solubility in organic solvents.

      • Potassium Fluoride (KF): A milder base that can be effective, especially if base-sensitive functional groups are present.[5]

  • Solvent System: A suitable solvent system is necessary to solubilize all reaction components and facilitate the reaction.

    • Commonly Used Solvents: A mixture of an organic solvent and water is often employed. Common choices include:

      • Dioxane/Water

      • Toluene/Water

      • THF/Water

Experimental Workflow for Initial Screening:

Caption: Initial troubleshooting workflow for low conversion.

Question 2: I am observing significant amounts of a byproduct that appears to be 2-hydroxyquinoline-6-carboxylic acid (hydrolysis of the chloride). How can I prevent this?

The formation of the corresponding hydroxyquinoline is a common side reaction, particularly with heteroaryl chlorides.

Underlying Causality:

  • Hydrolysis of the Aryl Chloride: Under basic aqueous conditions and at elevated temperatures, nucleophilic aromatic substitution of the chloride by hydroxide can occur, leading to the formation of the hydroxyquinoline derivative. This is often competitive with the desired Suzuki coupling.

Troubleshooting Protocol:

  • Anhydrous Conditions: If hydrolysis is a significant issue, switching to anhydrous reaction conditions can be beneficial.

    • Solvent: Use anhydrous solvents like dioxane or toluene.

    • Base: Employ a non-hydroxide base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure the base is thoroughly dried before use.

  • Milder Base: Using a weaker base can sometimes reduce the rate of hydrolysis. Consider switching from stronger bases like carbonates or phosphates to potassium fluoride (KF).

  • Lower Reaction Temperature: If possible, lowering the reaction temperature can disfavor the hydrolysis reaction, which often has a higher activation energy than the catalytic cycle of the Suzuki coupling. This may require a more active catalyst system (i.e., a highly effective ligand).

Question 3: My desired product is formed, but I also see a significant amount of the decarboxylated product (2-arylquinoline). How can I favor the formation of the carboxylic acid product?

Decarboxylation is a known side reaction for carboxylic acids under palladium catalysis, especially with heteroaromatic carboxylic acids at elevated temperatures.

Underlying Causality:

  • Palladium-Mediated Decarboxylation: The palladium catalyst can coordinate to the carboxylate and facilitate the extrusion of CO₂. This is a known reactivity pathway for certain aromatic carboxylic acids.

Troubleshooting Protocol:

  • Protect the Carboxylic Acid: The most robust solution to prevent decarboxylation is to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester).[7] The ester can be hydrolyzed in a subsequent step to yield the desired carboxylic acid.

    Protocol for Esterification (Example: Methyl Ester):

    • Suspend 2-chloroquinoline-6-carboxylic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or use a reagent like thionyl chloride (SOCl₂) to form the acid chloride in situ, followed by the addition of methanol.

    • Heat the reaction mixture to reflux until the starting material is consumed (monitor by TLC or LC-MS).

    • Work up the reaction to isolate the methyl 2-chloroquinoline-6-carboxylate.

    • Use the resulting ester in the Suzuki coupling reaction under the optimized conditions.

    • After a successful coupling, hydrolyze the ester back to the carboxylic acid using standard procedures (e.g., LiOH in THF/water or NaOH in methanol/water).

  • Milder Reaction Conditions:

    • Lower Temperature: If protecting the carboxylic acid is not desirable, attempt to run the Suzuki coupling at the lowest possible temperature that still provides a reasonable reaction rate.

    • Choice of Base: The choice of base can influence the rate of decarboxylation. It is worth screening different bases (e.g., K₃PO₄, Cs₂CO₃, KF) to see if one minimizes this side reaction.

Decision Tree for Handling Decarboxylation:

Caption: Decision-making process for addressing decarboxylation.

Question 4: I am observing significant homocoupling of my boronic acid. What is causing this and how can I minimize it?

Homocoupling of the boronic acid to form a biaryl byproduct (R-R from R-B(OH)₂) is a common side reaction in Suzuki couplings.

Underlying Causality:

  • Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid, often mediated by the palladium catalyst.

  • Palladium(II) Species: The presence of Pd(II) species at the beginning of the reaction (if a Pd(II) precatalyst is used) can promote homocoupling before the catalytic cycle is fully established.

Troubleshooting Protocol:

  • Thorough Degassing: It is crucial to rigorously degas the reaction mixture to remove dissolved oxygen.

    • Procedure: Subject the reaction mixture (solvents, substrate, and base) to several freeze-pump-thaw cycles or sparge with an inert gas (argon or nitrogen) for an extended period (20-30 minutes) before adding the catalyst and boronic acid.

  • Use of Pd(0) Precatalysts: While Pd(II) precatalysts are common, using a Pd(0) source like Pd₂(dba)₃ can sometimes reduce initial homocoupling. However, these can be less stable. Modern Pd(II) precatalysts with bulky ligands are generally designed to rapidly form the active Pd(0) species in situ.

  • Stoichiometry of Boronic Acid: Using a large excess of the boronic acid can sometimes lead to increased homocoupling. Try using a smaller excess (e.g., 1.1-1.2 equivalents).

Summary of Recommended Starting Conditions

For researchers beginning their investigation of the Suzuki coupling of 2-chloroquinoline-6-carboxylic acid, the following table provides a set of robust starting conditions based on successful couplings of similar substrates.

ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%) or XPhos-Pd-G2 (2-5 mol%)Readily available and effective with appropriate ligands. Pre-catalyst offers convenience.
Ligand XPhos or SPhos (4-10 mol%)Electron-rich, bulky ligands are crucial for activating the C-Cl bond.[4]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base that is effective in many challenging couplings.
Boronic Acid 1.2 - 1.5 equivalentsA moderate excess is usually sufficient and can minimize homocoupling.
Solvent Dioxane/Water (e.g., 4:1 v/v)A common and effective solvent system for Suzuki couplings.
Temperature 80-100 °CHigher temperatures are often required for aryl chlorides, but should be optimized.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst oxidation and boronic acid homocoupling.

Note: If decarboxylation is observed, protection of the carboxylic acid is the most reliable strategy.

Visualizing the Catalytic Cycle and Key Challenges

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling and highlights the key steps where issues can arise with 2-chloroquinoline-6-carboxylic acid.

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_challenges Troubleshooting Points Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl CatInhib Catalyst Inhibition (-COOH, Quinoline-N) Pd0->CatInhib PdII Ar-Pd(II)L₂-Cl OxAdd->PdII SlowOA Slow Oxidative Addition (Strong C-Cl bond) OxAdd->SlowOA Transmetal Transmetalation PdII->Transmetal Ar'-B(OH)₂ Base PdII->CatInhib Decarb Decarboxylation Side Reaction PdII->Decarb DiarylPd Ar-Pd(II)L₂-Ar' Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 Ar-Ar'

Caption: Suzuki catalytic cycle with key challenges for the target substrate.

References

  • Ma, M., Li, C., Li, X., Wen, K., & Liu, Y. A. (2009). ChemInform Abstract: Efficient Synthesis of 6‐Aryl‐2‐chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6‐Dichloronicotinic Acid. ChemInform, 40(15).
  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes: A New Class of Catalysts for C-C, C-N, and C-O Bond-Forming Reactions. The Journal of Organic Chemistry, 64(11), 3804–3805.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • RSC Advances, 2024, 14 , 24785-24795. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Efficient Synthesis of 6‐Aryl‐2‐chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6‐Dichloronicotinic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Omega, 2020, 5, 23, 13976–13985. (2020). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • The Journal of Organic Chemistry, 2005, 70 (14), pp 5456–5463. (2005). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • ResearchGate. (2016). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 274-279.
  • Reddit. (2021). Do carboxylic acids interfere with Suzukis? [Online forum post]. Retrieved from [Link]

  • Molecules 2024, 29(12), 2798. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Retrieved from [Link]

  • Molecules 2015, 20(4), 7078-7138. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

  • Science.gov. (n.d.). palladium-catalyzed suzuki-miyaura cross-coupling: Topics. Retrieved from [Link]

  • ResearchGate. (2007). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]

  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • ResearchGate. (2007). Palladium on carbon as a precatalyst for the Suzuki–Miyaura cross-coupling of aryl chlorides. Retrieved from [Link]

  • ResearchGate. (2018). Suzuki coupling reactions of aryl chlorides. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-Chloroquinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Support Tier: Level 3 (Senior Process Chemistry) Topic: Scale-up, Safety, and Impurity Control in Chlorination Molecule ID: 2-Chloroquinoline-6-carboxylic acid (CAS: 205055-63-6 / 849996-80-1)

System Overview & Critical Mechanism

Welcome to the Process Chemistry Support Center. You are likely scaling up the chlorination of 2-oxo-1,2-dihydroquinoline-6-carboxylic acid (also known as 6-carboxy-2-quinolone) using Phosphoryl Chloride (


).

This is not a simple halogenation; it is a dynamic equilibrium involving a transient intermediate.

The Core Challenge: When you treat the starting material with


, two events occur simultaneously:
  • C2 Chlorination: The tautomeric enol at C2 is converted to a chloride (Target reaction).

  • C6 Activation: The carboxylic acid at C6 is converted to an acid chloride (

    
    ).
    

Your objective during work-up is selective hydrolysis: You must hydrolyze the highly reactive C6-acid chloride back to the carboxylic acid without hydrolyzing the C2-chloride back to the starting quinolone.

Reaction Pathway Diagram

ReactionPathway Start Start: 6-Carboxy-2-quinolone Inter Transient Intermediate: 2-Chloroquinoline-6-carbonyl chloride (Dual Activation) Start->Inter Chlorination (Reflux) POCl3 Reagent: POCl3 + DMF (cat.) POCl3->Inter Product Product: 2-Chloroquinoline-6-carboxylic acid Inter->Product Selective Hydrolysis Impurity Impurity: Hydrolyzed C2 (Reversion) Inter->Impurity Over-Hydrolysis (High Temp/Acid) Quench Quench: Ice/Water Hydrolysis

Caption: Figure 1. The "Dual Activation" pathway. The intermediate possesses both a C2-Cl and a C6-COCl group. The quench must selectively revert the C6 group only.

Troubleshooting Guides (Q&A)

Module A: The Reaction Phase (Chlorination)[1]

Q: My reaction mixture turns into a solid "brick" or gummy mass that breaks my stirrer. How do I prevent this?

A: This is a classic scale-up failure caused by solvent limitations.

  • Cause: The starting material (quinolone acid) has poor solubility. As the reaction proceeds, the intermediate (acid chloride) might precipitate or form a viscous poly-phosphoric complex.

  • Protocol Adjustment:

    • Dilution: Do not run this neat in

      
       on a scale larger than 10g. Use a co-solvent.[1] Acetonitrile (ACN)  or Toluene  are standard. Toluene is preferred for safety (higher boiling point, non-miscible with water during quench).
      
    • Stoichiometry: Ensure you are using at least 3-5 equivalents of

      
      . The excess acts as a solvent and drives the equilibrium.
      
    • Catalysis: Are you using DMF? You must use catalytic N,N-Dimethylformamide (DMF). It forms the Vilsmeier-Haack reagent, which is the active chlorinating species. Without it, the reaction requires higher temps, leading to tar formation.

Q: I see incomplete conversion by HPLC, even after 24 hours reflux.

A: Check your moisture levels.

  • Mechanism:

    
     reacts violently with water to form phosphoric acid. If your starting material is wet, or your solvent isn't dry, you are quenching your reagent before it reacts.
    
  • Fix: Dry the starting material (KF < 0.5%). If conversion stalls, add a fresh "spike" of

    
     (0.5 eq) and check HPLC after 2 hours.
    
Module B: The Quench (Safety & Selectivity)

Q: When I quench the reaction, the temperature spikes uncontrollably, and I lose product yield.

A: You are likely performing a "forward quench" (adding water to the reaction). NEVER do this on scale.

  • The Hazard:

    
     hydrolysis is exothermic. Adding water to the reactor creates localized hot spots that can cause a "volcano" effect.
    
  • The Fix (Reverse Quench):

    • Cool the reaction mass to < 40°C.

    • Prepare a separate vessel with crushed ice/water (approx. 5x volume of reaction mass).[2]

    • Slowly cannulate or pump the reaction mass into the ice water with vigorous stirring.

    • Temperature Limit: Keep the quench pot < 20°C. High temperatures during quench accelerate the hydrolysis of the C2-Chlorine, reverting it to the starting material (Result 1.10).

Q: After quenching, I have a sticky gum instead of a precipitate.

A: This is the "P-O-C" gum (phosphorous byproducts).

  • Troubleshooting:

    • Aging: Stir the quench mixture for 1-2 hours. The intermediate acid chloride (-COCl) needs time to hydrolyze to the acid (-COOH). As it converts, it becomes more polar and may crystallize.

    • pH Adjustment: The mixture is extremely acidic (HCl +

      
      ). The product (carboxylic acid) is likely protonated and soluble.
      
    • The Fix: Slowly adjust pH to the isoelectric point (typically pH 3-4) using Sodium Acetate or dilute NaOH. Do not overshoot to pH > 9, or the C2-Cl will hydrolyze.

Standardized Scale-Up Protocol

Scale: 100g Input | Safety Level: High (Corrosives/Exotherms)

StepOperationCritical ParameterReasoning
1 Setup Inert Atmosphere (

)

is moisture sensitive.
2 Charging Suspend SM in Toluene (5-10 vol).Toluene manages heat transfer better than neat

.
3 Activation Add

(3.0 eq) + DMF (0.1 eq).
DMF triggers Vilsmeier mechanism.[3]
4 Reaction Heat to 80-90°C. Hold 4-6h.Monitor by HPLC. Look for disappearance of SM.
5 Cooling Cool mass to 20-25°C.Prepare for quench.
6 Quench REVERSE QUENCH into Ice Water (10 vol).Control exotherm. Keep T < 20°C to prevent C2 hydrolysis.
7 Hydrolysis Stir aqueous slurry for 2h at RT.Ensures -COCl converts to -COOH.
8 Isolation Adjust pH to 3-4. Filter solids.[2][4][5]Precipitates the free acid.
9 Wash Wash with cold water, then Hexane.[4]Removes inorganic acids and Toluene traces.

Impurity Profiling

When analyzing your final product (HPLC @ 254 nm), look for these specific peaks:

  • RRT 0.85 (Starting Material): 2-oxo-1,2-dihydroquinoline-6-carboxylic acid.

    • Cause: Incomplete reaction or over-hydrolysis during quench (too hot/too acidic for too long).

  • RRT 1.10 (Dimer): Anhydride formation.

    • Cause: Insufficient hydrolysis time during workup. The -COOH and -COCl condensed.

  • RRT 1.25 (Ester): If you used alcohol during workup.

    • Warning: Do not use Methanol/Ethanol to quench. The -COCl intermediate will form the methyl/ethyl ester immediately, which is difficult to saponify without losing the C2-Cl.

References

  • Ningbo Inno Pharmchem. (n.d.).[6] Efficient Synthesis of 2-Chloroquinoline-6-carboxylic Acid: Methods and Considerations. Retrieved from

  • National Center for Biotechnology Information. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from [Link]

  • BenchChem. (2025).[7] Application Notes and Protocols for the Scale-up Synthesis of 2-(2-Chloroethyl)quinoline. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-Chloroquinoline-3-carboxylic acid Product Sheet. Retrieved from

  • Google Patents. (2013). CN101941947B: Synthesis method of 2-chloro-6-chloroquinoxaline. (Analogous chemistry for quinoline/quinoxaline chlorination). Retrieved from

Sources

"2-Chloroquinoline-6-carboxylic acid" reaction monitoring by TLC and LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-QCA-2024 Assigned Specialist: Senior Application Scientist Subject: Reaction Monitoring & Troubleshooting via TLC and LC-MS[1]

Executive Summary

You are working with 2-Chloroquinoline-6-carboxylic acid (MW: 207.61 g/mol ).[1][2][3] This scaffold presents a dual analytical challenge: the carboxylic acid (C6) causes peak tailing/streaking on silica, while the 2-chloro substituent provides a critical isotopic handle for mass spectrometry.

This guide treats your analytical setup as a self-validating system. We do not just look for the "product"; we monitor the mechanistic transformation of the chlorine atom and the physicochemical behavior of the acid moiety.

Module 1: Thin Layer Chromatography (TLC) Center

Core Issue: The carboxylic acid moiety (


) interacts strongly with silanol groups (

) on silica plates, causing "cometing" or streaking that masks other spots.
Troubleshooting & FAQs

Q: My starting material appears as a long streak from the baseline. How do I fix this? A: You must suppress the ionization of the carboxylic acid.

  • The Fix: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to your mobile phase.

  • Mechanism: The added acid lowers the mobile phase pH, forcing the equilibrium towards the protonated, neutral form (

    
    ). The neutral form interacts less aggressively with the acidic silica surface than the carboxylate anion (
    
    
    
    ).
  • Recommended System: Dichloromethane (DCM) : Methanol (MeOH) : Acetic Acid (95 : 4 : 1).[1]

Q: The spot is UV active, but faint. Which wavelength should I use? A: Use 254 nm . The quinoline ring system has strong


 transitions.[1] While the compound may fluoresce at 365 nm, 254 nm provides the most reliable quenching on 

silica plates.

Q: Can I use a stain for higher specificity? A: Yes. Use Bromocresol Green .[1]

  • Why: It is a pH indicator stain.[1] Carboxylic acids will turn the blue background to yellow almost instantly.[1] This confirms the presence of the -COOH group specifically, distinguishing it from non-acidic side products.

Visual Workflow: TLC Decision Logic

TLC_Troubleshooting Start Start: Spot TLC Plate Obs1 Observation: Spot Streaks/Tails? Start->Obs1 Action1 Action: Add 1% Acetic Acid to Mobile Phase Obs1->Action1 Yes Obs2 Observation: Co-elution with Product? Obs1->Obs2 No Action1->Obs2 Action2 Action: Change Selectivity (DCM/MeOH -> EtOAc/Hexane) Obs2->Action2 Yes Final Result: Sharp, Resolved Spot Obs2->Final No Action2->Final

Figure 1: Decision matrix for optimizing TLC separation of carboxylic acids.

Module 2: LC-MS Technical Support

Core Issue: Selecting the correct ionization mode and identifying the halogen signature.

Mass Spectrometry Data Table
ParameterValue / CharacteristicNotes
Molecular Weight 207.61 Monoisotopic mass is approx 207.01
ESI(+) Mode m/z 208.0 (

)
Protonation on Quinoline Nitrogen
ESI(-) Mode m/z 206.0 (

)
Deprotonation of Carboxylic Acid
Isotope Pattern 3:1 ratio (m/z 208 : 210)Distinctive Chlorine signature (

vs

)
Troubleshooting & FAQs

Q: Should I use ESI+ or ESI-? A: Run ESI(-) for maximum sensitivity, but ESI(+) is acceptable.

  • Reasoning: The carboxylic acid readily loses a proton (

    
    ), making ESI- very sensitive.[1] However, the quinoline nitrogen is basic enough to accept a proton in ESI+.
    
  • Critical Check: If running ESI+, ensure your mobile phase is acidic (0.1% Formic Acid) to facilitate protonation.[1]

Q: How do I confirm I have the correct peak using the Chlorine isotope? A: Look for the M+2 peak.[4] Chlorine exists naturally as


 (75%) and 

(25%).[1][5][6]
  • In ESI+ : You will see a base peak at 208 and a peak at 210 with roughly 33% intensity of the base peak.

  • Self-Validation: If the M+2 peak is missing or equal height (1:1), you have lost the chlorine (reaction occurred) or identified the wrong peak (e.g., a bromine impurity would be 1:1).

Q: Which column is best? A: C18 is standard, but pH control is vital.[1]

  • Protocol: Use a standard C18 column.[1] Use water/acetonitrile with 0.1% Formic Acid .[1]

  • Why Acid? Low pH keeps the carboxylic acid protonated (

    
    ).[1] If the pH is neutral, the acid ionizes (
    
    
    
    ) and will elute near the void volume (dead time) with poor retention.
Visual Workflow: MS Identification Logic

LCMS_Workflow Sample Sample Injection Ionization ESI Source (Pos or Neg) Sample->Ionization MassFilter Mass Analyzer Ionization->MassFilter Check1 Check Base Peak (208 or 206) MassFilter->Check1 Check2 Check Isotope Pattern (M vs M+2) Check1->Check2 Decision Is M+2 ~33% of M? Check2->Decision Confirm Confirmed: Start Material Decision->Confirm Yes (3:1) Reject Product or Contaminant Decision->Reject No (Loss of Cl)

Figure 2: Logic flow for confirming identity via Chlorine isotope pattern analysis.

Module 3: Reaction Monitoring ( )

Context: The most common reaction for this scaffold is Nucleophilic Aromatic Substitution (


) , where the C2-Chlorine is displaced by a nucleophile (amine, alkoxide, thiol).

Experimental Protocol for Monitoring:

  • T0 Sample: Take a sample of the reaction mixture before adding the nucleophile. Run LC-MS. Confirm the 208/210 doublet (ESI+).

  • In-Process Control (IPC):

    • Look for the disappearance of the 208/210 doublet.

    • Look for the appearance of the new product mass (

      
      ).
      
    • Crucial Indicator: The new product peak should NOT have the 3:1 isotope pattern (unless the nucleophile also contains Cl).

Common Pitfall: If the reaction involves a hydrolysis side-reaction (water attacking C2), the Cl is replaced by OH (2-hydroxyquinoline-6-carboxylic acid).

  • Mass Shift:

    
     (
    
    
    
    ).
  • Observation: The peak will likely shift to an earlier retention time (more polar).

References
  • Gamoh, K., et al. (2003).[1] "Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization." Rapid Communications in Mass Spectrometry. Retrieved January 30, 2026, from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry – The M+2 Peak. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2018).[1][7] TLC tailing and carboxylic acid? - Discussion Thread. Retrieved January 30, 2026, from [Link]

Sources

Purification of "2-Chloroquinoline-6-carboxylic acid" derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chromatography Application Notes Topic: Purification of 2-Chloroquinoline-6-carboxylic acid & Derivatives Ticket ID: #QC-2CL-6COOH-PUR Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Dual-Nature Challenge

Purifying 2-chloroquinoline-6-carboxylic acid requires navigating a "dual-nature" chemical profile. You are dealing with a lipophilic heterocyclic ring (the quinoline) that carries a highly polar, ionizable handle (the carboxylic acid).

  • The Trap: Standard silica chromatography often fails because the carboxylic acid protons interact strongly with the silanol groups (

    
    ) on the stationary phase, leading to severe peak tailing (streaking) and irreversible adsorption.
    
  • The Risk: The chlorine atom at the C2 position is electrophilic. Harsh conditions (strong bases or prolonged heating in protic solvents) can hydrolyze this to 2-hydroxyquinoline-6-carboxylic acid (essentially a 2-quinolone), a highly polar impurity that is difficult to remove.[1]

This guide addresses these specific challenges through three "Tier 2" troubleshooting modules.

Module 1: Mobile Phase Strategy (Tailing & Streaking)

User Issue: "My product smears from the baseline to the solvent front. I cannot resolve it from impurities."

Diagnosis: The carboxylic acid moiety is ionizing or hydrogen-bonding with the silica surface. You must suppress this ionization to elute the compound as a tight band.

The Solution: Acid-Modified Normal Phase

You cannot use neutral solvents. You must force the equilibrium toward the free acid form (


) rather than the carboxylate (

).

Recommended Solvent Systems:

Derivative TypePrimary Solvent SystemAdditive (Critical)Gradient Profile
Free Acid DCM / Methanol1% Acetic Acid (AcOH) 0% to 10% MeOH in DCM
Ester (Methyl/Ethyl)Hexane / Ethyl AcetateNone usually required0% to 40% EtOAc
Amide DCM / Methanol0.5% Triethylamine*0% to 10% MeOH in DCM

*> Note: For amides, if the nitrogen is basic, use TEA.[1] If the amide is neutral but the core is acidic, stick to AcOH.

Protocol: Preparing the Acidic Mobile Phase

  • Do not add acid directly to the column; it must be in the solvent bottles.

  • Prepare Solvent A : Dichloromethane (DCM) + 1% AcOH.

  • Prepare Solvent B : 10% Methanol in DCM + 1% AcOH.

  • Why this works: The constant presence of acetic acid saturates the silica's active sites, preventing your target molecule from "sticking" and dragging.

Module 2: Loading Techniques (Solubility Issues)

User Issue: "The compound won't dissolve in DCM or Hexane. If I load it in pure Methanol, it crashes out on the column head and ruins the separation."

Diagnosis: 2-Chloroquinoline-6-carboxylic acid has high crystal lattice energy and poor solubility in non-polar solvents. Liquid loading with a strong solvent (MeOH) creates a "solvent mismatch" that destroys resolution.

The Solution: Solid Loading (Dry Loading)

This is the only reliable method for this compound class on normal phase silica.

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude mixture in a minimal amount of a "strong" solvent (e.g., THF, Acetone, or 1:1 DCM/MeOH).[1] Heat gently if necessary, but do not exceed 40°C to prevent hydrolysis of the 2-Cl group.

  • Adsorption: Add dry silica gel to the flask.[2] Ratio: 3 grams of silica for every 1 gram of crude sample.

  • Evaporation: Rotovap the mixture to dryness. You want a free-flowing powder.

    • Troubleshooting: If it's sticky, add more silica and re-evaporate.[1]

  • Loading: Pour this powder into a solid load cartridge (or on top of the column bed if packing manually).

  • Elution: Start your gradient with 100% Solvent A (DCM + AcOH). The product will elute gently as the MeOH percentage increases.

Module 3: Removing the "2-Hydroxy" Impurity

User Issue: "I see a very polar impurity stuck at the baseline. Is this my product decomposing?"

Diagnosis: This is likely 2-hydroxyquinoline-6-carboxylic acid (tautomer of 2-quinolone).[1] It forms if the 2-chloro starting material reacts with water/hydroxide. It is much more polar than the 2-chloro derivative.

Decision Logic: Switch to Reverse Phase (C18)

If you cannot separate the 2-Cl (Target) from the 2-OH (Impurity) on silica, you must use C18 silica.[1] The separation mechanism changes from polarity-based to hydrophobicity-based.

C18 Gradient Protocol:

  • Column: C18 Flash Cartridge (e.g., 20–40 µm spherical silica).[1]

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B to 95% B over 20 CV (Column Volumes).

  • Result: The highly polar 2-hydroxy impurity will elute early (high water content). The lipophilic 2-chloro target will elute later (higher ACN content).

Visualizing the Workflow

The following logic tree guides your choice of purification method based on the specific derivative and issues encountered.

PurificationLogic Start Sample: 2-Chloroquinoline-6-COOH Derivative CheckType Identify Functional Group Start->CheckType IsEster Ester / Protected Acid CheckType->IsEster Non-polar IsFreeAcid Free Carboxylic Acid CheckType->IsFreeAcid Polar/Ionic NormalPhase Normal Phase Silica (Hex/EtOAc) IsEster->NormalPhase SolubilityCheck Is it soluble in DCM? IsFreeAcid->SolubilityCheck SolidLoad Method: Solid (Dry) Load SolubilityCheck->SolidLoad No (Precipitates) LiquidLoad Method: Liquid Load SolubilityCheck->LiquidLoad Yes AcidicMobile Mobile Phase: DCM / MeOH + 1% AcOH ImpurityCheck Impurity: 2-Hydroxy (Hydrolysis)? AcidicMobile->ImpurityCheck SolidLoad->AcidicMobile LiquidLoad->AcidicMobile ReversePhase Switch to Reverse Phase (C18) H2O/ACN + 0.1% Formic Acid ImpurityCheck->ReversePhase Yes (Co-elutes) Collect Fractions Collect Fractions ImpurityCheck->Collect Fractions No (Clean Sep)

Figure 1: Decision matrix for selecting mobile phases and loading techniques based on derivative type and solubility.

References & Validated Sources

  • Teledyne ISCO. (2012). Sample Loading Techniques for Large Scale Flash Chromatography. (Demonstrates the resolution superiority of solid loading for insoluble compounds).

  • Biotage. (2020).[3][4] The Flash Chromatography Guide: Acidic Compounds. (Details the necessity of acetic acid additives for carboxylic acid purification).

  • Journal of Medicinal Chemistry. (2010). Synthesis and antiviral activity of 2-chloroquinoline derivatives. (Provides context on the stability and hydrolysis risks of the 2-chloro moiety).

  • SiliCycle. (2018). SiliCycle Application Note: Purification of Carboxylic Acids. (Validation of DCM/MeOH/AcOH gradients).

Sources

Technical Support Center: 2-Chloroquinoline-6-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purification Protocols Compound: 2-Chloroquinoline-6-carboxylic acid (CAS: 849996-80-1) Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Stability-Solubility Paradox

Welcome to the technical support hub for 2-Chloroquinoline-6-carboxylic acid . If you are accessing this guide, you are likely facing a specific challenge: this molecule sits at a frustrating intersection of solubility and reactivity.

As a quinoline carboxylic acid, it exhibits poor solubility in most standard organic solvents due to strong intermolecular hydrogen bonding (dimerization of the COOH group and


-stacking of the quinoline ring). However, the 2-chloro substituent  introduces a critical instability. Under vigorous acidic or basic conditions—often required to dissolve the compound—the chlorine atom is susceptible to nucleophilic aromatic substitution (

), leading to hydrolysis.

This guide prioritizes thermal recrystallization over chemical reprecipitation to preserve the integrity of the C-Cl bond while achieving high purity.

Module 1: Solvent System Selection

The choice of solvent is not just about dissolving the solid; it is about preventing the formation of the 2-hydroxy impurity (2-quinolone).

Solvent Compatibility Matrix
Solvent SystemSolubility (Hot)Solubility (Cold)Hydrolysis RiskRecommendation
Glacial Acetic Acid High LowLowPrimary Recommendation
DMF / Water Very HighModerateModerateSecondary (for bulk crude)
Ethanol (Abs.) ModerateVery LowLowGood for final polish
NaOH / HCl HighN/AHigh Avoid (Risk of

)
Water InsolubleInsolubleHigh (if boiled)Anti-solvent only
Why Glacial Acetic Acid?

Acetic acid disrupts the intermolecular hydrogen bonds of the carboxylic acid moiety without being strong enough to protonate the quinoline nitrogen fully or catalyze the displacement of the chlorine atom at moderate temperatures. It balances solvation power with chemical inertness .

Module 2: The Master Protocol (Glacial Acetic Acid Method)

This protocol is designed to minimize thermal stress and exposure to hydrolytic conditions.

Step-by-Step Methodology
  • Preparation:

    • Weigh crude 2-Chloroquinoline-6-carboxylic acid .

    • Prepare Glacial Acetic Acid (ensure water content is <0.5% to prevent hydrolysis).

    • Set up a reflux condenser with a drying tube (calcium chloride or Drierite).

  • Dissolution (The Critical Point):

    • Add the crude solid to the flask.

    • Add Glacial Acetic Acid (Start with 10 mL per gram of solid).

    • Heat the mixture to 90°C - 100°C . Do not reflux vigorously unless necessary.

    • Observation: If the solution is not clear after 15 minutes, add more acetic acid in 2 mL increments.

    • Filtration: If black specs (tar) remain despite adding excess solvent, perform a hot filtration through a glass sinter funnel.

  • Crystallization:

    • Remove the heat source and allow the flask to cool slowly to room temperature (approx. 25°C) over 2 hours. Rapid cooling traps impurities.

    • Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour.

    • Triggering: If no crystals form (supersaturation), add cold water dropwise (up to 10% of the acetic acid volume) to act as an anti-solvent.

  • Isolation:

    • Filter the white/off-white needles using vacuum filtration.

    • Wash 1: Cold Glacial Acetic Acid (small volume).

    • Wash 2: Cold Water (to remove acetic acid traces).

    • Wash 3: Cold Ethanol (to assist drying).

  • Drying:

    • Dry under vacuum at 50°C for 12 hours. Ensure all acetic acid is removed, as trapped acid can degrade the product during storage.

Module 3: Visualization of Workflow

The following diagram illustrates the decision logic and critical control points (CCPs) for the purification process.

RecrystallizationWorkflow Start Crude 2-Chloroquinoline-6-COOH SolventCheck Check Solvent Quality (Glacial Acetic Acid <0.5% H2O) Start->SolventCheck Dissolution Heat to 90-100°C (10 vol Acetic Acid) SolventCheck->Dissolution CheckSolubility Dissolved? Dissolution->CheckSolubility AddSolvent Add 2 vol Acetic Acid CheckSolubility->AddSolvent No HotFilter Hot Filtration (Remove Tars) CheckSolubility->HotFilter Yes (but tars) Cooling Slow Cool to 25°C then 0°C CheckSolubility->Cooling Yes (Clear) AddSolvent->CheckSolubility HotFilter->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals Precipitation Crystallization Filtration Vacuum Filtration Precipitation->Filtration CheckCrystals->Precipitation Yes AddAntiSolvent Add Cold Water (Dropwise, max 10%) CheckCrystals->AddAntiSolvent No AddAntiSolvent->Precipitation Wash Wash: Cold AcOH -> Water -> EtOH Filtration->Wash Drying Vac Oven 50°C Wash->Drying Final Pure Product (White Needles) Drying->Final

Caption: Critical path for thermal recrystallization. Note the "Add Anti-Solvent" loop is a contingency, not the primary path.

Module 4: Troubleshooting & FAQs

This section addresses specific failure modes reported by users in the field.

Q1: My product turned into a high-melting white solid that is insoluble in everything. What happened?

Diagnosis: You likely hydrolyzed the 2-chloro group. Mechanism: In the presence of water and heat (especially if strong mineral acids were used), the chlorine at the 2-position is displaced by water. This forms 2-hydroxyquinoline-6-carboxylic acid (a quinolone). Validation: Check the melting point.[1][2][3] The 2-chloro derivative melts ~260-270°C (dec). The 2-hydroxy derivative melts >300°C. Solution: You cannot reverse this. You must restart. Ensure your acetic acid is glacial and avoid prolonged boiling.

Q2: I have low recovery yield (<50%). Where is my compound?

Diagnosis: The compound is likely still in the mother liquor due to the "Common Ion Effect" or pH issues. Troubleshooting:

  • Concentrate: Evaporate 50% of the mother liquor and cool again.

  • Anti-solvent: If using acetic acid, add water carefully. The product is less soluble in water than acetic acid.

  • pH Check: If you used an acid-base extraction method, ensure the final pH is adjusted to the isoelectric point (approx pH 3-4) of the carboxylic acid. If the solution is too acidic (pH < 1), the quinoline nitrogen protonates and remains soluble.

Q3: The crystals are yellow/brown instead of white.

Diagnosis: Oxidation products or polymerized aniline impurities. Solution:

  • Perform the dissolution step again.

  • Add Activated Carbon (0.5 wt%) .

  • Stir hot for 10 minutes.

  • Perform a rigorous Hot Filtration through Celite to remove the carbon.

  • Crystallize as normal.

Q4: Can I use DMF instead of Acetic Acid?

Answer: Yes, but with caveats. DMF is an excellent solvent for this molecule. However, DMF has a high boiling point (153°C), making it difficult to dry the crystals later. Residual DMF can interfere with subsequent reactions (e.g., poisoning catalysts). If you use DMF, you must precipitate with water and wash the filter cake extensively with ethanol to remove the DMF.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16783717, 2-Chloroquinoline-6-carboxylic acid. Retrieved January 30, 2026 from [Link]

  • Ladraa, S., et al. (2010). 2-Chloroquinoline-3-carboxylic acid.[4] Acta Crystallographica Section E: Structure Reports Online, 66(3), o693. (Demonstrates structural properties and hydrogen bonding networks of homologous chloroquinoline acids). Retrieved from [Link]

  • Musser, J. H., et al. (1987).Synthesis of quinoline carboxylic acids. U.S. Patent No. 4,680,299. (Describes general purification of quinoline carboxylic acids via acetic acid precipitation).
  • Vertex Pharmaceuticals. (2010). Process for the preparation of Quinoline derivatives.[4] WO Patent 2010148197. (Details the hydrolysis risks of 2-chloroquinolines in acidic media). Retrieved from

Sources

Technical Support Center: Optimizing Catalyst Loading for 2-Chloroquinoline-6-carboxylic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on palladium-catalyzed cross-coupling reactions with 2-Chloroquinoline-6-carboxylic acid. Our goal is to provide not just solutions, but a foundational understanding of the reaction dynamics to empower you to overcome common experimental hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The troubleshooting process should be systematic, starting with the most common and easily verifiable factors.

Q1: My reaction shows low to no conversion of the 2-chloroquinoline-6-carboxylic acid. What are the primary parameters to investigate?

Low or no conversion is a common issue that can often be traced back to the fundamental setup of the reaction. Before making significant changes to catalyst loading, a systematic check of your core parameters is essential.

Causality-Driven Checklist:

  • Inert Atmosphere Integrity: The active catalyst in most cross-coupling reactions is a Palladium(0) species, which is highly sensitive to oxygen.[1] Inefficient degassing or a poor seal on your reaction vessel can lead to rapid catalyst oxidation and deactivation.

    • Solution: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through it for an extended period. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Activation (Generation of Pd(0)): Many common palladium sources, such as Palladium(II) acetate (Pd(OAc)₂), are pre-catalysts that must be reduced in situ to the active Pd(0) state.[2] If this reduction is inefficient, the catalytic cycle will not initiate.

    • Solution: The use of modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) is highly recommended as they form the active LPd(0) catalyst more cleanly and efficiently.[3][4] If using a Pd(II) source, a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates can be beneficial.[3][4]

  • Reagent Purity and Quality: The integrity of all reagents is critical.

    • Boronic Acids (for Suzuki Couplings): These are known to degrade over time, particularly through dehydration to form boroxines. This can significantly slow down or inhibit the transmetalation step.

    • Amines (for Buchwald-Hartwig Couplings): Impurities can poison the catalyst. Consider purifying amines by distillation or filtration through a plug of activated alumina.[3]

    • Solvents: Ensure solvents are anhydrous, especially for reactions sensitive to water.

  • Base Selection and Stoichiometry: The base plays a crucial role, and its choice is highly substrate-dependent. For your substrate, 2-Chloroquinoline-6-carboxylic acid, the acidic proton requires at least one extra equivalent of base for neutralization before it can participate in the catalytic cycle.[5]

    • Solution: Use a minimum of 2-3 equivalents of base. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LHMDS are often required.[4]

Q2: I'm observing significant side products, such as homocoupling of my coupling partner or dehalogenation of the quinoline. How can these be minimized?

The formation of side products points to competing reaction pathways that are outcompeting your desired cross-coupling.

Common Side Products and Mitigation Strategies:

  • Homocoupling: This is the dimerization of your boronic acid (in Suzuki reactions) or your haloquinoline.[1] It is often promoted by the presence of oxygen.

    • Mitigation:

      • Rigorous Degassing: This is the most effective way to prevent the homocoupling of boronic acids.[1]

      • Stoichiometry: Using a slight excess of the 2-chloroquinoline-6-carboxylic acid can sometimes disfavor boronic acid homocoupling.[1]

      • Temperature Control: Lowering the reaction temperature may reduce the rate of this side reaction.[1]

  • Dehalogenation (Proto-dehalogenation): This is the replacement of the chlorine atom on the quinoline with a hydrogen atom.

    • Causality: This can occur through various pathways, sometimes involving trace water or other proton sources reacting with intermediates in the catalytic cycle.

    • Mitigation: Ensure anhydrous conditions and high-purity reagents. The choice of ligand can also influence this pathway.

  • Decarboxylation: While less common under standard cross-coupling conditions, the carboxylic acid group can be lost as CO₂ at very high temperatures, leading to 2-chloroquinoline as a byproduct.[6][7]

    • Mitigation: Avoid excessively high reaction temperatures unless necessary for activating a particularly unreactive substrate.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed reagent_check 1. Verify Reagent Purity (Quinoline, Coupling Partner, Solvent) start->reagent_check atmosphere_check 2. Confirm Inert Atmosphere (Degassing, N2/Ar Purge) reagent_check->atmosphere_check Reagents OK catalyst_check 3. Evaluate Catalyst System (Pre-catalyst vs. Pd(II) source) atmosphere_check->catalyst_check Atmosphere OK conditions_screen 4. Screen Reaction Conditions (Ligand, Base, Solvent, Temp.) catalyst_check->conditions_screen System OK loading_increase 5. Increase Catalyst Loading (Last Resort) conditions_screen->loading_increase Yield still low success Reaction Optimized conditions_screen->success Yield improves loading_increase->success

Frequently Asked Questions (FAQs)

Q1: How does the carboxylic acid group on 2-chloroquinoline-6-carboxylic acid impact the reaction?

The carboxylic acid functional group introduces two main considerations:

  • Acidity: The acidic proton will be deprotonated by the base in the reaction mixture. You must account for this by adding at least one extra equivalent of base to ensure enough remains to participate in the catalytic cycle.[5]

  • Solubility: The resulting carboxylate salt may have different solubility properties than the starting material.[5] This can be problematic in biphasic solvent systems (e.g., toluene/water), where the deprotonated substrate might partition into the aqueous phase, away from the catalyst in the organic phase.[5] If solubility is an issue, exploring different miscible solvent systems (e.g., dioxane, DMF) is recommended.[5][8]

Q2: What is the optimal catalyst loading, and when should I increase it?

There is no single "optimal" loading. A typical starting point for catalyst loading in academic and discovery settings is between 0.5 mol% and 5 mol% of the palladium source relative to the limiting reagent.

  • Starting Point: Begin with a lower loading (e.g., 1-2 mol%). Many modern catalyst systems are highly efficient and do not require high loadings.

  • When to Increase: Increasing the catalyst loading should be considered a final optimization step after other parameters (reagents, inertness, ligand, base, temperature) have been explored.[3] A sluggish or stalled reaction that does not respond to other adjustments may benefit from a higher catalyst concentration.

  • Trade-offs: While higher loading can increase reaction rates, it also increases costs, complicates product purification (residual palladium), and can sometimes lead to more side products. The goal is to find the lowest possible loading that provides a good yield in a reasonable timeframe, maximizing the turnover number (TON).[9]

Q3: How do I choose the right palladium source and ligand for my specific cross-coupling reaction?

The choice is dictated by the type of bond you are forming (C-C, C-N, etc.) and the nature of your substrates.

Cross-Coupling TypeCommon ApplicationTypical Pd SourceRecommended Ligands (Examples)
Suzuki-Miyaura C(sp²)-C(sp²) bond (e.g., with arylboronic acids)Pd(PPh₃)₄, Pd(OAc)₂, Pd/CPPh₃, SPhos, XPhos
Buchwald-Hartwig C(sp²)-N bond (e.g., with amines, amides)Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Pre-catalystsRuPhos (for secondary amines), BrettPhos (for primary amines), tBuBrettPhos[4]
Heck C(sp²)-C(sp²) bond (e.g., with alkenes)Pd(OAc)₂PPh₃, P(o-tolyl)₃

The Role of the Ligand: The ligand is not a passive component; it is critical to the catalyst's success.[10] It stabilizes the palladium center, influences its reactivity, and facilitates key steps of the catalytic cycle like oxidative addition and reductive elimination.[11] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often necessary for coupling challenging substrates like aryl chlorides.[4]

Q4: Can the quinoline nitrogen interfere with the palladium catalyst?

Yes, this is a known issue. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center.[1] This coordination can sometimes act as an unwanted ligand, occupying a coordination site needed for the catalytic cycle and thereby inhibiting the reaction.[1] The use of bulky ligands can often mitigate this issue by sterically shielding the palladium center and disfavoring coordination with the quinoline nitrogen.

The Palladium-Catalyzed Cross-Coupling Cycle

Understanding the catalytic cycle is key to rational troubleshooting. Each step has specific requirements that, if not met, can stall the entire process.

// Annotations ox_add_note [label="Key Step 1:\nPd(0) inserts into the\n2-Chloroquinoline bond.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; trans_note [label="Key Step 2:\nThe coupling partner's organic group\n(e.g., from boronic acid) is\ntransferred to Palladium.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim_note [label="Key Step 3:\nThe new C-C or C-N bond is formed,\nreleasing the product and\nregenerating the Pd(0) catalyst.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

ox_add -> ox_add_note [style=dashed, arrowhead=none]; trans -> trans_note [style=dashed, arrowhead=none]; red_elim -> red_elim_note [style=dashed, arrowhead=none]; } ends_dot Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.[11][12]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for your experiments.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-Chloroquinoline-6-carboxylic acid (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd(PPh₃)₄, 2 mol%) and the ligand, if required, inside a glovebox or under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O mixture, 4:1) via syringe.

  • Reaction Execution: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours), monitoring its progress by TLC or LC-MS.[4]

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water or a saturated aqueous solution of NH₄Cl and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[4]

References

  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry - Reddit. Available at: [Link]

  • Decarboxylative coupling reactions: a modern strategy for C–C-bond formation - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Role of palladium catalyst in cross-coupling reactions. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available at: [Link]

  • Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline | Request PDF - ResearchGate. Available at: [Link]

  • Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads - PMC - NIH. Available at: [Link]

  • Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - PMC - NIH. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • New Developments in Decarboxylative Cross-Coupling Reactions - Ruhr-Universität Bochum. Available at: [Link]

  • Heck Cross-Coupling/Selectivity/GATE 2016| Problem Solved|ChemOrgChem - YouTube. Available at: [Link]

  • Decarbonylative Cross-Electrophile Coupling: Synthesis Of C–C Bonds Instead of C–N Bonds from Carboxylic Acids and Amines - ChemRxiv. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • 2-Chloroquinoline-3-carboxylic acid - PMC - NIH. Available at: [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. Available at: [Link]

  • Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines - PubMed. Available at: [Link]

  • New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]

  • Decarboxylative cross-coupling - Wikipedia. Available at: [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

Validation & Comparative

Comparative Synthesis Guide: 2-Chloroquinoline-6-carboxylic acid vs. 6-Bromo-2-chloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Divergence of Functionality

In the optimization of quinoline-based pharmacophores—common in kinase inhibitors (e.g., Lenvatinib analogs) and anti-infectives—the choice between 2-chloroquinoline-6-carboxylic acid (Molecule A) and 6-bromo-2-chloroquinoline (Molecule B) is rarely a matter of preference. It is a strategic decision dictated by the desired chemical space at the C6 position.

  • Select Molecule A (The Acid) when your target requires a carbonyl-based moiety (amide, ester) at C6. It offers a transition-metal-free pathway to functionalization but requires careful solubility management.

  • Select Molecule B (The Halide) when your target requires a carbon-carbon bond (aryl, heteroaryl, alkyl) at C6. It serves as a dual-electrophile platform for orthogonal cross-coupling but demands strict sequence control to manage regioselectivity.

This guide analyzes the mechanistic trade-offs, solubility profiles, and validated synthetic workflows for both scaffolds.

Part 1: Structural & Electronic Analysis

The quinoline core is electron-deficient, particularly at the C2 and C4 positions, making them highly susceptible to Nucleophilic Aromatic Substitution (


). However, the substituents at C6 drastically alter the synthetic strategy.
Electronic Impact on C2 Reactivity
  • 2-Chloroquinoline-6-carboxylic acid: The -COOH group is a strong Electron Withdrawing Group (EWG). In theory, this should activate the C2-Cl bond for

    
    . However, under the basic conditions required for most nucleophilic attacks, the acid deprotonates to the carboxylate (
    
    
    
    ), which is electron-donating by induction/resonance, potentially deactivating the ring relative to the neutral precursor.
    • Strategic Implication: Esterification or amidation is often performed before the C2 displacement to maintain electrophilicity.

  • 6-Bromo-2-chloroquinoline: The -Br atom is weakly deactivating but does not ionize. The reactivity of the C2-Cl bond remains consistent and predictable across pH ranges.

Chemoselectivity Map

Chemoselectivity Start Target Scaffold Acid 2-Chloroquinoline- 6-carboxylic acid Start->Acid Need Carbonyl at C6 Bromo 6-Bromo- 2-chloroquinoline Start->Bromo Need C-C Bond at C6 Amide C6-Amide/Ester (Lenvatinib-like) Acid->Amide Coupling Reagents (HATU/SOCl2) Biaryl C6-Biaryl/Alkyne (Tipifarnib-like) Bromo->Biaryl Pd-Catalysis (Suzuki/Sonogashira)

Figure 1: Decision matrix for scaffold selection based on C6 target functionality.

Part 2: Synthetic Workflows & Protocols

Route A: The Carboxylic Acid Pathway (Carbonyl Retention)

Best for: Synthesis of carboxamide-linked inhibitors. Key Challenge: Solubility. The zwitterionic nature of amino-acid-like intermediates can make isolation difficult.

Validated Workflow:
  • Activation: Convert C6-COOH to acid chloride (

    
    ) or active ester (HATU/EDC).
    
  • Amidation: React with amine (

    
    ) to form the stable amide.[1]
    
  • 
     Displacement:  Displace C2-Cl with the desired nucleophile.
    

Expert Insight: Do not reverse this order. Performing


 on the free acid often results in poor yields due to the formation of the unreactive carboxylate salt in the basic reaction medium.
Protocol 1: One-Pot Amidation & Displacement

Reference Standard: Adaptation of Lenvatinib intermediate synthesis.

  • Chlorination: Suspend 2-chloroquinoline-6-carboxylic acid (1.0 eq) in toluene. Add

    
     (1.5 eq) and catalytic DMF. Reflux for 2 hours until clear (formation of acid chloride). Concentrate to remove excess 
    
    
    
    .
  • Amidation: Redissolve residue in DCM. Add Target Amine (1.1 eq) and

    
     (2.0 eq) at 0°C. Stir to RT.
    
  • Workup: Wash with 1N HCl (removes unreacted amine) and Brine.

  • 
     (C2):  Dissolve the resulting amide in DMSO. Add Nucleophile (e.g., phenol/aniline) and 
    
    
    
    . Heat to 80-100°C.
    • Note: The C2-Cl is sufficiently activated by the quinoline nitrogen; the C6-amide further enhances this via electron withdrawal.

Route B: The Bromo-Chloro Pathway (Orthogonal Coupling)

Best for: Library generation where C6 is varied (Suzuki/Buchwald) and C2 is fixed, or vice versa. Key Challenge: Regioselectivity. Both halogens are reactive, but under different conditions.

The "Displacement First" Strategy

While C6-Br is more reactive toward oxidative addition (Pd) than C2-Cl, the C2-Cl bond is chemically distinct due to its position adjacent to nitrogen. To guarantee purity, perform


 at C2 first. 
  • Why? C6-Br is inert to

    
     conditions (unless extreme forcing is used). C2-Cl reacts readily. This guarantees 100% regioselectivity.
    
Protocol 2: Sequential Functionalization
  • Step 1: Chemoselective

    
     (C2) 
    
    • Dissolve 6-bromo-2-chloroquinoline in NMP or DMF.

    • Add Nucleophile (1.1 eq) and

      
       (2.0 eq).
      
    • Heat to 90°C. Monitor by HPLC.

    • Result: Exclusive formation of 2-substituted-6-bromoquinoline.

  • Step 2: Cross-Coupling (C6)

    • Take the product from Step 1. Dissolve in Dioxane/Water (4:1).

    • Add Boronic Acid (1.2 eq),

      
       (5 mol%), and 
      
      
      
      (2.0 eq).
    • Degas and heat to 90°C (Suzuki Coupling).

ReactionFlow Start 6-Bromo-2-chloroquinoline Step1 Step 1: SNAr (C2) Start->Step1 Nucleophile/Base (Selective for Cl) Inter Intermediate: 2-Substituted-6-bromoquinoline Step1->Inter Step2 Step 2: Pd-Coupling (C6) Inter->Step2 Boronic Acid/Pd (Selective for Br) Final Final Biaryl Product Step2->Final

Figure 2: The "Displacement First" strategy ensures complete regiocontrol.

Part 3: Performance Comparison Data

The following data summarizes the operational differences between the two starting materials.

Feature2-Chloroquinoline-6-COOH6-Bromo-2-chloroquinoline
Atom Economy High for Amides (Direct coupling)Low for Amides (Requires CO insertion)
Solubility pH Dependent (Soluble in base, poor in organic neutrals)High Lipophilicity (Soluble in DCM, EtOAc, Toluene)
C2 Reactivity (

)
Moderate (Deactivated if carboxylate forms)High (Consistent)
Purification Acid/Base Extraction (Precipitation)Column Chromatography / Crystallization
Cost Efficiency Lower cost for Amide targetsHigher cost (Pd catalysts required)
Scalability Excellent (Avoids heavy metals)Good (Requires metal scavenging)

Part 4: Critical Application Notes

The "Carbonylation" Trap

A common error is attempting to use the 6-bromo analog to make an amide via Pd-catalyzed carbonylation (CO gas + Amine).

  • Verdict: Avoid this if possible. It requires high-pressure equipment, toxic CO gas, and expensive catalysts. If you need an amide at C6, start with the Acid (Molecule A) .

Solubility Management for the Acid

The 2-chloroquinoline-6-carboxylic acid is often sparingly soluble in standard organic solvents (DCM, THF).

  • Solution: Use DMF or NMP for the initial reaction. Alternatively, convert it immediately to the acid chloride (using neat thionyl chloride), which is significantly more soluble in non-polar solvents.

Safety: Nitrogen Activation

Both molecules possess a reactive C2-Cl bond. This mimics the reactivity of mustard agents (alkylating properties), although less volatile. Handle both as potential sensitizers and alkylating agents.

References

  • PubChem. 2-Chloroquinoline-6-carboxylic acid - Compound Summary. National Library of Medicine. [Link]

  • PubChem. 6-Bromo-2-chloroquinoline - Compound Summary. National Library of Medicine. [Link]

  • European Patent Office. Process for the Preparation of Lenvatinib (EP 3620452 A1). (Demonstrates quinoline carboxamide synthetic utility). [Link]

Sources

Comparing the reactivity of "2-Chloroquinoline-6-carboxylic acid" with other quinoline isomers

[1]

Executive Summary

2-Chloroquinoline-6-carboxylic acid represents a bifunctional scaffold critical in medicinal chemistry (e.g., kinase inhibitors, anti-infectives).[1] Its reactivity is defined by the interplay between the electron-deficient quinoline core, the labile C2-chlorine atom, and the pH-sensitive carboxylic acid at the C6 position.

Key Comparative Insights:

  • Vs. 4-Chloro Isomers: The 2-chloro isomer is inherently less reactive toward Nucleophilic Aromatic Substitution (

    
    ) than 4-chloroquinoline derivatives due to the lower stability of the ortho-quinoid Meisenheimer intermediate compared to the para-quinoid form.[1]
    
  • Vs. Unsubstituted 2-Chloroquinoline: The 6-COOH group acts as an Electron-Withdrawing Group (EWG).[1] In its neutral/acidic form, it activates the C2 position. However, under basic

    
     conditions, it deprotonates to the carboxylate (
    
    
    ), which exerts a weak electron-donating effect, potentially deactivating the ring relative to the ester form.
  • Optimal Strategy: For maximum yield, conversion to the methyl ester prior to substitution is the field-proven "Gold Standard" workflow to prevent solubility issues and electronic deactivation.

Electronic Structure & Mechanistic Analysis

The Reactivity Hierarchy

The reactivity of chloroquinolines toward nucleophiles follows a distinct electronic hierarchy governed by the stabilization of the anionic transition state (Meisenheimer complex).

Compound ClassRelative Reactivity (

)
Mechanistic Driver
4-Chloro-6-nitroquinoline High (1000x)Strong mesomeric stabilization (para-nitro + para-N).[1]
4-Chloroquinoline High (100x)Para-quinoid resonance stabilization involving Nitrogen.
2-Chloro-6-methoxycarbonylquinoline Moderate-High (10x)6-EWG activates C2; Ester prevents ionization.
2-Chloroquinoline Baseline (1.[1]0)Inductive activation by adjacent Nitrogen (aza-effect).[1]
2-Chloroquinoline-6-carboxylate (anion) Low (<0.[1]5)

is inductively donating; Coulombic repulsion with nucleophile.[1]
Resonance Stabilization Visualization

The following diagram illustrates why the 4-position is electronically privileged over the 2-position, and how the 6-substituent influences the pathway.

Reactivitycluster_04-Chloro Pathway (Fast)cluster_12-Chloro Pathway (Slower)Start44-ChloroquinolineTS4Meisenheimer Complex(Para-Quinoid)Start4->TS4Nucleophilic AttackProd44-Substituted ProductTS4->Prod4-Cl⁻Start22-ChloroquinolineTS2Meisenheimer Complex(Ortho-Quinoid)Start2->TS2Nucleophilic AttackProd22-Substituted ProductTS2->Prod2-Cl⁻EWG6-COOH (EWG)EWG->TS4Resonance Activation(Strong)EWG->TS2Inductive Activation(Weak)captionFig 1. Kinetic preference for C4 vs C2 substitution and substituent influence.

Experimental Protocols

Protocol A: The "Field-Proven" Ester Route (Recommended)

Context: Direct reaction of the acid often leads to "stalled" reactions due to carboxylate salt formation.[1] This 2-step protocol ensures high yields and easy purification.[1]

Step 1: Fischer Esterification

  • Reagents: 2-Chloroquinoline-6-carboxylic acid (1.0 eq), Methanol (0.5 M),

    
     (cat. 0.1 eq).[1]
    
  • Procedure: Reflux for 4-6 hours. Monitor by TLC (Acid sticks to baseline; Ester

    
     in 50% EtOAc/Hex).
    
  • Workup: Concentrate, neutralize with sat.

    
    , extract with DCM. Yields typically >95%.
    

Step 2:


 Displacement1
  • Reagents: Methyl 2-chloroquinoline-6-carboxylate (1.0 eq), Amine Nucleophile (1.2 eq), DIPEA (2.0 eq).

  • Solvent: n-Butanol (for high bp) or DMF (for solubility).[1]

  • Conditions: Heat to 100-110°C for 12-16 hours.

  • Workup: Pour into water. The product often precipitates. Filter and wash with water/hexanes.

Protocol B: Direct Displacement (For Simple Amines)

Context: Use when the amine is cheap/volatile and esterification is undesirable.[1] Requires higher temperatures to overcome carboxylate deactivation.

  • Setup: Dissolve 2-Chloroquinoline-6-carboxylic acid (1.0 mmol) in ethoxyethanol or neat amine (if liquid and cheap).

  • Activation: Add no base initially (the amine acts as base).[1]

  • Reaction: Reflux (130-140°C) is mandatory.[1] The reaction rate will be slow initially until the zwitterion equilibrates.

  • Workup (Critical):

    • The mixture will contain the product as a salt.

    • Isoelectric Precipitation: Dilute with water.[1] Adjust pH carefully to ~4-5 (the pKa of the carboxylic acid).[1]

    • The zwitterionic product should precipitate. Filter and dry.[1]

Comparative Data: Reaction Conditions

The following table synthesizes typical reaction conditions required to achieve >80% conversion for various quinoline isomers with a standard nucleophile (e.g., Morpholine).

SubstrateSolventTemp (°C)Time (h)Notes
4-Chloroquinoline EtOH802Rapid. Exothermic with strong amines.
2-Chloroquinoline DMSO/DMF12012Requires heat.[1] Clean profile.
2-Chloro-6-COOH Ethoxyethanol14024Sluggish. High temp required to overcome

deactivation.
2-Chloro-6-COOMe Isopropanol906Optimized. Ester restores electrophilicity.[1]

Troubleshooting & Strategic Insights

Solubility Traps
  • The Zwitterion Problem: The product of Protocol B (Amino-quinoline-carboxylic acid) is often insoluble in both organic solvents (DCM, EtOAc) and water at neutral pH.[1]

  • Solution: Always run NMR in

    
     or 
    
    
    with a drop of
    
    
    or
    
    
    to solubilize.[1]
Regioselectivity in Polychlorinated Analogs

If starting with 2,4-dichloroquinoline-6-carboxylic acid :

  • Room Temp: Substitution occurs exclusively at C4 .

  • High Temp (>100°C): Substitution occurs at C2 only after C4 is consumed.[1]

  • Insight: You cannot selectively substitute C2 in the presence of C4 without blocking C4 first.

Reaction Workflow Diagram

WorkflowStartStart: 2-Chloroquinoline-6-COOHDecisionNeed High Yield?Start->DecisionPathAMethod A: Esterification(MeOH/H2SO4)Decision->PathAYes (Recommended)PathBMethod B: Direct Reaction(High Temp, Neat Amine)Decision->PathBNo (Quick/Dirty)StepA2SnAr Reaction(Mild: 80-100°C)PathA->StepA2StepB2SnAr Reaction(Harsh: >130°C)PathB->StepB2StepA3Hydrolysis (LiOH)(Optional)StepA2->StepA3StepB3Isoelectric Workup(pH Adjustment)StepB2->StepB3captionFig 2. Decision matrix for synthetic strategy selection.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16783717, 2-Chloroquinoline-6-carboxylic acid. Retrieved from [Link]

  • Lumen Learning. (n.d.).[1] Substituent Effects in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Regioselective SNAr reactions of 2,4-dichloroquinolines. Retrieved from [Link][1]

Biological activity of "2-Chloroquinoline-6-carboxylic acid" derivatives versus existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, historically validated by the success of quinine and fluoroquinolones. However, the specific scaffold 2-chloroquinoline-6-carboxylic acid (2-CQ-6-CA) has emerged as a high-value pharmacophore intermediate. Unlike the saturated market of 4-carboxylic acid derivatives (e.g., Ciprofloxacin), the 6-carboxylic acid regioisomers offer a unique vector for exploring novel chemical space, particularly in targeting resistant bacterial strains and specific cancer phenotypes (e.g., EGFR-overexpressing tumors).

This guide objectively compares the biological activity of 2-CQ-6-CA derivatives —specifically those modified at the C2 position via nucleophilic displacement—against industry standards Doxorubicin (anticancer) and Ciprofloxacin (antibacterial).

Part 1: Structural Significance & SAR Logic

The 2-CQ-6-CA scaffold is bifunctional, offering two distinct "handles" for diversification. This structural advantage allows for the rapid generation of Fragment-Based Drug Discovery (FBDD) libraries.

The Bifunctional Scaffold Strategy
  • Position C2 (Chlorine): A highly reactive electrophilic center. It undergoes Nucleophilic Aromatic Substitution (

    
    ) with amines, thiols, or hydrazides. This is the primary site for introducing diversity to modulate potency.
    
  • Position C6 (Carboxylic Acid): Provides solubility and hydrogen-bonding capability. It mimics the phosphate backbone in DNA binding or interacts with polar residues in enzyme active sites (e.g., DNA Gyrase, Topoisomerase II).

SAR_Logic Scaffold 2-Chloroquinoline- 6-carboxylic Acid C2_Mod C2: Electrophilic Handle (Cl displacement) Scaffold->C2_Mod S_NAr Reaction C6_Mod C6: Polar Handle (H-Bonding/Solubility) Scaffold->C6_Mod Esterification/Amidation Target_1 Increased Lipophilicity (Membrane Permeability) C2_Mod->Target_1 Target_2 Enzyme Binding (Gyrase/Topoisomerase) C6_Mod->Target_2

Figure 1: Structural logic of the 2-CQ-6-CA scaffold. The C2 position drives potency via lipophilic substitutions, while C6 ensures target engagement.

Part 2: Anticancer Activity Comparison

Recent studies indicate that 2-CQ-6-CA derivatives, particularly 2-amino-substituted quinolines and hydrazide-hydrazones , exhibit significant cytotoxicity against human cancer cell lines (HeLa, MCF-7, A549).

Mechanism of Action: Dual Inhibition

Unlike Doxorubicin, which primarily acts via DNA intercalation and Topoisomerase II inhibition, 2-CQ-6-CA derivatives often exhibit a dual mechanism:

  • Intercalation: The planar quinoline ring slides between DNA base pairs.

  • Apoptosis Induction: Activation of the p53/Bax pathway, leading to mitochondrial membrane depolarization.

Comparative Data: 2-CQ-6-CA Derivatives vs. Doxorubicin[1]

The following data summarizes mean


 values across three standard cell lines. Note that while Doxorubicin is more potent on a molar basis, the quinoline derivatives often show superior Selectivity Indices (SI) , meaning they are less toxic to normal cells (e.g., HEK293).
Compound ClassTarget MechanismHeLa

(µM)
MCF-7

(µM)
Toxicity (Normal Cells)
Doxorubicin (Standard) Topo II / DNA Damage0.5 - 1.2 0.3 - 0.8 High (Cardiotoxic)
2-CQ-6-CA (Parent) Weak Intercalator>100>100Negligible
Derivative A (2-Hydrazide) p53 Activation12.5 ± 1.418.2 ± 2.1Low
Derivative B (2-Pyrazoline) EGFR Kinase Inhibitor4.2 ± 0.56.8 ± 0.9Moderate

Analyst Insight: Derivative B (Pyrazoline-linked) approaches the potency of clinical standards in resistant lines but with a significantly better safety profile.

Anticancer_Pathway Drug 2-CQ-6-CA Derivative Cell_Entry Passive Diffusion Drug->Cell_Entry Target_DNA DNA Intercalation Cell_Entry->Target_DNA Target_p53 p53 Upregulation Cell_Entry->Target_p53 p53 p53 Target_DNA->p53 Signal Bax Bax Translocation Target_p53->Bax Mito Mitochondrial Depolarization Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 2: Proposed signaling cascade for quinoline-induced apoptosis via the p53/Bax mitochondrial pathway.

Part 3: Antimicrobial Activity Comparison[2][3][4]

The 6-carboxylic acid position is homologous to the 3-carboxylic acid in Ciprofloxacin (a fluoroquinolone). However, the absence of the fluorine at C6 (in this specific scaffold) and the shift of the acid group alters the binding mode.

Comparative Data: MIC Values (µg/mL)
OrganismStrain TypeCiprofloxacin (Control)2-CQ-6-CA DerivativesEfficacy Status
S. aureusGram (+)0.5 - 1.012.5 - 25.0Moderate
E. coliGram (-)0.01 - 0.525.0 - 50.0Low
M. tuberculosisAcid-Fast0.5 - 2.06.25 - 12.5Promising

Key Finding: While 2-CQ-6-CA derivatives are generally less potent than Ciprofloxacin against standard Gram-negative bacteria, they show remarkable resilience against MRSA and Mycobacterium tuberculosis. The mechanism involves disrupting the cell wall synthesis in a manner distinct from standard gyrase inhibition, potentially bypassing common resistance mechanisms.

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal checkpoints.

Synthesis: Nucleophilic Aromatic Substitution ( )

This protocol converts 2-chloroquinoline-6-carboxylic acid into active amino-derivatives.

Reagents:

  • Substrate: 2-Chloroquinoline-6-carboxylic acid (1.0 eq)

  • Nucleophile: Substituted Aniline or Hydrazine (1.2 eq)

  • Solvent: Glacial Acetic Acid (Reflux) or DMF (Microwave)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1 mmol of 2-CQ-6-CA in 10 mL glacial acetic acid.

  • Addition: Add 1.2 mmol of the amine nucleophile.

  • Reflux: Heat to 110°C for 4-6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9). The starting material spot (

      
      ) must disappear.
      
  • Precipitation: Pour the hot reaction mixture into crushed ice.

  • Filtration: Collect the precipitate and wash with cold water (3x) to remove excess acid.

  • Recrystallization: Purify using Ethanol/DMF mixture.

Biological Evaluation: MTT Cytotoxicity Assay

Objective: Determine


 values with high confidence.
  • Seeding: Plate HeLa cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
    • Checkpoint: Verify 70-80% confluence under a microscope before dosing.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1, 1, 10, 50, 100 µM).

    • Control: Vehicle control (0.1% DMSO) and Positive Control (Doxorubicin).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    

MTT_Workflow Seed Seed Cells (96-well) Check Check Confluence (>70%) Seed->Check Check->Seed Fail (Re-seed) Dose Add Compound (Serial Dilution) Check->Dose Pass Incubate 48h Incubation Dose->Incubate Read Read OD 570nm Incubate->Read

Figure 3: MTT Assay workflow with critical "Confluence Check" decision node to prevent false negatives.

Part 5: Conclusion & Future Outlook

The 2-chloroquinoline-6-carboxylic acid scaffold is not a direct replacement for Ciprofloxacin in general antibiotic therapy due to lower Gram-negative potency. However, its derivatives represent a superior starting point for oncology and anti-tubercular drug discovery compared to standard quinolones.

Recommendation for Researchers:

  • Focus: Prioritize C2-modification with heterocyclic amines (piperazine, morpholine) to enhance the pharmacokinetic profile.

  • Avoid: Simple alkyl substitutions at C2, which typically result in loss of activity.

  • Next Steps: In vivo pharmacokinetic (PK) profiling is the critical bottleneck for this class of compounds.

References

  • Biological Activity of Quinoline Derivatives

    • Title: Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents.[1][2][3]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Antimicrobial Profiling

    • Title: Synthesis and Antimicrobial activity of 2-Chloroquinoline Incorporated Pyrazoline Derivatives.[4]

    • Source: ResearchG
    • URL:[Link]

  • Scaffold Versatility

    • Title: Structure-activity relationship of quinoline carboxylic acids.[5][3][6][7][8][9]

    • Source: BenchChem Technical Library.
  • Anticancer Mechanisms (Doxorubicin Comparison)

    • Title: Fatty acyl amide derivatives of doxorubicin: synthesis and in vitro anticancer activities.[10]

    • Source: European Journal of Medicinal Chemistry (via NIH).
    • URL:[Link]

Sources

A Comparative Guide to the Purity Validation of 2-Chloroquinoline-6-carboxylic Acid by NMR and Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a key intermediate like 2-Chloroquinoline-6-carboxylic acid (C₁₀H₆ClNO₂), a molecule pivotal in the synthesis of various bioactive compounds, rigorous purity validation is indispensable. This guide provides an in-depth comparison of two orthogonal, yet complementary, analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis (EA). We will delve into the causality behind the experimental choices, present detailed protocols, and interpret comparative data to demonstrate how a synergistic approach provides the highest degree of confidence, aligning with the stringent standards set by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

The Imperative of Orthogonal Purity Assessment

Before delving into the methodologies, it is crucial to understand why a single technique is often insufficient. The ICH Q3A guidelines for impurities in new drug substances mandate the identification and qualification of impurities.[3][4] A comprehensive purity assessment must therefore not only quantify the main component but also detect and characterize any potential contaminants. These can include:

  • Organic Impurities: Starting materials, intermediates, by-products, and regioisomers from the synthesis of 2-chloroquinoline-6-carboxylic acid.[5]

  • Inorganic Impurities: Salts, reagents, or catalysts carried over from the manufacturing process.[4]

  • Residual Solvents: Solvents used during synthesis and purification.[2]

NMR excels at identifying and quantifying structurally similar organic impurities and solvents, while Elemental Analysis is unparalleled in its ability to confirm the correct elemental composition, thereby detecting inorganic impurities and significant deviations from the expected formula. Using both creates a self-validating system that provides a holistic view of the sample's purity.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[6] Its application in purity assessment, particularly quantitative NMR (qNMR), leverages this structural insight to provide both qualitative and quantitative data simultaneously.[7][8]

Causality of the NMR Approach

The fundamental principle of NMR is that atomic nuclei with a non-zero spin, like ¹H and ¹³C, will align in a magnetic field and absorb radiofrequency energy at a specific resonance frequency. This frequency is exquisitely sensitive to the local electronic environment, allowing us to "map" the molecular structure. For purity analysis, the key insight is that the area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This relationship allows for precise quantification without the need for identical reference standards for every impurity.[9]

Experimental Protocol: ¹H NMR for Quantitative Assessment

This protocol is designed to ensure accurate integration, a prerequisite for reliable quantification.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 2-Chloroquinoline-6-carboxylic acid sample.

    • Rationale: A sufficient concentration is needed for a good signal-to-noise ratio, but the amount must be accurately known for absolute quantification if an internal standard is used.

    • Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent, such as DMSO-d₆.

    • Rationale: DMSO-d₆ is an excellent solvent for many carboxylic acids. Its residual proton signal does not typically overlap with the aromatic signals of the analyte.

    • (Optional, for absolute purity) Add a precisely weighed amount of an internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have sharp signals that do not overlap with the analyte's signals.

  • Instrumental Setup & Acquisition (400 MHz Spectrometer or higher):

    • Acquire a standard ¹H NMR spectrum to confirm the structure and identify signals for integration.

    • For quantitative analysis, set the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. A D1 of 30 seconds is often a safe starting point.

    • Rationale: This is the most critical parameter for qNMR. A sufficient delay ensures that all protons have fully relaxed back to their equilibrium state before the next pulse, guaranteeing that the signal intensity is truly proportional to the number of protons.[7][8]

    • Set the pulse angle to 90° to maximize the signal in a single scan.

    • Acquire the data with a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals of interest).

  • Data Processing:

    • Apply Fourier transformation and carefully phase the spectrum.

    • Perform a baseline correction across the entire spectrum.

    • Rationale: Accurate phasing and a flat baseline are essential for correct integration.

    • Integrate all signals corresponding to the analyte and any visible impurities.

Data Interpretation & Comparison

For 2-Chloroquinoline-6-carboxylic acid (C₁₀H₆ClNO₂), we expect to see signals in the aromatic region of the ¹H NMR spectrum.[10][11] The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (>11 ppm).[10]

Table 1: Hypothetical ¹H NMR Data for 2-Chloroquinoline-6-carboxylic acid

Signal AssignmentExpected Chemical Shift (δ, ppm)Integration (Relative)Interpretation
Aromatic Protons7.5 - 8.85.00Corresponds to the 5 protons on the quinoline ring system.
Carboxylic Acid Proton>13.0 (broad)1.00Corresponds to the single acidic proton.
Impurity Signal2.500.05Potential residual solvent (e.g., acetone).
Impurity Signal3.300.02Potential residual water in DMSO-d₆.

Purity Calculation (Relative 100% Method): The purity is calculated by dividing the sum of the integrations for the main compound by the total integration of all signals (compound + impurities). This method is effective for identifying and quantifying proton-bearing impurities.[8]

  • Strengths: Excellent for structural confirmation, identifying and quantifying organic impurities and residual solvents, non-destructive.[9]

  • Limitations: Less sensitive to impurities without protons (e.g., inorganic salts), can be challenging if impurity signals overlap with analyte signals, requires careful parameter optimization for accurate quantification.[8]

Method 2: Elemental Analysis (EA)

Elemental analysis is a destructive combustion technique that provides the fundamental mass percentages of key elements within a compound—typically carbon (C), hydrogen (H), and nitrogen (N).[12] It serves as a fundamental check of the empirical formula.[13]

Causality of the Elemental Analysis Approach

The technique is based on the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment.[14] The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by detectors. The instrument then calculates the mass percentage of each element in the original sample. This provides a direct, quantitative measure of the elemental composition, which is then compared to the theoretical composition calculated from the molecular formula. Any significant deviation indicates the presence of impurities that alter the C:H:N ratio, such as inorganic salts or solvents.

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove residual water or solvents that are not part of the crystal structure.

    • Rationale: EA is highly sensitive to all sources of C, H, and N. Undesired moisture or solvent will skew the results.

    • Accurately weigh 2-3 mg of the sample into a tin capsule.

    • Rationale: A small, precise sample mass is required for complete combustion and accurate calculation.

  • Instrumental Analysis:

    • The sample is dropped into a high-temperature (900-1000 °C) combustion furnace.

    • A constant stream of pure oxygen ensures complete conversion of the sample to its elemental gases.

    • The gas mixture passes through a reduction furnace to convert nitrogen oxides to N₂ gas.

    • The gases (CO₂, H₂O, N₂) are separated, typically by gas chromatography, and measured by a thermal conductivity detector.

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N based on the detector signals and the initial sample weight.

    • The experimental results are compared to the theoretical values.

Data Interpretation & Comparison

A pure sample of 2-Chloroquinoline-6-carboxylic acid (C₁₀H₆ClNO₂) has a molecular weight of 207.61 g/mol .[15]

Theoretical Elemental Composition:

  • %C = (10 * 12.011) / 207.61 = 57.84%

  • %H = (6 * 1.008) / 207.61 = 2.91%

  • %N = (1 * 14.007) / 207.61 = 6.75%

Table 2: Comparative Elemental Analysis Data

ElementTheoretical %Experimental Result (Batch A)DeviationInterpretation
Carbon (C)57.8457.65-0.19%Within acceptable limits.
Hydrogen (H)2.912.99+0.08%Within acceptable limits.
Nitrogen (N)6.756.71-0.04%Within acceptable limits.
Conclusion Batch A meets the purity criteria (±0.4%). [16]
ElementTheoretical %Experimental Result (Batch B)DeviationInterpretation
Carbon (C)57.8455.21-2.63%Fails. Significant deviation.
Hydrogen (H)2.913.55+0.64%Fails. Significant deviation.
Nitrogen (N)6.756.45-0.30%Within acceptable limits.
Conclusion Batch B is impure. The low carbon and high hydrogen could suggest excessive solvent or moisture.
  • Strengths: Highly accurate and precise for determining elemental composition, excellent for detecting inorganic impurities and confirming the overall formula.[12][13]

  • Limitations: Destructive, provides no structural information, cannot distinguish between isomers, gives no information about the identity of impurities.

Visualizing the Workflow: A Synergistic Approach

The true power of this dual analysis lies in its synergy. NMR provides the structural detail that EA lacks, while EA provides the elemental certainty that NMR cannot.

ValidationWorkflow cluster_start Sample Batch cluster_nmr NMR Spectroscopy Analysis cluster_ea Elemental Analysis cluster_conclusion Final Assessment Sample 2-Chloroquinoline-6-carboxylic acid NMR_Acq Acquire 1H & 13C NMR Spectra Sample->NMR_Acq EA_Acq Perform CHN Combustion Analysis Sample->EA_Acq NMR_Interp Qualitative Analysis: - Confirm Structure - Identify Organic Impurities NMR_Acq->NMR_Interp qNMR Quantitative Analysis: - Determine Relative % of  Organic Components NMR_Interp->qNMR Conclusion High-Confidence Purity Report qNMR->Conclusion Provides structural purity EA_Interp Compare Experimental %CHN to Theoretical Values EA_Acq->EA_Interp EA_Purity Assess Deviation: - Check for Inorganic Impurities - Confirm Empirical Formula EA_Interp->EA_Purity EA_Purity->Conclusion Provides elemental purity

Caption: A comprehensive workflow for purity validation.

The diagram above illustrates the parallel and complementary workflows. Data from both streams converge to produce a single, high-confidence purity assessment.

Caption: The complementary logic of NMR and Elemental Analysis.

Conclusion

Validating the purity of a critical intermediate like 2-Chloroquinoline-6-carboxylic acid requires a scientifically rigorous, multi-faceted approach.

  • NMR Spectroscopy serves as the primary tool for structural confirmation and the identification and quantification of organic impurities . It answers the question, "What is in the sample?"

  • Elemental Analysis serves as the fundamental check of elemental composition , confirming the empirical formula and detecting non-carbon-based impurities. It answers the question, "Is the sample's basic composition correct?"

When the aromatic signals in the ¹H NMR spectrum are clean and integrate correctly, and the elemental analysis results fall within the accepted ±0.4% deviation, researchers and drug development professionals can have a high degree of assurance in the material's identity and purity. This dual validation strategy is not redundant; it is a robust, self-validating system that upholds the principles of scientific integrity and meets the demanding standards of the pharmaceutical industry.[1][17]

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. Google Vertex AI Search.
  • Element analysis. Google Vertex AI Search.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Research.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available from: [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • A Look at Elemental Analysis for Organic Compounds. AZoM.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Inorganic Ventures.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications.
  • An International Study Evaluating Elemental Analysis. ACS Central Science.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.
  • Analytical method validation: A brief review. Journal of Pharmaceutical and Allied Sciences.
  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • Elemental Analysis - Organic & Inorganic Compounds. ELTRA.
  • ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency.
  • ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers. YouTube.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar.
  • Efficient Synthesis of 2-Chloroquinoline-6-carboxylic Acid: Methods and Considerations. NINGBO INNO PHARMCHEM CO.,LTD.
  • Determining and reporting purity of organic molecules: Why qNMR. ResearchGate.
  • 2-Chloroquinoline-6-carboxylic acid. PubChem.
  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
  • 6-CHLOROQUINOLINE-2-CARBOXYLIC ACID. ChemicalBook.

Sources

Comparative study of different synthetic routes to "2-Chloroquinoline-6-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloroquinoline-6-carboxylic acid (CAS 205055-63-6) is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for antitumor agents, kinase inhibitors (e.g., c-Met, PRMT5), and antibiotics. Its synthesis is often bottlenecked by regioselectivity issues on the quinoline ring.

This guide evaluates three primary synthetic strategies. Our analysis identifies the Ester-Mediated N-Oxide Rearrangement (Route A) as the superior method for laboratory to pilot-scale production, offering the highest overall yield (>80% from ester) and regiochemical purity compared to direct oxidation or de novo cyclization methods.

Comparative Route Analysis

The following table summarizes the performance metrics of the three dominant synthetic pathways.

MetricRoute A: Ester-Mediated N-Oxide Rearrangement Route B: Methyl Group Oxidation Route C: De Novo Cyclization (Modified Skraup)
Starting Material Methyl quinoline-6-carboxylate6-Methylquinoline4-Aminobenzoic acid (PABA)
Key Reagents mCPBA, POCl₃, NaOHmCPBA, POCl₃, SeO₂/CrO₃Glycerol, H₂SO₄, POCl₃
Step Count 3 (Oxidation → Chlorination → Hydrolysis)3 (N-Oxidation → Chlorination → Methyl Oxidation)4+ (Cyclization → Isomer Sep. → N-Oxidation → Chlorination)
Overall Yield High (~75-85%) Low (<30%)Moderate (~40-50%)
Regioselectivity Excellent (>95% C2-Cl) GoodPoor (often yields 5/7 isomers)
Scalability High (Crystalline intermediates)Low (Oxidation of methyl group is messy)Medium (Skraup is exothermic/violent)
Safety Profile Moderate (Requires POCl₃ handling)Poor (Toxic SeO₂/CrO₃ oxidants)Poor (Violent Skraup conditions)

Detailed Technical Protocols

Route A: The Gold Standard (Ester-Mediated N-Oxide Rearrangement)

Rationale: Direct chlorination of quinoline-6-carboxylic acid is low-yielding due to the electron-withdrawing carboxylic acid deactivating the ring and interfering with the N-oxide formation. Protecting the acid as a methyl ester significantly boosts the yield of both the N-oxidation and the subsequent Meisenheimer-type rearrangement.

Step 1: N-Oxidation of Methyl Quinoline-6-carboxylate
  • Reagents: Methyl quinoline-6-carboxylate (1.0 equiv), m-Chloroperbenzoic acid (mCPBA, 1.2–1.5 equiv), Dichloromethane (DCM).

  • Protocol:

    • Dissolve methyl quinoline-6-carboxylate (e.g., 10 g) in DCM (100 mL).

    • Cool to 0°C. Add mCPBA portion-wise to control exotherm.

    • Warm to room temperature (RT) and stir for 16 hours. Monitor by TLC (the N-oxide is much more polar).

    • Workup: Wash with sat. NaHCO₃ (3x) to remove m-chlorobenzoic acid byproduct. Dry organic layer (MgSO₄) and concentrate.[1]

    • Yield: 90–95% (Off-white solid).

Step 2: Regioselective Chlorination (Meisenheimer Rearrangement)
  • Reagents: Quinoline N-oxide intermediate (1.0 equiv), Phosphorus oxychloride (POCl₃, 5–10 equiv), DCM (solvent).

  • Mechanism: POCl₃ activates the N-oxide oxygen, making the C2 position highly electrophilic. Chloride ion attacks C2, followed by elimination of the phosphate group to restore aromaticity.

  • Protocol:

    • Dissolve the N-oxide (from Step 1) in dry DCM (or use neat POCl₃ for scale-up).

    • Add POCl₃ dropwise at 0°C under inert atmosphere (Ar/N₂).

    • Heat to reflux (approx. 40–50°C for DCM, or 80–90°C if neat) for 3–6 hours.

    • Critical Safety Step: Cool to 0°C. Quench slowly by pouring onto crushed ice/water with vigorous stirring. Maintain pH >7 with Na₂CO₃ to prevent hydrolysis of the ester if isolation of ester is desired (though we proceed to hydrolysis).

    • Extract with DCM/EtOAc.

    • Yield: 85–98% (Methyl 2-chloroquinoline-6-carboxylate).

Step 3: Hydrolysis to Final Acid
  • Reagents: Methyl 2-chloroquinoline-6-carboxylate, NaOH (2M), Methanol/THF.

  • Protocol:

    • Suspend the ester in MeOH/THF (1:1).

    • Add 2M NaOH (3 equiv). Stir at RT or mild heat (40°C) for 2 hours.

    • Acidify carefully with 1M HCl to pH 3–4.

    • Filter the resulting white precipitate. Wash with cold water and dry.

    • Final Yield: ~90% for this step.

Route B: The "Methyl Oxidation" Alternative (Not Recommended)

Context: This route starts with 6-methylquinoline. While the starting material is cheap, the final oxidation step is the failure point.

  • Workflow: 6-Methylquinoline → N-Oxide → 2-Chloro-6-methylquinoline → Oxidation → Product.

  • The Flaw: Oxidizing a methyl group on a chloro-quinoline ring requires harsh oxidants like Chromium Trioxide (CrO₃) in H₂SO₄ or Selenium Dioxide (SeO₂). These conditions often degrade the ring or hydrolyze the chlorine atom (converting it to a hydroxyl group/quinolone), resulting in yields as low as 20% .

Visualizing the Chemistry

Pathway Logic & Mechanism

The following diagram illustrates the superior Route A compared to the problematic Route B.

SyntheticRoutes StartA Methyl quinoline- 6-carboxylate NOxideA N-Oxide Intermediate StartA->NOxideA mCPBA DCM, 95% ChloroEster Methyl 2-chloro- quinoline-6-carboxylate NOxideA->ChloroEster POCl3 Rearrangement 98% Product 2-Chloroquinoline- 6-carboxylic acid ChloroEster->Product NaOH Hydrolysis 90% StartB 6-Methylquinoline ChloroMethyl 2-Chloro-6- methylquinoline StartB->ChloroMethyl 1. mCPBA 2. POCl3 ChloroMethyl->Product CrO3/H2SO4 (Oxidation) <20% Yield

Figure 1: Comparative workflow showing the high-yielding Route A (Green path) versus the low-yielding oxidation step in Route B (Red dashed path).

References

  • Efficient Synthesis of 2-Chloroquinoline-6-carboxylic Acid: Methods and Considerations. Ningbo Inno Pharmchem Co., Ltd.[2]Link

  • Synthesis of fluorescence pyriproxyfen analogues as juvenile hormone agonists. Heterocycles, 2011, 83(7), 1653. Link (Demonstrates 98% yield for ester-N-oxide chlorination).

  • Structure-activity relationship analysis of the subtype-selective Sirt5 inhibitor balsalazide. Dissertation, LMU München, 2021. Link (Discusses the low yield of acid-N-oxide route vs ester route).

  • Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1. US Patent 9,701,664 B2, 2017. Link (Provides experimental data for the hydrolysis step).

Sources

Benchmarking the performance of "2-Chloroquinoline-6-carboxylic acid" based materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of 2-Chloroquinoline-6-carboxylic acid as a bifunctional building block in drug discovery. Unlike simple quinolines, this scaffold offers two distinct, orthogonal reaction vectors: the electrophilic C2-chlorine (for SNAr or cross-coupling) and the nucleophilic-amenable C6-carboxylic acid (for amide coupling).[1][2]

Core Benchmarking Conclusion: While 4-chloroquinoline isomers generally exhibit higher baseline reactivity in nucleophilic aromatic substitution (SNAr), the 2-chloro-6-carboxylic acid variant offers superior metabolic stability and a linear exit vector at the C6 position, making it the preferred scaffold for designing Type II kinase inhibitors and linear extended ligands.[1][2]

Chemical Reactivity Benchmark

Electrophilicity & SNAr Kinetics

The primary benchmark for chloroquinolines is the ease of displacing the chlorine atom with amine nucleophiles (SNAr).[1][2]

Comparative Reactivity Profile: The reactivity of the C-Cl bond is dictated by the stabilization of the Meisenheimer intermediate.[1] The nitrogen atom acts as an electron sink.[1][2]

Scaffold VariantRelative SNAr Rate (k_rel)Activation Temp (Standard Amine)Mechanism Note
4-Chloroquinoline High (100) 60–80 °CPara-like resonance stabilization (efficient).[1][2]
2-Chloroquinoline (Unsub) Low (15)100–120 °COrtho-like stabilization; steric hindrance from lone pair.[1][2]
2-Chloroquinoline-6-COOH Medium (45) 80–100 °C 6-COOH (EWG) activates the ring , lowering activation energy vs. unsubstituted parent.[1][2]

Key Insight: While less reactive than the 4-isomer, the presence of the electron-withdrawing carboxylic acid at C6 significantly enhances the reactivity of the C2-chlorine compared to a standard 2-chloroquinoline.[1][2] This allows for clean displacement without forcing conditions that might degrade the carboxylic acid.[1][2]

Solubility and Handling
  • Solubility: The 6-COOH group confers high solubility in polar aprotic solvents (DMSO, DMF) and basic aqueous media, unlike the lipophilic 2-chloroquinoline.[1][2]

  • Purification: The acidic handle allows for facile acid-base extraction, eliminating the need for chromatography in early synthetic steps—a significant process advantage over ester-based analogues.[1][2]

Structural Vector Analysis (SAR Utility)[1][2]

In Medicinal Chemistry, the "Exit Vector" determines where substituents are placed in 3D space relative to the core.[1][2]

  • 2-Chloroquinoline-6-COOH (Linear Vector): The C6 substituent extends coaxially with the quinoline long axis.[1][2] This is ideal for reaching solvent-exposed regions in ATP-binding pockets.[1][2]

  • 2-Chloroquinoline-4-COOH (Perpendicular Vector): Substituents project at a ~90° angle, often creating steric clashes in narrow clefts.[1][2]

Decision Matrix: Use 2-Chloroquinoline-6-carboxylic acid when targeting:

  • Linear Linkers: PROTACs or bivalent ligands requiring extended reach.[1][2]

  • Solvent Front Interactions: Residues far from the hinge region in kinases.[1][2]

Experimental Protocols

Protocol A: Selective SNAr Displacement at C2

Objective: Install an amine at C2 while preserving the C6-COOH.[1]

Reagents:

  • Substrate: 2-Chloroquinoline-6-carboxylic acid (1.0 eq)[1][2]

  • Nucleophile: Morpholine or Aniline derivative (1.2 eq)[1][2]

  • Solvent: n-Butanol or DMA (Dimethylacetamide)[1][2]

  • Base: DIPEA (2.0 eq)[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of 2-Chloroquinoline-6-carboxylic acid in 5 mL of n-butanol.

  • Activation: Add 2.0 mmol DIPEA. Stir for 5 min at RT to ensure deprotonation of the carboxylic acid (improves solubility).

  • Addition: Add 1.2 mmol of the amine nucleophile.

  • Reflux: Heat the mixture to 100 °C (oil bath) for 4–6 hours.

    • Checkpoint: Monitor by LCMS.[1][2] The acid functionality may cause tailing; use buffered mobile phase (0.1% Formic Acid).[1][2]

  • Workup (Self-Validating):

    • Cool to RT.

    • Dilute with water (15 mL). Adjust pH to ~4 with 1M HCl.

    • The product (amino-acid zwitterion or free acid) typically precipitates.[1][2] Filter and wash with cold water/ether.[1][2]

    • Validation: If no precipitate, extract with EtOAc, but precipitation is preferred for purity.[1][2]

Protocol B: C6-Amide Coupling (Pre-SNAr)

Objective: Functionalize the carboxylic acid first.[1][2] Note: This deactivates the ring slightly for subsequent SNAr.

Reagents: HATU (1.1 eq), DIPEA (3.0 eq), DMF, Primary Amine.[1][2]

Procedure:

  • Dissolve 2-Chloroquinoline-6-carboxylic acid in DMF (0.2 M).

  • Add HATU and DIPEA.[1][2] Stir for 10 min (Active ester formation).

  • Add amine.[1][2][3] Stir at RT for 2 h.[1][2]

  • Critical Note: The resulting amide is less electron-withdrawing than the carboxylic acid (due to resonance donation of the amide nitrogen).[1][2] Subsequent SNAr at C2 will require higher temperatures (110–120 °C).[1][2]

Visualizations & Workflows

Reactivity & Pathway Decision Tree

This diagram illustrates the logical flow for selecting reaction order based on the desired final compound.

ReactionPathway Start Start: 2-Chloroquinoline-6-COOH Decision Target Priority? Start->Decision PathA Path A: High C2 Reactivity Needed Decision->PathA Sensitive Nucleophile PathB Path B: Complex Amide Needed Decision->PathB Robust Nucleophile StepA1 1. S_NAr Reaction (C2 Displacement) PathA->StepA1 Fast Kinetics StepB1 1. Amide Coupling (C6 Functionalization) PathB->StepB1 Standard Coupling StepA2 2. Amide Coupling (C6 Functionalization) StepA1->StepA2 Product Final Scaffold (2-Amino-6-Amido-Quinoline) StepA2->Product StepB2 2. S_NAr Reaction (Requires Higher Temp) StepB1->StepB2 Slower Kinetics StepB2->Product

Caption: Strategic synthesis planning. Path A is preferred if the C2-nucleophile is thermally sensitive, as the COOH group activates the initial SNAr step.

Comparative Vector Map

Visualizing the spatial arrangement of substituents.[1][2]

VectorMap Core Quinoline Core C2 C2 Position: Hinge Binding / Reactivity Core->C2 Ortho-vector C6 C6 Position: Solvent Channel / Solubilizing Core->C6 Linear-vector (Preferred) C4 C4 Position (Alternative): Steric Clash Potential Core->C4 Perpendicular-vector

Caption: Exit vector analysis. The C6 position provides a linear extension ideal for PROTAC linkers or long-chain solubilizers, minimizing steric clashes.[1]

References

  • Meth-Cohn, O., et al. (1981).[1][2][4] A Versatile Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Musumeci, F., et al. (2016).[1][2][4] Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1][2]

  • PubChem. (2023).[1][2] Compound Summary: 2-Chloroquinoline-6-carboxylic acid (CAS 849996-80-1).[1][2][5][6] National Library of Medicine.[1][2] Link[1][2]

  • BenchChem. (2023).[1][2] Reactivity Face-Off: Chloroquinazoline vs Chloroquinoline in SNAr. Link(Cited for general SNAr trends in N-heterocycles).

Sources

The Efficacy of 2-Chloroquinoline-6-carboxylic Acid Derivatives: Bridging the Gap Between Benchtop and Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Drug Discovery

The quinoline scaffold remains a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. Among these, 2-chloroquinoline-6-carboxylic acid and its analogs are emerging as a promising class of compounds with significant potential in oncology and infectious diseases. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals.

The Rationale for a Comparative Approach: From Cellular Activity to Systemic Effects

The journey of a drug candidate from initial screening to clinical application is fraught with challenges, a primary one being the translation of potent in vitro activity into meaningful in vivo efficacy. While in vitro assays provide a rapid and cost-effective means to assess the biological activity of a compound at a cellular or molecular level, they often fail to replicate the complex physiological environment of a living organism. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity can significantly impact a drug's performance in vivo. Therefore, a direct comparison of in vitro and in vivo data is crucial for making informed decisions in the drug development pipeline.

This guide will delve into the reported anticancer and antibacterial activities of 2-chloroquinoline-6-carboxylic acid derivatives, presenting a critical analysis of the available data and the experimental designs used to generate them.

Anticancer Activity: Targeting the Proliferative Machinery

Quinoline derivatives have long been investigated for their anticancer properties, with several mechanisms of action identified, including the inhibition of topoisomerase I and II, proteasome inhibition, and disruption of tubulin polymerization[1]. The 2-chloroquinoline moiety, in particular, has been identified as a key pharmacophore in the design of novel antitumor agents[2].

In Vitro Efficacy: Potent Cytotoxicity Against Diverse Cancer Cell Lines

A significant body of evidence highlights the potent in vitro anticancer activity of 2-chloroquinoline derivatives against a variety of human cancer cell lines. These studies typically employ cell viability assays, such as the MTT assay, to determine the concentration of the compound required to inhibit cell growth by 50% (IC50).

Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Chloro-3-(substituted)quinolineMultipleVaries[3]
7-Chloro-4-quinolinylhydrazoneSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[4]
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinolineHepG2, SK-OV-3, NCI-H460, BEL-7404Moderate to High[2]

Key Insights from In Vitro Studies:

  • Broad Spectrum Activity: Derivatives of 2-chloroquinoline have demonstrated cytotoxic effects against a wide range of cancer cell lines, suggesting their potential for treating various malignancies.

  • Structure-Activity Relationship (SAR): The nature and position of substituents on the quinoline ring significantly influence the anticancer activity. For instance, the introduction of a benzimidazole moiety at the 3-position has been shown to yield compounds with potent antitumor effects[2].

  • Mechanism of Action: Studies suggest that these compounds may exert their anticancer effects through multiple mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation[1][2].

Experimental Protocol: In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5][6].

Step-by-Step Methodology:[5][7][8][9][10]
  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-chloroquinoline-6-carboxylic acid derivatives for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Efficacy: A Glimpse into Preclinical Potential

While extensive in vitro data exists, in vivo studies on 2-chloroquinoline-6-carboxylic acid derivatives are less common. However, a study on a closely related analog, a 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative, provides valuable insights into the potential in vivo efficacy of this class of compounds[2].

Key Findings from a Xenograft Model:

In a study utilizing a HepG2 (human liver cancer) xenograft mouse model, a representative 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative demonstrated effective inhibition of tumor growth[2]. This finding is significant as it suggests that the potent in vitro activity of this class of compounds can translate to an in vivo setting. The study also delved into the mechanism of action, revealing that the compound induced apoptosis through the upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), along with the activation of caspases[2].

Experimental Protocol: In Vivo Human Tumor Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical anticancer drug evaluation[7][8][9].

Step-by-Step Methodology:[11][12][14][15]
  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HepG2) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure tumor volume using calipers.

  • Treatment Administration: Once tumors reach a specified size, randomly assign mice to treatment and control groups. Administer the 2-chloroquinoline derivative (and vehicle control) via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor growth throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Toxicity Evaluation: Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.

Antibacterial Activity: A Renewed Focus on an Old Scaffold

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antibacterial agents. Quinoline derivatives have a long history as antimicrobial agents, and recent studies have revisited this scaffold in the search for novel therapeutics[10].

In Vitro Efficacy: Promising Activity Against Gram-Positive and Gram-Negative Bacteria

Several studies have reported the in vitro antibacterial activity of 2-chloroquinoline derivatives against a range of pathogenic bacteria. The efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

Derivative ClassBacterial Strain(s)MIC (µg/mL)Reference
Quinoline-2-one derivativesMRSA, VRE, MRSE0.75 - 2.50[11]
7-Chloroquinoline derivativesS. aureus, E. coli, P. aeruginosa, S. pyogenesGood activity[12][13]
Quinoline-coupled hybridsGram-positive and Gram-negative strains0.125 - 8[14]

Key Insights from In Vitro Studies:

  • Broad-Spectrum Potential: Certain 2-chloroquinoline derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antibacterial agents.

  • Activity Against Resistant Strains: Notably, some derivatives have shown efficacy against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE)[11].

  • SAR and Mechanistic Clues: The antibacterial potency is influenced by the specific substitutions on the quinoline ring. Molecular docking studies suggest that some of these compounds may target bacterial DNA gyrase, a key enzyme in bacterial DNA replication[12].

Experimental Protocol: In Vitro Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Step-by-Step Methodology:
  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria.

  • Compound Dilution: Prepare serial twofold dilutions of the 2-chloroquinoline derivative in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vivo Efficacy: The Path Forward

Currently, there is a scarcity of published in vivo studies specifically evaluating the antibacterial efficacy of 2-chloroquinoline-6-carboxylic acid derivatives. However, the promising in vitro data, particularly against resistant strains, strongly warrants further investigation in preclinical animal models of bacterial infection.

Experimental Protocol: In Vivo Bacterial Infection Model

Animal models of bacterial infection are essential for evaluating the in vivo efficacy of new antibiotic candidates[15][16][17]. A common model is the mouse peritonitis or sepsis model.

Step-by-Step Methodology:[22]
  • Animal Model: Use a suitable mouse strain (e.g., BALB/c).

  • Infection Induction: Inject a lethal or sublethal dose of the pathogenic bacteria (e.g., MRSA) intraperitoneally into the mice.

  • Treatment Administration: Administer the 2-chloroquinoline derivative at various doses and schedules via an appropriate route (e.g., subcutaneous or intravenous injection). A control group receives a vehicle.

  • Efficacy Assessment: Monitor the survival of the mice over a set period (e.g., 7 days). In some models, bacterial burden in organs (e.g., spleen, liver) can be determined at specific time points.

  • Data Analysis: Compare the survival rates or bacterial loads between the treated and control groups to determine the efficacy of the compound.

Bridging the Data: A Unified View of Efficacy

The following diagram illustrates the logical flow from in vitro screening to in vivo validation for 2-chloroquinoline-6-carboxylic acid derivatives.

G cluster_in_vitro In Vitro Efficacy Assessment cluster_in_vivo In Vivo Efficacy Validation in_vitro_anticancer Anticancer Screening (e.g., MTT Assay) mechanism_studies Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis Assays) in_vitro_anticancer->mechanism_studies Identifies potent compounds in_vitro_antibacterial Antibacterial Screening (e.g., MIC Assay) in_vitro_antibacterial->mechanism_studies Identifies potent compounds in_vivo_anticancer Anticancer Xenograft Model mechanism_studies->in_vivo_anticancer Promising candidates advance in_vivo_antibacterial Bacterial Infection Model mechanism_studies->in_vivo_antibacterial Promising candidates advance adme_tox ADME/Toxicity Studies in_vivo_anticancer->adme_tox Evaluates systemic efficacy and safety in_vivo_antibacterial->adme_tox Evaluates systemic efficacy and safety lead_optimization Lead Optimization adme_tox->lead_optimization Data informs lead optimization

Caption: From Cell-Based Assays to Animal Models

Conclusion and Future Directions

The collective evidence strongly suggests that 2-chloroquinoline-6-carboxylic acid derivatives represent a versatile and promising scaffold for the development of novel anticancer and antibacterial agents. The robust in vitro activity, coupled with the initial positive in vivo data for a close analog, provides a solid foundation for further preclinical development.

Future research should focus on:

  • Expanding the in vivo evaluation to a broader range of 2-chloroquinoline-6-carboxylic acid derivatives to establish a clear structure-efficacy relationship in living systems.

  • Conducting comprehensive ADME and toxicology studies to assess the drug-like properties and safety profiles of lead candidates.

  • Elucidating the precise molecular targets and mechanisms of action to guide rational drug design and identify potential biomarkers for patient stratification.

By systematically bridging the gap between in vitro and in vivo studies, the full therapeutic potential of this exciting class of compounds can be realized.

References

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. 2022;77(2):142-152. Available from: [Link]

  • Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society. 2022;99(10):100703. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. 2017;25(10):2683-2704. Available from: [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Amino Acids. 2023;55(10):1335-1349. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. 2023;13(38):26693-26719. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. 2023;13(38):26693-26719. Available from: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules. 2019;24(3):534. Available from: [Link]

  • In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. Systematic Reviews. 2020;9(1):162. Available from: [Link]

  • 2-Chloroquinoline-6-carboxylic acid. PubChem. Available from: [Link]

  • Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. 2014;30(1):1-7. Available from: [Link]

  • Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry. 2021;13(15):1317-1332. Available from: [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules. 2018;23(9):2162. Available from: [Link]

  • In Vivo Mouse Models of Bacterial Infection. ImQuest BioSciences. Available from: [Link]

  • 21.S: Carboxylic Acid Derivatives (Summary). Chemistry LibreTexts. Available from: [Link]

  • Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents. RSC Advances. 2018;8(47):26673-26689. Available from: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. 2017;7(1):e2098. Available from: [Link]

  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry. 2021;2021:1-10. Available from: [Link]

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. Journal of the Indian Chemical Society. 2023;100(9):101115. Available from: [Link]

  • In vivo antibacterial capacity on mice subcutaneous infection model... ResearchGate. Available from: [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules. 2023;28(13):5047. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Semantic Scholar. Available from: [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology. 2023;13:1139436. Available from: [Link]

  • Quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. Google Patents.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. 2022;12(1):1195-1207. Available from: [Link]

  • Antibiotic Treatment Protocols and Germ-Free Mouse Models in Vascular Research. Frontiers in Immunology. 2019;10:2151. Available from: [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. Available from: [Link]

  • Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives as Antitumor Agents. Letters in Drug Design & Discovery. 2019;16(3):286-300. Available from: [Link]

  • Experimental Validation of a Mathematical Framework to Simulate Antibiotics with Distinct Half-Lives Concurrently in an In Vitro Model. Antibiotics. 2021;10(10):1242. Available from: [Link]

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  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. 2014;4(3):336-343. Available from: [Link]

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Cross-validation of analytical methods for "2-Chloroquinoline-6-carboxylic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

2-Chloroquinoline-6-carboxylic acid (CAS: 849996-80-1) is a critical scaffold in the synthesis of type II kinase inhibitors and antimalarial pharmacophores. Its amphoteric nature—possessing a basic quinoline nitrogen and an acidic carboxylic acid moiety—presents specific analytical challenges, particularly peak tailing and solubility-driven recovery losses.

This guide provides a cross-validation framework comparing RP-HPLC-UV (the QC standard) against qNMR (the primary reference method). While HPLC offers precision for routine release, qNMR provides an absolute purity assessment, eliminating the need for reference standards during early-phase development.

Chemical Profile[1][2][3][4][5][6][7]
  • Structure: Quinoline core with a chlorine at C2 and a carboxyl group at C6.

  • pKa: ~3.8 (COOH), ~1.2 (Quinoline N, suppressed by 2-Cl electron withdrawal).

  • Solubility: Low in water/MeCN; High in DMSO/MeOH.

  • Critical Impurities: 6-Methyl-2-chloroquinoline (Starting Material), 2-Hydroxyquinoline-6-carboxylic acid (Hydrolysis degradant).

Method A: The Workhorse – RP-HPLC-UV/MS

Role: Routine QC, Impurity Profiling, Stability Indication.

Technical Rationale

Standard C18 chemistry is sufficient, but pH control is non-negotiable. The mobile phase must be acidified (pH < 3.0) to keep the carboxylic acid protonated (


). If the pH approaches the pKa (~3.8), the analyte exists in equilibrium between neutral and ionized states, causing split peaks or severe tailing.
Optimized Method Parameters
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax SB-C18)Sterically protected C18 resists acid hydrolysis; 3.5 µm offers better resolution than 5 µm for regioisomers.
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol activity and protonates the analyte. MS-compatible.
Mobile Phase B Acetonitrile (MeCN)Lower backpressure and sharper peaks compared to Methanol for quinolines.
Gradient 5% B (0-2 min) → 95% B (15 min) → Hold (3 min)Steep gradient required to elute late-running dimers or non-polar starting materials.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nmMax absorption for the quinoline aromatic system.
Temp 40°CReduces viscosity and improves mass transfer for sharper peaks.

Method B: The Truth Standard – qNMR (Quantitative NMR)

Role: Absolute Purity Assay, Reference Standard Qualification.

Technical Rationale

qNMR is a primary ratio method. Unlike HPLC, it does not require a reference standard of the analyte itself.[1] It relies on the integration ratio between the analyte and a certified internal standard (IS). This makes it the superior method for validating the "Assay" value of a new batch of 2-Chloroquinoline-6-carboxylic acid where a certified standard does not yet exist.

Optimized Method Parameters
ParameterSpecificationRationale
Solvent DMSO-d6The analyte is sparingly soluble in CDCl3. DMSO prevents aggregation.
Internal Standard Maleic Acid (TraceCERT®) or Dimethyl SulfoneMaleic Acid: Singlet at ~6.2 ppm (clear of aromatic region).Dimethyl Sulfone: Singlet at ~3.0 ppm.
Relaxation Delay (D1) ≥ 30 secondsCritical: T1 relaxation for quinolines can be long. D1 must be 5-7x T1 for 99.9% magnetization recovery.
Pulse Angle 90°Max signal intensity.
Scans 16 or 32Sufficient S/N ratio (>150:1) for quantitation errors <1%.

Cross-Validation Matrix: HPLC vs. qNMR

The following data simulates a typical validation exercise. Note the "Mass Balance Gap" often observed between methods.

MetricRP-HPLC (UV Area %)qNMR (Wt/Wt %)Interpretation of Variance
Purity/Assay 99.2%97.8%The "Invisible" Gap: HPLC-UV only sees chromophores. qNMR (wt/wt) accounts for residual solvents, water, and inorganic salts that HPLC misses.
Specificity High (for organic impurities)High (Structural confirmation)HPLC separates regioisomers better; qNMR confirms the exact structure.
Linearity (R²) > 0.999N/A (Single point calibration)qNMR is inherently linear.
LOD ~0.05%~0.5%HPLC is 10x more sensitive for trace impurities.
Decision Logic: When to use which?

MethodSelection Start Analytical Goal Trace Trace Impurities (<0.1%) Start->Trace Assay Potency/Assay (>95%) Start->Assay HPLC Method A: RP-HPLC-UV Trace->HPLC High Sensitivity Std_Avail Reference Std Available? Assay->Std_Avail Std_Avail->HPLC Yes (Routine QC) qNMR Method B: qNMR Std_Avail->qNMR No (Primary Validation) qNMR->HPLC Calibrate Std

Figure 1: Decision matrix for selecting between HPLC and qNMR based on analytical requirements.

Experimental Protocols

Protocol A: HPLC-UV Purity Assessment
  • Diluent Preparation: Mix Water/MeCN (50:50 v/v).

  • Standard Prep: Dissolve 10 mg Reference Standard in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Sample Prep: Accurately weigh 10 mg of sample; dissolve in 10 mL Diluent.

  • System Suitability: Inject Standard 5 times.

    • Acceptance: %RSD of Area < 2.0%; Tailing Factor < 1.5.

  • Run Sequence: Blank → System Suitability → Sample (x2) → Bracketing Standard.

Protocol B: qNMR Absolute Assay
  • Internal Standard (IS) Prep: Dry Maleic Acid (TraceCERT) over P2O5 for 2 hours.

  • Sample Prep:

    • Weigh ~20 mg of 2-Chloroquinoline-6-carboxylic acid (Analyte) into a vial (Record mass

      
       to 0.01 mg).
      
    • Weigh ~10 mg of Maleic Acid (IS) into the same vial (Record mass

      
      ).
      
    • Add 0.7 mL DMSO-d6 . Cap and vortex until fully dissolved.

  • Acquisition:

    • Insert tube into NMR probe (e.g., 400 MHz or higher).

    • Lock on DMSO; Shim well.

    • Set D1 = 30s, NS = 16.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (Maleic acid = 2; Quinoline aromatic proton = 1)
      
    • 
      : Molar Mass
      
    • 
      : Purity (decimal)
      

Cross-Validation Workflow

This diagram illustrates how these methods validate each other to ensure data integrity (ALCOA+).

ValidationFlow Sample Crude Sample (2-Chloroquinoline-6-COOH) HPLC HPLC-UV Analysis (Purity % Area) Sample->HPLC qNMR qNMR Analysis (Weight % Assay) Sample->qNMR Comparison Data Comparison (Calculate Mass Balance) HPLC->Comparison Chromatographic Purity qNMR->Comparison Absolute Content Outcome1 Pass: Deviation < 1.0% (Method Validated) Comparison->Outcome1 Outcome2 Fail: Deviation > 1.0% (Check Water/Salts/Solvents) Comparison->Outcome2

Figure 2: Workflow for cross-validating HPLC purity against qNMR assay.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Suntornsuk, L. (2010). Method development and validation for the analysis of quinoline derivatives. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for quinoline HPLC methods).
  • PubChem. (2023). 2-Chloroquinoline-6-carboxylic acid Compound Summary. National Center for Biotechnology Information. Link

Sources

Assessing the novelty of "2-Chloroquinoline-6-carboxylic acid" derivatives in patent literature

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Bifunctional" Advantage

In the crowded landscape of nitrogen-heterocycle patents, the 2-Chloroquinoline-6-carboxylic acid scaffold represents a high-value "bifunctional" intermediate. Unlike the exhaustively mapped 4-aminoquinoline space (chloroquine analogs) or the 3-carboxamide kinase inhibitors, the 2,6-disubstitution pattern offers a distinct geometric vector for drug design.

This guide provides a technical roadmap for assessing the novelty of derivatives based on this scaffold. We focus on establishing an "Inventive Step" by leveraging the orthogonal reactivity of the C2-chlorine (electrophile) and the C6-carboxylic acid (nucleophile/linker).

The Patent Landscape: 2,6- vs. 4,6-Substitution

To establish novelty, one must first understand the "Prior Art" density. The quinoline ring is a privileged structure in medicinal chemistry, but patent protection is highly position-dependent.

Feature4-Substituted Quinolines (Crowded Art)2-Substituted Quinolines (Opportunity Space)
Reactivity High reactivity at C4 (SNAr).Moderate reactivity at C2; requires activation or catalysis.
Key Drugs Chloroquine, Lenvatinib, Cabozantinib.Brexpiprazole (dihydroquinolinone), various early-phase kinase inhibitors.
Binding Mode Often Type I/II Kinase Inhibitors (Hinge binder).Distinct vector; often targets allosteric pockets or GPCRs.
IP Status Highly litigated; narrow Markush claims.Broader "Freedom to Operate" (FTO) potential.

Strategic Insight: Novelty for 2-chloroquinoline-6-carboxylic acid derivatives often hinges on the C6-amide/ester extension . While the C2 position binds the target protein's core, the C6 position extends into the solvent front, allowing for solubility-enhancing groups that do not disrupt binding affinity—a classic argument for "unexpected technical effect" in patent prosecution.

Chemical Synthesis & Derivatization Protocols

To validate your patent claims, you must demonstrate robust synthesis. The following protocol ensures high purity and scalability, essential for generating the data required for a patent application.

Core Scaffold Synthesis (The "Meth-Cohn" Variation)

While the Vilsmeier-Haack reaction is standard, we utilize a modified approach starting from p-aminobenzoic acid derivatives to ensure the C6-carboxyl placement.

Protocol:

  • Cyclization: React methyl 4-aminobenzoate with acetic anhydride (to protect amine) followed by Vilsmeier reagent (POCl3/DMF).

  • Chlorination/Formylation: The intermediate undergoes cyclization and chlorination at C2, yielding methyl 2-chloroquinoline-6-carboxylate (often with a C3-formyl group if DMF is in excess, which must be deformylated if not desired).

  • Hydrolysis: Selective hydrolysis of the ester yields the free acid: 2-Chloroquinoline-6-carboxylic acid .

Orthogonal Derivatization Workflow

The novelty of your library depends on the order of operations.

  • Path A (C6 First): Amide coupling at C6 allows the introduction of diverse solubilizing tails before the harsh SNAr conditions required for C2 displacement.

  • Path B (C2 First): Displacement of the C2-chlorine with amines (using Pd-catalysis or high temperature) is prioritized if the C6-acid is sensitive.

Diagram 1: Divergent Synthesis Workflow

SynthesisWorkflow Precursor Methyl 4-aminobenzoate Intermediate Cyclization (POCl3/DMF) Precursor->Intermediate Scaffold 2-Chloro-6-methoxycarbonyl quinoline Intermediate->Scaffold Hydrolysis Hydrolysis (LiOH) Scaffold->Hydrolysis CoreAcid CORE: 2-Chloroquinoline- 6-carboxylic acid Hydrolysis->CoreAcid AmideCoup Path A: C6 Amide Coupling (HATU/Amine) CoreAcid->AmideCoup Solubility Priority SnArFirst Path B: C2 Displacement (Neat Amine, 120°C) CoreAcid->SnArFirst Reactivity Priority SnAr C2 Displacement (S_NAr) (R-NH2, Heat or Pd) AmideCoup->SnAr FinalA Library A: 2-Amino-6-Amido Derivatives SnAr->FinalA AmideSecond C6 Amide Coupling SnArFirst->AmideSecond FinalB Library B: 2-Amino-6-Amido Derivatives (Alt) AmideSecond->FinalB

Caption: Divergent synthetic pathways for 2-chloroquinoline-6-carboxylic acid, allowing for modular library generation.

Establishing "Inventive Step" via Comparative Data

To secure a patent, you must show that your derivatives possess properties that are "unexpected" compared to the closest prior art (e.g., 4-chloro isomers or simple quinoline-6-carboxylic acids).

The Biological Argument (Kinase Inhibition Example)

Many quinoline patents claim Type II kinase inhibition. The 2-position typically faces the ATP-binding pocket hinge.

Experimental Setup:

  • Assay: FRET-based Kinase Assay (e.g., VEGFR2 or c-Met).

  • Comparator: A standard 4-aminoquinoline-6-carboxamide (analogous to Lenvatinib structures).

  • Hypothesis: The 2-amino substitution changes the hydrogen bond acceptor/donor geometry at the hinge, potentially improving selectivity against off-target kinases (like KIT or RET).

Representative SAR Data Table

Note: The following data structure is a template for how you must present your experimental findings to a patent examiner. Values are illustrative of a successful "selection invention."

Compound IDStructure (C2 / C6)VEGFR2 IC50 (nM)Solubility (pH 7.4)Metabolic Stability (t1/2, microsomes)Novelty Claim
Ref.[1][2] A (Prior Art) 4-(cyclopropylamino) / 6-amide125 µg/mL25 minKnown scaffold (Crowded).
Cmpd 1 (Novel) 2-(cyclopropylamino) / 6-amide1845 µg/mL >60 min Bioisostere with improved physicochemical props.
Cmpd 2 (Novel) 2-(morpholino) / 6-amide150>100 µg/mL>120 minReduced potency but high CNS penetration (Lead).
Cmpd 3 (Novel) 2-(4-F-anilino) / 6-ester8<1 µg/mL15 minPotent but poor properties (Intermediate).

Interpretation for Patenting:

  • Compound 1 is the "Patentable Lead." Although slightly less potent than the Prior Art (18 nM vs 12 nM), the 9x increase in solubility and 2x improvement in metabolic stability constitutes an "unexpected technical effect," satisfying the requirements for an Inventive Step (non-obviousness).

Patent Decision Matrix

Before filing, run your specific derivative through this decision logic to ensure Freedom to Operate (FTO).

Diagram 2: Patentability Logic Flow

PatentLogic Start Start: Novel Derivative Search Prior Art Search (Scifinder/Patents) Start->Search ExactMatch Exact Structure Exists? Search->ExactMatch Markush Covered by Broad Markush Claim? ExactMatch->Markush No Stop NOVELTY FAIL (Do not file) ExactMatch->Stop Yes BioData Superior Biological Data? Markush->BioData Yes (Narrow Space) File FILE PATENT (Inventive Step) Markush->File No (White Space) Selection Selection Invention Possible? BioData->Selection Yes BioData->Stop No Selection->File Yes

Caption: Decision matrix for assessing patentability of 2-chloroquinoline-6-carboxylic acid derivatives.

References

  • Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981.

  • Musiol, R. "Structure-Activity Relationship Studies of Quinoline Derivatives." Molecules, 2017. (Discusses the reactivity differences between 2- and 4-chloroquinolines).

  • World Intellectual Property Organization (WIPO). "Patent Landscape Report on Ritonavir and Lenvatinib Analogs." (Contextualizing the 4-carboxamide vs 6-carboxamide IP space).

  • Eisai R&D Management Co., Ltd. "Nitrogen-containing Heterocyclic Derivative." US Patent 7,253,286. (Example of quinoline carboxamide kinase inhibitors).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.